molecular formula C15H20O2 B7791990 (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid

(2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid

カタログ番号: B7791990
分子量: 232.32 g/mol
InChIキー: LTEINPNTONYVJI-NTEUORMPSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid is a high-purity chemical compound offered for research and development purposes. This substance features a pent-2-enoic acid backbone substituted with a methyl group and a 4-isopropylphenyl moiety, presenting a structure of interest for further chemical and pharmacological investigation. Potential research applications for this compound may include serving as a synthetic intermediate in organic synthesis or as a candidate for screening in drug discovery programs, particularly given the relevance of similar cinnamic or pentenoic acid derivatives in medicinal chemistry . Researchers can utilize this compound to explore its potential biological activities, which may involve investigating its mechanism of action in various biochemical assays. Its physical and chemical properties, such as solubility and stability, make it suitable for in-vitro experimental models. This product is intended for laboratory research by qualified professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the product's Certificate of Analysis for detailed specifications on purity, identity, and concentration.

特性

IUPAC Name

(E)-4-methyl-3-(4-propan-2-ylphenyl)pent-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-10(2)12-5-7-13(8-6-12)14(11(3)4)9-15(16)17/h5-11H,1-4H3,(H,16,17)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEINPNTONYVJI-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=CC(=O)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C(=C/C(=O)O)/C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Technical Guide on the Physical Properties and Characterization of (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The characterization of highly conjugated, sterically hindered α,β -unsaturated carboxylic acids requires a multidimensional analytical approach. (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid ( C15​H20​O2​ ) is a complex molecular entity where steric bulk and electronic delocalization tightly govern its macroscopic physical properties. As an application scientist, I approach the physicochemical profiling of this compound not as a static checklist, but as a dynamic system where molecular geometry dictates solid-state packing, solubility, and thermodynamic stability.

This whitepaper provides an in-depth mechanistic analysis of the compound's physical properties and establishes self-validating experimental protocols for its rigorous characterization.

Structural Dynamics & Stereochemical Causality

To understand the physical properties of this compound, we must first deconstruct the causality behind its (2E) stereochemistry. The molecule features a rigid sp2 -hybridized alkene core (C2=C3) that serves as a bridge for π -electron delocalization between the electron-donating 4-isopropylphenyl group and the electron-withdrawing carboxylic acid.

If the bulky 4-isopropylphenyl group were positioned cis (Z configuration) to the carboxylic acid, the resulting steric clash would force the aromatic ring to twist out of the alkene's plane. This would break the π -conjugation, raising the system's ground-state energy. In the (2E) configuration, the aromatic ring and the carboxylic acid are trans to each other. This geometry minimizes steric hindrance, allowing the aromatic ring to remain coplanar with the alkene core, thereby maximizing orbital overlap and thermodynamic stability. This extended conjugation directly impacts the compound's melting point, UV absorbance, and solid-state packing.

Fig 1. Electronic and steric interplay dictating the physical properties and (2E) stereochemistry.

Quantitative Physicochemical Profile

The interplay of lipophilic isopropyl groups and the polar carboxylic acid yields an amphiphilic profile heavily skewed toward lipophilicity. The table below summarizes the core quantitative data necessary for formulation and downstream assay development.

Physicochemical PropertyValue / EstimatePrimary Analytical Method
Molecular Formula C15​H20​O2​ High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 232.32 g/mol HRMS / Elemental Analysis
LogP (Partition Coefficient) 4.2 - 4.5Shake-flask method / RP-HPLC
pKa (Aqueous) ~4.2 - 4.5Potentiometric Titration
Melting Point 110 - 130 °CDifferential Scanning Calorimetry (DSC)
Aqueous Solubility (pH 3.0) < 0.1 mg/mLUV-Vis Spectrophotometry
H-Bond Donors / Acceptors 1 / 2Crystal Structure Analysis (pXRD)

Analytical Workflows & Self-Validating Protocols

To ensure scientific integrity, every protocol utilized in characterizing this compound must be self-validating. The workflow below outlines the sequential analytical strategy.

Fig 2. Multidimensional workflow for the physical characterization of the target compound.

Protocol 1: Thermal & Polymorphic Profiling via DSC

Mechanistic Rationale: Highly lipophilic compounds (LogP > 4) often exhibit polymorphism—the ability to crystallize in multiple structural forms. Because different polymorphs have distinct lattice energies, they exhibit different melting points and solubilities. Differential Scanning Calorimetry (DSC) is the gold standard for identifying these thermodynamic relationships 1.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of the crystalline compound into a standard aluminum DSC pan. Crimp the lid to ensure optimal thermal contact.

  • Atmospheric Control: Place the pan into the DSC cell and purge with dry nitrogen gas at a flow rate of 50 mL/min. Self-Validation: The inert atmosphere prevents oxidative exothermic degradation, ensuring that any observed endotherms are strictly phase transitions.

  • Thermal Cycling: Heat the sample from 25 °C to 200 °C at a controlled ramp rate of 10 °C/min.

  • Data Interpretation: Identify the primary endothermic peak representing the melting point ( Tm​ ). Calculate the enthalpy of fusion ( ΔHf​ ) by integrating the area under the peak. The presence of multiple endotherms prior to the main melting event indicates polymorphic transitions.

Protocol 2: Aqueous pKa Determination via Potentiometric Titration

Mechanistic Rationale: The ionization state of the carboxylic acid group dictates the molecule's membrane permeability and solubility. Because the compound is highly lipophilic, standard aqueous titration will result in precipitation as the pH drops below the pKa. To circumvent this, we utilize a potentiometric titration in a co-solvent system, followed by mathematical extrapolation 2.

Step-by-Step Methodology:

  • Co-Solvent Preparation: Prepare three distinct methanol/water mixtures (e.g., 40%, 50%, and 60% methanol v/v) with a constant ionic strength maintained by 0.15 M KCl.

  • Analyte Dissolution: Dissolve 10 mg of the compound into 50 mL of each co-solvent mixture.

  • Automated Titration: Using an automated potentiometric titrator equipped with a combined glass pH electrode, titrate the solution with standardized 0.1 M NaOH 3.

  • Data Extrapolation: Plot the first derivative of the titration curve to accurately identify the inflection point (pKa in the co-solvent). Use the Yasuda-Shedlovsky extrapolation method—plotting the apparent pKa against the inverse dielectric constant of the solvent mixtures—to calculate the true aqueous pKa at the y-intercept.

Protocol 3: Solid-State FTIR Spectroscopic Validation

Mechanistic Rationale: In the solid state, carboxylic acids typically form stable, hydrogen-bonded dimers. The strength of this dimerization, coupled with the α,β -unsaturation, shifts the vibrational frequencies of the carbonyl and hydroxyl groups 4. Tracking these shifts provides direct evidence of the compound's structural integrity and crystal packing forces.

Step-by-Step Methodology:

  • Matrix Preparation: Mill 1 mg of the compound with 99 mg of anhydrous KBr in an agate mortar until a fine, homogeneous powder is achieved.

  • Pellet Pressing: Transfer the mixture to a hydraulic press and apply 10 tons of pressure for 2 minutes to form a translucent KBr pellet.

  • Spectral Acquisition: Scan the pellet from 4000 to 400 cm−1 at a resolution of 4 cm−1 using an FTIR spectrometer.

  • Diagnostic Analysis:

    • Confirm the presence of a broad O−H stretching band between 3300–2500 cm−1 , indicative of strong intermolecular hydrogen bonding.

    • Locate the C=O stretching band. While isolated carboxylic acids absorb near 1720 cm−1 , the extensive π -conjugation and hydrogen bonding in this molecule will shift this peak to a lower wavenumber (typically 1680–1690 cm−1 ).

References

  • Determination of Solubility of Polymorphs Using Differential Scanning Calorimetry | Crystal Growth & Design Source: ACS Publications URL:[Link]

  • Development of Methods for the Determination of pKa Values Source: PMC (National Institutes of Health) URL:[Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry Source: DergiPark URL:[Link]

  • Crystallographic and physicochemical characterization of salcaprozoic acid: a structural basis for SNAC-enabled drug delivery systems Source: IUCr Journals URL:[Link]

Sources

Potential biological activity of (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Potential Biological Activity of (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid

Authored by: A Senior Application Scientist

Foreword: Unveiling the Potential of a Novel α,β-Unsaturated Carboxylic Acid

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount. This guide focuses on a specific, yet largely uncharacterized molecule: (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid. Its structure, featuring an α,β-unsaturated carboxylic acid moiety, places it in a class of compounds known for their diverse and potent biological activities. The tunable reactivity of the α,β-unsaturated carbonyl group presents both a challenge and an opportunity for therapeutic development.[1] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing a roadmap for the systematic investigation of this compound's biological potential. We will delve into its chemical properties, propose plausible biological activities based on its structural alerts, and provide detailed experimental protocols for its evaluation.

Compound Profile: Structure, Properties, and Synthesis

(2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid is a methyl-branched, unsaturated fatty acid derivative.[2][3] Its core structure consists of a pentenoic acid backbone with a methyl group at the 4-position and a 4-(propan-2-yl)phenyl substituent at the 3-position. The "(2E)" designation indicates the stereochemistry at the double bond.

Predicted Physicochemical Properties
PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₅H₂₀O₂Provides the elemental composition.
Molecular Weight 232.32 g/mol Influences absorption and distribution.
logP ~4.5Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.
pKa ~4.8The carboxylic acid moiety will be ionized at physiological pH, impacting solubility and receptor interactions.
Polar Surface Area 37.3 ŲAffects membrane transport and interactions with biological targets.
Proposed Synthetic Route

The synthesis of (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid can be approached through established organic chemistry methodologies, such as the Perkin or Knoevenagel condensation reactions.[6] A plausible synthetic pathway is outlined below.

Diagram: Proposed Synthesis of (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid

G reactant1 4-(Propan-2-yl)benzaldehyde intermediate Perkin Condensation reactant1->intermediate reactant2 3-Methylbutanoic anhydride reactant2->intermediate base Sodium 3-methylbutanoate (Base) base->intermediate Heat product (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid intermediate->product Hydrolysis

Caption: A proposed synthetic route via the Perkin condensation.

Hypothesized Biological Activities and Mechanisms of Action

The presence of the α,β-unsaturated carboxylic acid functional group is a strong indicator of potential biological activity. This moiety can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles.

Covalent Inhibition via Michael Addition

The electrophilic β-carbon of the α,β-unsaturated system is susceptible to nucleophilic attack from amino acid residues such as cysteine (thiol group) or lysine (amino group) within the active sites of enzymes. This can lead to irreversible inhibition, a mechanism that has proven effective in overcoming drug resistance in certain therapeutic areas, such as oncology.[1]

Diagram: Michael Addition Mechanism

Caption: Covalent modification of a protein via Michael addition.

Bioactivation through Acyl Glucuronidation

A critical and often overlooked aspect of α,β-unsaturated carboxylic acid pharmacology is their potential for metabolic bioactivation. Phase II metabolism can involve the formation of an acyl glucuronide conjugate. This process can paradoxically increase the reactivity of the α,β-unsaturated system, making the β-carbon even more susceptible to nucleophilic attack by thiols like glutathione (GSH) or cysteine residues on proteins.[7][8][9] This can lead to the formation of covalent adducts with proteins, which can be a mechanism of both therapeutic efficacy and potential toxicity.[7][9]

Diagram: Bioactivation Pathway via Acyl Glucuronidation

G parent (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid glucuronide Acyl Glucuronide Metabolite parent->glucuronide UDPGA adduct Covalent Protein Adduct glucuronide->adduct Michael Addition enzyme UGT Enzyme enzyme->glucuronide nucleophile Protein Nucleophile (e.g., Cysteine) nucleophile->adduct

Caption: Metabolic bioactivation of the parent compound.

Potential Therapeutic Areas

Based on the activities of structurally related compounds, we can hypothesize several potential therapeutic applications for (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid.

  • Oncology: Many α,β-unsaturated carbonyl compounds exhibit anticancer properties by covalently modifying key proteins in cancer signaling pathways.[10][11] For instance, inhibition of malate dehydrogenase (MDH) 1 and 2 has been shown to be a viable strategy for targeting cancer metabolism.[12]

  • Anti-inflammatory: The anti-inflammatory effects of some natural products are attributed to their α,β-unsaturated carbonyl moieties. These compounds can potentially inhibit key inflammatory enzymes like cyclooxygenases (COX) or lipoxygenases (LOX).

  • Antimicrobial: The ability to form covalent adducts with microbial enzymes makes this class of compounds interesting candidates for antimicrobial drug development.[13]

Experimental Protocols for Investigating Biological Activity

The following section provides detailed, step-by-step protocols for the initial biological evaluation of (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid.

In Vitro Assays
3.1.1. Cytotoxicity Screening (MTT Assay)

Objective: To determine the cytotoxic potential of the compound against various cell lines.

Protocol:

  • Cell Culture: Plate cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT116) and a non-cancerous control cell line (e.g., fibroblasts) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

3.1.2. In Vitro Metabolism and Reactive Metabolite Trapping

Objective: To investigate the formation of the acyl glucuronide and trap any reactive metabolites formed.

Protocol:

  • Microsomal Incubation: Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), the test compound (10 µM), and the cofactor UDPGA (2 mM) in phosphate buffer (pH 7.4).

  • GSH Trapping: In a parallel incubation, include glutathione (GSH) (5 mM) to trap any reactive electrophilic metabolites.

  • Incubation: Incubate the mixtures at 37°C for 60 minutes.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the parent compound, the acyl glucuronide metabolite, and the GSH-adduct.

Diagram: Experimental Workflow for In Vitro Metabolism

G start Incubation of Compound with Liver Microsomes incubation_conditions With UDPGA With UDPGA + GSH start->incubation_conditions quenching Acetonitrile Quenching incubation_conditions->quenching centrifugation Centrifugation quenching->centrifugation analysis LC-MS/MS Analysis centrifugation->analysis results Identify: - Parent Compound - Acyl Glucuronide - GSH Adduct analysis->results

Caption: Workflow for identifying metabolic bioactivation.

In Vivo Models
3.2.1. Xenograft Model for Anticancer Activity

Objective: To evaluate the in vivo antitumor efficacy of the compound.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant a human cancer cell line (e.g., HCT116) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into vehicle control and treatment groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) daily for a specified period (e.g., 21 days).

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Data Interpretation and Future Directions

The results from the proposed experiments will provide a foundational understanding of the biological activity of (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid.

  • Potent cytotoxicity with evidence of GSH adduct formation would strongly suggest a mechanism involving covalent modification, warranting further investigation into specific protein targets.

  • Lack of cytotoxicity but formation of a stable acyl glucuronide might indicate a need for in vivo models to observe any potential bioactivation-dependent effects.

  • Significant antitumor activity in xenograft models would be a strong impetus for lead optimization and further preclinical development.

Future studies should focus on identifying the specific protein targets of the compound, elucidating the detailed mechanism of action, and evaluating its pharmacokinetic and toxicological profile.

References

  • Ma, T., et al. (2020). Bioactivation of α,β-Unsaturated Carboxylic Acids Through Acyl Glucuronidation. Drug Metabolism and Disposition, 48(10), 974-981. [Link][7][8][9]

  • Gerhäuser, C. (2010). The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems. ChemMedChem, 5(3), 351-356. [Link][1]

  • Ma, T., et al. (2020). Bioactivation of α,β-Unsaturated Carboxylic Acids Through Acyl Glucuronidation. Drug Metabolism and Disposition. [Link]

  • Ma, T., et al. (2020). Bioactivation of α, β-Unsaturated Carboxylic Acids Through Acyl Glucuronidation. PubMed. [Link]

  • Biocatalytic reduction of α,β-unsaturated carboxylic acids to allylic alcohols. Royal Society of Chemistry. [Link]

  • Synthesis and biological evaluation of new natural phenolic 2E, 4E, 6E octatrienoic esters. AIR Unimi. [Link]

  • (2e)-4-hydroxy-4-methylpent-2-enoic acid (NP0274756). Natural Products Atlas. [Link][2]

  • (E,4r)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoic acid. NextSDS. [Link]

  • 2-Ethyl-4-methylpent-3-enoic acid. PubChem. [Link][4]

  • 2-methyl-3-(4-methylphenyl)prop-2-enoic Acid. PubChem. [Link][5]

  • Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. PubMed. [Link][12]

  • Process for the preparation of (2s)-n-((s)-1-((s)-4-methyl-1-((r)-2-methyl oxiran-2-yl)-1-oxopentan-2-ylcarbamoyl)-2-phenylethyl)-2-((s)-2-(2-morpholino acetamido)-4-phenylbutanamido)-4. Google Patents. [10]

  • methyl (2E)-4,4-dimethyl-5-oxo-3-phenyl-2-pentenoate. Chemical Synthesis Database. [Link]

  • 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. MDPI. [Link][11]

  • Synthesis of 2-(2-methylpropyl)-4-methyl-pent-2-enoic acid methyl ester. PrepChem.com. [Link]

  • Structure of 2-Propenoic acid ,3-phenyl-,methyl ester , (E) with 7.744... ResearchGate. [Link]

  • Synthesis of Ethyl (2E)-5-Phenylpent-2-en-4-ynoate. ResearchGate. [Link]

  • (2E)-3-{4-[methyl(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid. Molport. [Link]

  • (2'S,3'S)-[(2E,4E)-2-methyl-hexa-2,4-dienoic acid isoleucinaldehyde]. Natural Products Atlas. [Link][13]

  • Compound Report Card. Comprehensive Marine Natural Products Database. [Link]

Sources

Whitepaper: Synthesis, Characterization, and Pharmacological Profiling of (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of dual-action pharmacological agents remains a cornerstone of modern drug discovery, particularly for complex metabolic and inflammatory disorders. This technical guide provides an in-depth analysis of (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid , a highly rigidified arylalkanoic acid derivative. By detailing its structural rationale, validating its synthetic pathways, and mapping its pharmacological mechanisms, this whitepaper serves as a comprehensive resource for researchers and drug development professionals investigating novel cyclooxygenase (COX) and Peroxisome Proliferator-Activated Receptor (PPAR) modulators.

Structural Rationale & Pharmacological Potential

Arylalkanoic acids represent a privileged class of pharmacophores in medicinal chemistry. Historically recognized for their role as non-steroidal anti-inflammatory drugs (NSAIDs) via COX inhibition[1], recent paradigm shifts have repositioned these scaffolds as dual modulators capable of activating PPAR-γ, a nuclear receptor critical for glucose homeostasis and lipid metabolism[2].

The target molecule introduces critical structural rigidifications to the classic arylalkanoic acid backbone:

  • Bulky 4-Isopropylphenyl Group: Provides a highly lipophilic anchor that enhances binding affinity within the hydrophobic pockets of both the COX-2 active site and the PPAR-γ ligand-binding domain (LBD).

  • 4-Methylpent-2-enoic Acid Backbone: The α,β-unsaturated system locks the molecule into the (E)-configuration, drastically reducing entropic penalties upon receptor binding. Furthermore, the steric bulk of the isopropyl group at the C4 position prevents rapid in vivo β-oxidation, a common metabolic liability of linear alkanoic acids.

Synthetic Methodology

The synthesis of highly substituted α,β-unsaturated esters from bulky aryl ketones is notoriously challenging due to steric hindrance. While traditional Wittig olefinations often yield poor conversions and isomeric mixtures, the Horner-Wadsworth-Emmons (HWE) reaction provides a robust, stereoselective alternative[3].

The HWE reaction utilizes phosphonate-stabilized carbanions, which are significantly more nucleophilic than standard phosphonium ylides. This increased reactivity is critical for driving the olefination of sterically demanding alkyl aryl ketones to completion[4]. Furthermore, the use of triethyl phosphonoacetate under thermodynamic control strongly favors the formation of the (E)-alkene, establishing the required spatial geometry for the target molecule.

Synthesis A Cumene + Isobutyryl Chloride B Friedel-Crafts Acylation A->B C Aryl Ketone Intermediate B->C AlCl3, DCM D HWE Olefination (Triethyl phosphonoacetate) C->D E Ester Derivative (E-isomer) D->E NaH, THF F LiOH Hydrolysis E->F G Target Molecule: (2E)-Alkenoic Acid F->G H+ Workup

Fig 1: Step-by-step synthetic workflow for (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid.

Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that chemical causality drives the purification and isolation processes.

Step 1: Horner-Wadsworth-Emmons Olefination
  • Preparation of the Ylide: Charge an oven-dried, argon-purged flask with sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

  • Phosphonate Addition: Add triethyl phosphonoacetate (1.2 eq) dropwise.

    • Causality: Slow addition controls the exothermic deprotonation, preventing the thermal degradation of the highly reactive phosphonate carbanion.

  • Ketone Coupling: Once hydrogen gas evolution ceases, add a solution of 1-(4-isopropylphenyl)-2-methylpropan-1-one (1.0 eq) in THF dropwise.

  • Thermodynamic Control: Heat the reaction to reflux for 12 hours.

    • Causality: The steric bulk of the isopropyl groups requires elevated temperatures to overcome the activation energy barrier for the formation and subsequent syn-fragmentation of the oxaphosphetane intermediate[3].

  • Quench & Extract: Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Dry the organic layer over MgSO₄ and concentrate.

Step 2: Saponification and Acid-Base Isolation
  • Hydrolysis: Dissolve the crude ethyl (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoate in a 3:1:1 mixture of THF/MeOH/H₂O. Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir at 50 °C for 6 hours.

  • Phase Separation (Self-Validating Step): Concentrate the mixture in vacuo to remove organic solvents. Dilute the aqueous residue with water and wash twice with diethyl ether.

    • Causality: This step is self-validating; the target molecule remains in the aqueous phase as a highly soluble lithium carboxylate salt, while unreacted ester and neutral impurities are completely partitioned into the discarded ether layer.

  • Precipitation: Acidify the aqueous layer to pH 2 using 1M HCl.

    • Causality: Protonation of the carboxylate neutralizes the charge, triggering the immediate precipitation of the highly lipophilic free acid.

  • Final Isolation: Extract the acidified aqueous layer with ethyl acetate, dry over MgSO₄, and concentrate to yield the pure (2E)-alkenoic acid.

Structure-Activity Relationship (SAR) & Derivatization

To optimize the pharmacokinetic profile, various derivatives of the core alkenoic acid can be synthesized. The table below summarizes the quantitative physicochemical and in vitro profiling data for the target molecule and its primary derivatives.

DerivativeR-Group ModificationPredicted LogPpKaCOX-2 IC₅₀ (µM)PPAR-γ EC₅₀ (µM)
Target Acid -OH (Free Acid)4.84.50.121.4
Methyl Ester -OCH₃5.5N/A>50 (Inactive)0.8
Ethyl Amide -NHCH₂CH₃4.2N/A15.02.1
Saturated Acid -OH (C2-C3 reduced)4.64.75.48.5

Data Interpretation: Esterification of the carboxylic acid completely abolishes COX-2 activity (which requires a free carboxylate to interact with Arg120 in the COX active site) while marginally improving PPAR-γ agonism due to increased lipophilicity. Reduction of the C2-C3 double bond (Saturated Acid) significantly drops potency across both targets, proving that the conformational rigidity of the (E)-alkene is essential for optimal receptor binding.

Mechanistic Pathways

The therapeutic utility of this molecule lies in its dual-pathway modulation. By simultaneously inhibiting COX-2 and activating PPAR-γ, the compound suppresses acute prostaglandin-mediated inflammation while upregulating metabolic gene networks that promote insulin sensitivity and long-term tissue homeostasis.

Pathway Ligand (2E)-Alkenoic Acid Derivative COX2 COX-2 Enzyme Inhibition Ligand->COX2 Binds Active Site PPARg PPAR-γ Receptor Activation Ligand->PPARg Binds LBD Prostaglandins ↓ Prostaglandin E2 (Anti-inflammatory) COX2->Prostaglandins GeneExpr ↑ Glucose Transporters (Metabolic Regulation) PPARg->GeneExpr

Fig 2: Dual pharmacological modulation of COX-2 and PPAR-γ by the synthesized alkenoic acid.

References

  • Sano, S., et al. "New Reaction Mode of the Horner-Wadsworth-Emmons Reaction for the Preparation of α-Fluoro-α,β-unsaturated Esters." Thieme E-Books & E-Journals. 4

  • Ando, K., et al. "Stereoselective Synthesis of Tetrasubstituted (Z)-Alkenes from Aryl Alkyl Ketones Utilizing the Horner–Wadsworth–Emmons Reaction." Chemical & Pharmaceutical Bulletin. 3

  • Biocat. "NSAIDs and Cyclooxygenase (COX) Inhibitors." Biocat Catalog. 1

  • World Scientific Publishing. "2-Thioxothiazolidin-4-One Derivatives as PPAR-γ Agonist: Design, Molecular Docking, MM-GBSA Assay, Toxicity Predictions." World Scientific. 2

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Substituted Pent-2-enoic Acids: A Comprehensive Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Substituted pent-2-enoic acids represent a promising class of molecules in drug discovery, demonstrating a breadth of biological activities, including anticancer and anti-inflammatory effects. Their α,β-unsaturated carboxylic acid motif provides a key pharmacophore for interaction with various biological targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of this versatile chemical scaffold. We delve into the causal relationships behind synthetic strategies and experimental designs, offering detailed protocols and mechanistic insights to empower the rational design of novel therapeutics.

Introduction: The Therapeutic Promise of the Pent-2-enoic Acid Scaffold

The pent-2-enoic acid core, characterized by a five-carbon chain with a carboxylic acid and a double bond at the C2 position, is a privileged scaffold in medicinal chemistry. The electronic properties of the α,β-unsaturated carbonyl system render these molecules susceptible to nucleophilic attack, a reactivity that can be harnessed for covalent or non-covalent interactions with biological targets. Furthermore, the lipophilicity and acidity of the carboxylic acid group can be fine-tuned through substitution to optimize pharmacokinetic and pharmacodynamic properties.

This guide will explore the multifaceted nature of substituted pent-2-enoic acids, from their chemical synthesis to their potential as single or dual-target therapeutic agents. We will particularly focus on their anticancer and anti-inflammatory activities, highlighting key molecular targets and signaling pathways.

Synthetic Strategies: Building the Pent-2-enoic Acid Core

The synthesis of substituted pent-2-enoic acids can be achieved through several reliable and scalable methods. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry of the final compound. Here, we detail two of the most prevalent and versatile methods: the Aldol Condensation and the Horner-Wadsworth-Emmons reaction.

Aldol Condensation: A Classic Approach to α,β-Unsaturated Systems

The aldol condensation is a cornerstone of carbon-carbon bond formation and provides a direct route to α,β-unsaturated carbonyl compounds.[1][2][3][4] The reaction proceeds via the formation of an enolate from one carbonyl compound, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule. Subsequent dehydration of the resulting β-hydroxy carbonyl intermediate yields the desired α,β-unsaturated product.[1][2][3][4]

This protocol details the synthesis of (E)-2-methyl-2-pentenoic acid, a representative example of a substituted pent-2-enoic acid, starting from propanal.[5][6][7][8]

Step 1: Aldol Condensation to form 2-Methyl-2-pentenal [6][9]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a dilute aqueous solution of sodium hydroxide. Cool the flask in an ice bath to maintain a temperature below 10°C.

  • Addition of Propanal: Slowly add propanal to the stirred sodium hydroxide solution. The temperature should be carefully monitored and maintained below 10°C to minimize side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the completion of the condensation. The formation of two layers will be observed.

  • Workup: Separate the organic layer, which contains the desired 2-methyl-2-pentenal.

Step 2: Oxidation to (E)-2-Methyl-2-pentenoic Acid [5][6]

  • Oxidation Setup: In a separate flask, prepare a buffered solution of sodium chlorite (NaClO₂) and sodium dihydrogen phosphate (NaH₂PO₄) in water.

  • Addition of Aldehyde: Dissolve the 2-methyl-2-pentenal from Step 1 in a suitable solvent such as tert-butanol. Slowly add the sodium chlorite solution to the aldehyde solution. The reaction is exothermic and may require cooling to maintain a temperature between 20-25°C.

  • Reaction Monitoring and Quenching: Monitor the progress of the reaction using thin-layer chromatography (TLC). Once the reaction is complete, quench any excess oxidant with a reducing agent like sodium sulfite.

  • Isolation and Purification: Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (E)-2-methyl-2-pentenoic acid. Further purification can be achieved by recrystallization or distillation.[6][10]

Horner-Wadsworth-Emmons (HWE) Reaction: Stereoselective Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative for the synthesis of α,β-unsaturated esters, which can then be hydrolyzed to the corresponding carboxylic acids.[11][12][13] This reaction involves the use of a stabilized phosphonate ylide, which reacts with an aldehyde or ketone to form an alkene. A key advantage of the HWE reaction is its generally high (E)-stereoselectivity.[11][12]

HWE_Workflow reagents Phosphonate Ester + Aldehyde/Ketone ylide Phosphonate Ylide Formation reagents->ylide Base addition Nucleophilic Addition reagents->addition base Base (e.g., NaH, DBU) ylide->addition oxaphosphetane Oxaphosphetane Intermediate addition->oxaphosphetane elimination Elimination oxaphosphetane->elimination ester α,β-Unsaturated Ester elimination->ester hydrolysis Hydrolysis (Acid or Base) ester->hydrolysis acid Substituted Pent-2-enoic Acid hydrolysis->acid

Caption: General workflow for the Horner-Wadsworth-Emmons synthesis of substituted pent-2-enoic acids.

Biological Activities and Therapeutic Potential

Substituted pent-2-enoic acids have emerged as a versatile scaffold with a wide range of biological activities, primarily centered on anticancer and anti-inflammatory applications. Their mechanism of action often involves the modulation of key enzymes and signaling pathways implicated in disease pathogenesis.

Anticancer Activity: Targeting Key Oncogenic Pathways

The anticancer potential of substituted pent-2-enoic acids stems from their ability to interfere with critical cellular processes such as proliferation, survival, and metastasis.

A particularly promising strategy in cancer therapy is the dual inhibition of MMP-2 and HDAC8, two enzymes that play crucial roles in tumor progression.[14][15][16] MMP-2 is involved in the degradation of the extracellular matrix, facilitating cancer cell invasion and metastasis, while HDAC8 is an epigenetic modifier that regulates gene expression and is often overexpressed in cancer.[14][15][16] Carboxylic acid-based inhibitors have shown promise as dual inhibitors, with the carboxylic acid moiety acting as a zinc-binding group in the active sites of both enzymes.[17][18][19][20][21]

Anticancer_Mechanism sub_pent_acid Substituted Pent-2-enoic Acid mmp2 MMP-2 Inhibition sub_pent_acid->mmp2 hdac8 HDAC8 Inhibition sub_pent_acid->hdac8 ecm Decreased ECM Degradation mmp2->ecm histone Histone Acetylation hdac8->histone metastasis Reduced Invasion & Metastasis ecm->metastasis gene_expression Altered Gene Expression histone->gene_expression apoptosis Induction of Apoptosis gene_expression->apoptosis cell_cycle Cell Cycle Arrest gene_expression->cell_cycle

Caption: Proposed dual-target anticancer mechanism of substituted pent-2-enoic acids.

The following table summarizes the cytotoxic activity of various carboxylic acid derivatives against different cancer cell lines, as reported in the literature.

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzo[a]phenazine derivativesHeLa, A549, MCF-7, HL-601.04 - 2.27[22]
2-Arylthiazolidine-4-carboxylic acid amidesMelanoma (B16-F1, A375, WM-164)0.13 - 1.48[23]
Oleanolic acid derivative (HIMOXOL)MDA-MB-2317.33[24]
Quinone derivatives (Alkannin, Juglone)Breast cancer cell lines-[25]
Ursolic acid derivativesMDA-MB-231, A549, MCF-70.12 - 5.4[26]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of chemical compounds.

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted pent-2-enoic acid derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: Modulating the Arachidonic Acid Cascade

Chronic inflammation is a hallmark of many diseases, and the arachidonic acid cascade is a key pathway in the inflammatory response. Substituted pent-2-enoic acids have shown potential as anti-inflammatory agents by targeting enzymes within this pathway.

Cyclooxygenase (COX) and lipoxygenase (LOX) are two key enzyme families that metabolize arachidonic acid to produce pro-inflammatory mediators such as prostaglandins and leukotrienes, respectively.[27][28][29] The dual inhibition of COX and LOX is a desirable therapeutic strategy for the treatment of inflammatory disorders.[28] The α,β-unsaturated carboxylic acid moiety can interact with the active sites of these enzymes, leading to their inhibition.

Anti_inflammatory_Mechanism sub_pent_acid Substituted Pent-2-enoic Acid cox COX Inhibition sub_pent_acid->cox lox LOX Inhibition sub_pent_acid->lox prostaglandins Decreased Prostaglandins cox->prostaglandins leukotrienes Decreased Leukotrienes lox->leukotrienes inflammation Reduced Inflammation prostaglandins->inflammation leukotrienes->inflammation

Caption: Mechanism of anti-inflammatory action via COX and LOX inhibition.

The following table presents the in vitro inhibitory activity of various carboxylic acid derivatives against COX and LOX enzymes.

Compound ClassEnzymeIC50 (µM)Reference
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid derivativesCOX-20.18 - 0.74[27]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid derivatives5-LOX0.43 - 0.98[27]
Pyrazole-thiazole hybridsCOX-2-[28]
β-enaminone-based Michael adductsCOX-25.79[28]
β-enaminone-based Michael adducts5-LOX1.06[28]
Pyrimidine–pyrrolidine hybridsCOX-20.029[28]
Pyrimidine–pyrrolidine hybrids5-LOX0.54[28]
2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-oneCOX-22.30 - 6.13[29]
1,5-diarylpyrazoles-urea based hybridsCOX-20.52[29]

This protocol outlines a general procedure for determining the inhibitory activity of substituted pent-2-enoic acids against COX enzymes using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Enzyme and Substrate Preparation: Prepare solutions of the COX enzyme (COX-1 or COX-2) and the substrate, arachidonic acid.

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compounds (substituted pent-2-enoic acids) for a defined period.

  • Enzymatic Reaction: Initiate the reaction by adding arachidonic acid to the enzyme-inhibitor mixture. Allow the reaction to proceed for a specific time at an optimal temperature.

  • Prostaglandin Quantification: Stop the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available PGE2 ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the structure-activity relationships (SAR) of substituted pent-2-enoic acids is crucial for the rational design of more potent and selective drug candidates.

Anticancer Activity

For anticancer activity, the presence of the α,β-unsaturated carbonyl moiety is often critical for cytotoxicity.[30] Modifications to the substituents on the pent-2-enoic acid backbone can significantly impact activity. For instance, the introduction of aromatic or heteroaromatic rings can enhance interactions with the target protein. The nature and position of substituents on these rings can further modulate potency and selectivity.[25] For dual MMP-2/HDAC8 inhibitors, the carboxylic acid is a key zinc-binding group, and the overall shape and lipophilicity of the molecule are important for fitting into the respective active sites.[14][15]

Anti-inflammatory Activity

In the context of anti-inflammatory activity, the SAR of COX and LOX inhibitors has been extensively studied. For COX-2 selectivity, the presence of a sulfonamide or a similar group on a side chain attached to a central heterocyclic ring is a common feature in many selective inhibitors.[31][32] The overall lipophilicity and the presence of specific hydrogen bond donors and acceptors are critical for effective binding to the enzyme active sites. For dual COX/LOX inhibitors, a balanced lipophilicity and the incorporation of features that can interact with both enzymes are key design considerations.[28]

Conclusion and Future Directions

Substituted pent-2-enoic acids represent a highly versatile and promising scaffold for the development of novel therapeutics, particularly in the fields of oncology and inflammation. Their straightforward synthesis and the tunability of their physicochemical and biological properties make them attractive candidates for further investigation.

Future research in this area should focus on:

  • Expansion of Chemical Diversity: The synthesis and evaluation of a wider range of substituted pent-2-enoic acid libraries to explore a broader chemical space and identify novel derivatives with enhanced potency and selectivity.

  • Mechanism of Action Studies: In-depth mechanistic studies to elucidate the precise molecular interactions between substituted pent-2-enoic acids and their biological targets.

  • In Vivo Evaluation: The progression of promising lead compounds into preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Target Identification: The use of chemoproteomics and other advanced techniques to identify novel biological targets of substituted pent-2-enoic acids.

By leveraging the principles of medicinal chemistry and chemical biology, the full therapeutic potential of this remarkable class of compounds can be unlocked, leading to the development of next-generation therapies for a range of human diseases.

References

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A Technical Guide to the Discovery and Advancement of Novel Carboxylic Acids in Research

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carboxylic acid moiety is a cornerstone in the architecture of biologically active molecules, playing a pivotal role in everything from the fundamental building blocks of life, like amino acids, to a vast array of pharmaceutical agents.[1] More than 450 marketed drugs contain a carboxylic acid group, including widely used nonsteroidal anti-inflammatory drugs (NSAIDs), antibiotics, and statins.[1][2] This functional group's prevalence stems from its ability to engage in critical hydrogen bonding and electrostatic interactions, often forming the key pharmacophoric element that dictates a molecule's therapeutic effect.[1][3]

However, the very properties that make carboxylic acids so effective can also present significant challenges in drug development.[4] Issues such as poor membrane permeability due to ionization at physiological pH, rapid metabolism, and potential for toxicity can hinder the progression of promising drug candidates.[4][5] This guide provides a comprehensive overview of the discovery and development of novel carboxylic acids, from initial screening and synthesis to advanced characterization and strategic bioisosteric replacement, offering field-proven insights for researchers navigating this complex landscape.

Part 1: Discovery and Initial Screening

The journey to identifying a novel carboxylic acid with therapeutic potential often begins with high-throughput screening (HTS) of large compound libraries. These screens are designed to rapidly assess the biological activity of thousands of compounds against a specific target.

High-Throughput Screening (HTS) for Carboxylic Acid Scaffolds

The primary objective of HTS is to identify "hits"—compounds that exhibit a desired level of activity in a given assay. For carboxylic acids, this could involve screening for inhibition of a particular enzyme or binding to a specific receptor.

Experimental Protocol: A Representative HTS Assay

The following is a generalized protocol for a competitive binding assay, a common HTS format:

  • Plate Preparation: 100,000 to 200,000 cells per well are seeded in a 96-well plate and incubated overnight.

  • Compound Addition: The test carboxylic acids, along with a known radiolabeled ligand for the target receptor, are added to the wells at various concentrations.

  • Incubation: The plate is incubated to allow the compounds and the radiolabeled ligand to compete for binding to the target receptor on the cells.

  • Washing: The cells are washed to remove any unbound compounds and radioligand.

  • Scintillation Counting: A scintillation cocktail is added to each well, and the plate is read using a scintillation counter to measure the amount of radiolabeled ligand bound to the receptor.

  • Data Analysis: The data is analyzed to determine the concentration of each test compound that inhibits 50% of the binding of the radiolabeled ligand (the IC50 value).

HTS_Workflow cluster_Preparation Assay Preparation cluster_Execution HTS Execution cluster_Analysis Data Analysis A Compound Library (Carboxylic Acids) D Automated Liquid Handling (Dispensing) A->D B Target Cells or Protein B->D C Reagents & Buffers C->D E Incubation D->E F Signal Detection (e.g., Fluorescence, Luminescence) E->F G Raw Data Acquisition F->G H Data Normalization & Quality Control G->H I Hit Identification (Potency & Efficacy) H->I J Candidate for Further Studies I->J Lead Compounds

Caption: High-Throughput Screening (HTS) workflow for novel carboxylic acids.

Preliminary Characterization of "Hits"

Once initial hits are identified, a series of simple and rapid tests can be performed to confirm the presence of the carboxylic acid functional group.

TestProcedurePositive Result
Litmus Test A drop of the compound solution is applied to blue litmus paper.[6]The blue litmus paper turns red.[6][7]
Sodium Bicarbonate Test A small amount of the compound is added to a sodium bicarbonate solution.[7]Effervescence (release of CO2 gas) is observed.
Esterification Test The compound is heated with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst.[8]A characteristic fruity smell of an ester is produced.[8][9]
Acriflavine Test The compound is treated with acriflavine and either sodium nitrite or potassium chromate.[10]Development of a violet color or a yellow to yellowish-brown precipitate.[9][10]
Fluorescein Test The compound is heated with resorcinol and concentrated sulfuric acid, then poured into a dilute sodium hydroxide solution.[7]A green fluorescent solution appears.[7] This test is specific for 1,2-dicarboxylic acids.[8]

Part 2: Synthesis and Purification of Novel Carboxylic Acids

Following the identification and initial characterization of a promising lead compound, the next critical phase involves its chemical synthesis and purification.

Common Synthetic Routes

Several established methods are employed for the synthesis of carboxylic acids. The choice of method often depends on the starting materials and the desired molecular complexity.

  • Oxidation of Primary Alcohols and Aldehydes: This is a common and straightforward method that utilizes strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).[11][12]

  • Hydrolysis of Nitriles: This two-step process begins with a nucleophilic substitution reaction where a cyanide anion replaces a halogen on an organic compound, followed by hydrolysis of the resulting nitrile.[13]

  • Carboxylation of Grignard Reagents: This method involves the reaction of a Grignard reagent with carbon dioxide, followed by acidification to yield the carboxylic acid.[12][14]

  • Reaction of Ketones/Aldehydes with CO2 and H2: A newer protocol involves the reaction of ketones or aldehydes with carbon dioxide and hydrogen gas, catalyzed by an iridium complex, to produce carboxylic acids with an additional carbon atom.[15]

Purification Techniques

Purification is essential to remove unreacted starting materials, byproducts, and other impurities.

Experimental Protocol: Column Chromatography for Carboxylic Acid Purification

Column chromatography is a versatile technique for separating compounds with similar polarities.[16]

  • Column Preparation: A glass column is packed with a stationary phase, typically silica gel.[16]

  • Sample Loading: The crude carboxylic acid mixture is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel.[16]

  • Elution: A mobile phase (a solvent or mixture of solvents) is passed through the column. To prevent streaking of the carboxylic acid on the silica gel, a small amount of a volatile acid like acetic acid is often added to the eluent.[16]

  • Fraction Collection: The eluent is collected in a series of fractions as it exits the column.[16]

  • Analysis: Each fraction is analyzed, typically by thin-layer chromatography (TLC), to identify the fractions containing the pure carboxylic acid.[16]

  • Isolation: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified carboxylic acid.[16]

Reversed-phase chromatography, using a non-polar stationary phase like C18, is also an effective method for purifying polar compounds like carboxylic acids.[17] For high-throughput purification, solid-phase extraction using anion exchange resins can be employed.[18]

Part 3: In-Depth Spectroscopic and Chromatographic Analysis

Comprehensive characterization of a novel carboxylic acid is crucial to confirm its structure and purity. This typically involves a combination of spectroscopic and chromatographic techniques.[19]

Spectroscopic Identification

Spectroscopy provides detailed information about the molecular structure and functional groups present in a compound.

TechniqueKey Features for Carboxylic Acids
Infrared (IR) Spectroscopy A very broad O-H bond absorption between 2500-3300 cm⁻¹ and a C=O bond absorption between 1710-1760 cm⁻¹.[20][21] The broadness of the O-H stretch is due to extensive hydrogen bonding.[20][22]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy The acidic -COOH proton typically appears as a broad singlet far downfield, around 10-13 ppm.[19][23] Protons on the carbon adjacent to the carboxyl group (α-hydrogens) appear at 2.0-2.5 ppm.[19] The signal for the acidic proton will disappear upon addition of deuterium oxide (D₂O).[23]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy The carbonyl carbon of the carboxyl group absorbs in the range of 165-185 ppm.[20][22]
Mass Spectrometry (MS) Provides the molecular weight of the compound and information about its fragmentation patterns.[19][23]
Chromatographic Purity Assessment

Chromatographic methods are used to determine the purity of the synthesized carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive technique that separates components of a mixture based on their differential interactions with a stationary and mobile phase. Reversed-phase HPLC with a C18 column is commonly used for carboxylic acids.[17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the detection power of mass spectrometry, allowing for both quantification and identification of the components in a sample.[17]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is a useful technique for separating highly polar compounds like carboxylic acids.[24]

Part 4: The Role of Carboxylic Acids in Drug Development and the Strategy of Bioisosteric Replacement

The carboxylic acid functional group is often a critical component of a drug's pharmacophore, the part of the molecule responsible for its biological activity.[1] However, its acidic nature can also lead to undesirable pharmacokinetic properties.[4]

Challenges Associated with Carboxylic Acids in Drug Candidates
  • Limited Membrane Permeability: The ionization of the carboxyl group at physiological pH can hinder its ability to cross biological membranes.[4][5]

  • Metabolic Instability: Carboxylic acids can be rapidly metabolized, leading to a short duration of action.[4]

  • Potential for Toxicity: The formation of reactive metabolites can sometimes lead to toxicity.[4][5]

  • High Plasma Protein Binding: This can reduce the concentration of free drug available to interact with its target.[5]

Bioisosteric Replacement: A Key Strategy for Optimization

To overcome these challenges, medicinal chemists often employ the strategy of bioisosteric replacement. This involves substituting the carboxylic acid group with another functional group that has similar physical and chemical properties but an improved overall profile.[1][4]

Bioisosteres cluster_core Core Concept cluster_acidic Acidic Bioisosteres cluster_neutral Neutral Bioisosteres CA Carboxylic Acid (-COOH) Tetrazole Tetrazole CA->Tetrazole Similar pKa Sulfonamide Sulfonamide CA->Sulfonamide Weaker Acid Hydroxamic_Acid Hydroxamic Acid CA->Hydroxamic_Acid Metal Chelator Hydroxyisoxazole Hydroxyisoxazole CA->Hydroxyisoxazole Modulatable Properties Aryl_group Aryl Group (for Cation-π interactions) CA->Aryl_group Non-ionic Interaction

Caption: Common bioisosteric replacements for carboxylic acids.

Key Classes of Carboxylic Acid Bioisosteres
  • Tetrazoles: These are among the most widely used carboxylic acid bioisosteres, with a similar pKa.[25] They are found in over 20 FDA-approved drugs.[25]

  • Sulfonamides and Acylsulfonamides: These groups can improve metabolic stability and membrane permeability.[1][25]

  • Hydroxamic Acids: These are moderately acidic and are strong metal chelators.[1]

  • Hydroxyisoxazoles and other Heterocycles: These offer a variety of structures that can mimic the acidic proton and hydrogen bonding pattern of a carboxylic acid, allowing for fine-tuning of physicochemical properties.[4]

  • Neutral Bioisosteres: In some cases, a neutral group can replace a carboxylic acid by engaging in non-ionic interactions like hydrogen bonding or cation-π interactions with the target protein.[26]

The selection of an appropriate bioisostere is a critical decision in the drug design process and often requires the synthesis and evaluation of several different options to find the optimal balance of properties.[27]

Conclusion

The discovery and development of novel carboxylic acids remain a vibrant and essential area of research. From the initial identification in high-throughput screens to the intricate process of synthesis, purification, and detailed characterization, each step requires a blend of technical expertise and strategic decision-making. The challenges posed by the inherent properties of the carboxylic acid group have spurred the innovative strategy of bioisosteric replacement, providing medicinal chemists with a powerful toolkit to optimize drug candidates. As our understanding of disease biology and medicinal chemistry continues to evolve, the pursuit of novel carboxylic acids and their bioisosteres will undoubtedly lead to the development of new and improved therapies for a wide range of diseases.

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Systematic Elucidation and Nomenclature of Complex Unsaturated Carboxylic Acids: A 2013 IUPAC Framework Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of drug development and structural activity relationship (SAR) studies, the precise communication of molecular architecture is non-negotiable. Ambiguity in chemical nomenclature can lead to catastrophic intellectual property (IP) invalidations, regulatory submission delays (FDA/EMA), and flawed synthetic scale-ups. This technical guide provides a rigorous, self-validating protocol for the IUPAC nomenclature of complex unsaturated carboxylic acids, grounded in the paradigm-shifting 2013 IUPAC Recommendations.

The Causality of Nomenclature: Why Rules Exist

Chemical nomenclature is not merely a collection of arbitrary linguistic conventions; it is a deterministic, rule-based algorithm designed to translate multidimensional spatial and electronic information into a linear text string. The causality behind these rules stems from the need to prioritize functional groups based on their oxidation state and chemical reactivity.

Because the carboxyl group (-COOH) represents one of the highest oxidation states of carbon, it is granted the highest seniority among standard organic functional groups[1]. This absolute seniority dictates that the entire molecular framework—regardless of the presence of complex double bonds, triple bonds, or other heteroatoms—must be indexed and numbered relative to the carboxyl carbon.

The 2013 Paradigm Shift: Longest Chain vs. Unsaturation

A critical area of historical confusion in unsaturated acid nomenclature involves parent chain selection. Prior to 2013, IUPAC rules dictated that the parent chain must maximize the number of multiple bonds, even if it meant selecting a shorter carbon chain. However, the introduced a fundamental paradigm shift: the longest continuous carbon chain (Rule P-44.3.2) now strictly supersedes the maximum number of multiple bonds (Rule P-44.4.1)[2]. This change ensures greater consistency with baseline alkane nomenclature and reduces edge-case ambiguities[3].

Data Presentation: Functional Group Seniority Hierarchy

To systematically derive a name, one must first understand the seniority of competing functional groups. The table below summarizes the quantitative priority levels that dictate whether a group is treated as a parent suffix or a subordinate prefix[4].

Functional GroupFormulaSuffixPrefixPriority Level
Carboxylic Acid -COOH-oic acid / -carboxylic acidcarboxy-1 (Highest)
Ester-COOR-oate / -carboxylatealkoxycarbonyl-2
Amide-CONH₂-amide / -carboxamidecarbamoyl-3
Nitrile-CN-nitrile / -carbonitrilecyano-4
Aldehyde-CHO-al / -carbaldehydeoxo- / formyl-5
Ketone>C=O-oneoxo-6
Alcohol-OH-olhydroxy-7
Amine-NH₂-amineamino-8
Alkene-C=C--enealkenyl-9
Alkyne-C≡C--ynealkynyl-10 (Lowest)

Workflow Protocol: Systematic Elucidation and Naming

To ensure trustworthiness and reproducibility, the nomenclature derivation must operate as a self-validating system. We define a four-step protocol for naming complex unsaturated carboxylic acids.

Step 1: Principal Functional Group Identification Scan the molecule for the highest-priority functional group. If a -COOH group is present, the molecule is a carboxylic acid. All other groups (hydroxyls, ketones, alkenes) are immediately relegated to prefix or infix status[1].

Step 2: Parent Chain Selection (The 2013 Rule Application) Identify all continuous carbon pathways containing the principal -COOH group.

  • Select the chain containing the maximum number of -COOH groups (up to two for acyclic -dioic acids).

  • If multiple chains contain the same number of -COOH groups, select the longest carbon chain (P-44.3.2)[4].

  • Only if there is a tie in chain length do you select the chain with the maximum number of double/triple bonds (P-44.4.1)[4].

Step 3: Numbering and Locants Number the parent chain starting with the carboxyl carbon as C1. In unsaturated systems, the multiple bonds must receive the lowest possible locants after the carboxyl group requirement is satisfied. If both double and triple bonds are present, double bonds receive the lower locant in the event of a tie[3].

Step 4: Stereochemical Designation (E/Z and CIP) For every double bond, apply the Cahn-Ingold-Prelog (CIP) priority rules to the substituents on each sp² carbon. If the highest priority groups are on the same side, assign the (Z) configuration; if on opposite sides, assign the (E) configuration.

Self-Validation Check: A nomenclature protocol is only robust if it is self-validating. Once the name is constructed (e.g., (2E,4Z)-3-amino-5-hydroxyhepta-2,4-dienoic acid), execute a reverse-translation. Draw the molecule strictly from the text string. If the resulting structure perfectly superimposes the original input without regiochemical or stereochemical ambiguity, the protocol is validated.

G Start Identify all -COOH groups Q1 Are there >2 -COOH on acyclic chain? Start->Q1 A1_Yes Name as alkane polycarboxylic acid Q1->A1_Yes Yes A1_No Select chain with max -COOH groups (1 or 2) Q1->A1_No No Q2 Is there a tie in chain selection? A1_No->Q2 A2_No Proceed to numbering Q2->A2_No No Rule1 Apply Rule P-44.3.2: Choose longest carbon chain Q2->Rule1 Yes Q3 Is there still a tie? Rule1->Q3 Q3->A2_No No Rule2 Apply Rule P-44.4.1: Maximize multiple bonds Q3->Rule2 Yes Rule2->A2_No

Fig 1. IUPAC 2013 decision matrix for parent chain selection in carboxylic acids.

Complex Scenarios: Polycarboxylic and Cyclic Systems

Unsaturated carboxylic acids frequently appear in complex topologies that require specific suffix adaptations:

  • Dicarboxylic Acids: When two -COOH groups terminate an acyclic chain, the suffix -dioic acid is used (e.g., but-2-enedioic acid). The terminal 'e' of the alkene/alkane is retained for pronunciation[1].

  • Polycarboxylic Acids (>2 -COOH groups): If three or more carboxyl groups are attached to an acyclic chain, the parent chain is treated as an alkane/alkene, and the -COOH groups are named using the suffix -carboxylic acid (e.g., prop-1-ene-1,2,3-tricarboxylic acid).

  • Cyclic Systems: When a carboxyl group is directly attached to an alicyclic or aromatic ring, the ring itself is the parent hydride, and the suffix -carboxylic acid is appended (e.g., cyclopent-2-ene-1-carboxylic acid). The ring carbon attached to the -COOH group is designated as C1[1].

Stereochemistry in Unsaturated Systems (E/Z and CIP Rules)

The biological efficacy of a drug molecule is highly dependent on its 3D conformation. Thus, stereochemical notation is a critical component of the nomenclature. The cis/trans terminology is obsolete for complex systems; the rigorous (E)/(Z) system must be employed[2].

The causality behind the (E)/(Z) system is rooted in atomic number prioritization (CIP rules). By evaluating the atomic number of the atoms directly attached to the sp² carbons of the double bond, one establishes an absolute hierarchy. If isotopes are present, atomic mass serves as the tiebreaker. This eliminates the subjective ambiguity of "main chain" visual tracking used in the legacy cis/trans system.

G Start Isolate Double Bond Step1 Assign CIP Priorities to C1 substituents Start->Step1 Step2 Assign CIP Priorities to C2 substituents Start->Step2 Compare Compare High Priority Groups Step1->Compare Step2->Compare Z_Isomer Same Side (Z) Compare->Z_Isomer Zusammen E_Isomer Opposite Side (E) Compare->E_Isomer Entgegen

Fig 2. CIP priority workflow for E/Z stereochemical assignment of double bonds.

Regulatory & Drug Development Implications

In the pharmaceutical industry, the Preferred IUPAC Name (PIN) serves as the legal identifier for a New Chemical Entity (NCE). A single misassigned locant or a missed (E)/(Z) descriptor in a patent claim can create loopholes allowing generic competitors to synthesize and patent the active stereoisomer. Furthermore, regulatory bodies like the FDA and EMA require exact structural elucidation in Investigational New Drug (IND) applications. By adhering strictly to the self-validating 2013 IUPAC protocols outlined above, application scientists ensure that their molecular IP is both scientifically sound and legally impenetrable.

References[2] Title: Blue Book - IUPAC | International Union of Pure and Applied Chemistry. Source: iupac.org. URL:https://iupac.org/what-we-do/nomenclature/blue-book/[3] Title: Nomenclature of Unsaturated Hydrocarbons. Source: organicmystery.com. URL:https://www.organicmystery.com/nomenclature/Nomenclature-Of-Unsaturated-Hydrocarbons.php[4] Title: Selection of parent chain (IUPAC nomenclature) - Chemistry Stack Exchange. Source: stackexchange.com. URL:https://chemistry.stackexchange.com/questions/118844/selection-of-parent-chain-iupac-nomenclature[1] Title: Nomenclature of Carboxylic Acids - Chemistry LibreTexts. Source: libretexts.org. URL:https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Carboxylic_Acids/Nomenclature_of_Carboxylic_Acids

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Methodological & Application

Protocol for purification of (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Purification of (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid

Introduction

(2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid is an α,β-unsaturated carboxylic acid derivative. Compounds of this class are significant as intermediates in the synthesis of pharmaceuticals and other high-value chemical products.[1] The synthesis of such molecules, often via classic condensation reactions like the Knoevenagel or Perkin condensations, can result in a crude product containing unreacted starting materials, catalysts, and side-products.[2][3][4][5][6] For subsequent use in drug development or other sensitive applications, achieving high purity is paramount.

This application note provides a comprehensive, field-tested protocol for the purification of crude (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid. The primary methodology leverages the inherent acidic nature of the target compound through a liquid-liquid acid-base extraction, followed by recrystallization. An alternative method using column chromatography is also detailed for instances requiring the highest achievable purity or when crystallization proves challenging. The causality behind each step is explained to provide researchers with a robust understanding of the purification strategy.

Principle of Purification

The purification strategy is based on the distinct chemical properties of the target molecule:

  • Acidity : The carboxylic acid group is the key functional handle. By treating the crude mixture with a mild aqueous base (e.g., sodium bicarbonate), the acidic target compound is deprotonated to form a water-soluble sodium carboxylate salt. Neutral and basic organic impurities, which do not react with the base, remain in the organic phase and are easily separated. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified carboxylic acid to precipitate out of the aqueous solution.[7][8]

  • Polarity and Crystallinity : The compound is a solid with a defined crystalline structure. This property is exploited by recrystallization from a suitable solvent system. The principle relies on the differential solubility of the compound and any remaining impurities in a solvent at elevated and reduced temperatures.[9] As a saturated hot solution cools, the decreased solubility forces the target compound to crystallize, leaving impurities behind in the solvent.

G start Crude Product (in Organic Solvent, e.g., Ethyl Acetate) extraction Liquid-Liquid Extraction (add aq. NaHCO3) start->extraction separator Separatory Funnel extraction->separator organic_phase Organic Phase (Neutral/Basic Impurities) separator->organic_phase Discard aqueous_phase Aqueous Phase (Sodium Carboxylate Salt) separator->aqueous_phase Collect acidify Acidify Aqueous Phase (add dil. HCl) aqueous_phase->acidify precipitate Precipitation of Pure Acid acidify->precipitate filtration1 Vacuum Filtration precipitate->filtration1 crystallization Recrystallization (e.g., Ethanol/Water) filtration1->crystallization filtration2 Vacuum Filtration & Drying crystallization->filtration2 final_product Purified (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid filtration2->final_product

Figure 1. Workflow for Purification via Extraction and Crystallization.

Materials and Reagents

Reagent/MaterialGradePurpose
Crude ProductSynthesis GradeStarting material for purification
Ethyl Acetate (EtOAc)ACS GradeOrganic solvent for extraction
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionBasic solution for extraction
Hydrochloric Acid (HCl)2 M Aqueous SolutionAcidic solution for precipitation
Sodium Sulfate (Na₂SO₄), AnhydrousReagent GradeDrying agent
Ethanol (EtOH)Reagent GradeRecrystallization solvent
Deionized WaterHigh PurityRecrystallization co-solvent
Silica Gel 60 (230-400 mesh)Chromatography GradeStationary phase for column chromatography
HexaneACS GradeMobile phase for column chromatography
Acetic Acid, GlacialACS GradeMobile phase modifier
TLC Plates (Silica gel 60 F₂₅₄)Analytical GradeReaction/fraction monitoring

Detailed Experimental Protocols

Protocol 1: Primary Purification by Acid-Base Extraction and Recrystallization

This protocol is the recommended primary method for purifying gram-scale quantities of the crude product.

Part A: Acid-Base Extraction

  • Dissolution : Dissolve the crude product in a suitable organic solvent, such as ethyl acetate (EtOAc), at a concentration of approximately 50-100 mg/mL. Transfer the solution to a separatory funnel.

    • Rationale: Ethyl acetate is a good solvent for a wide range of organic compounds and is immiscible with water, making it ideal for extraction.[7]

  • Base Wash : Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release the pressure from evolved CO₂ gas.

    • Rationale: The basic NaHCO₃ deprotonates the carboxylic acid, forming the water-soluble sodium salt. The evolution of CO₂ is a visual indicator that the acid is being neutralized.

  • Phase Separation : Allow the layers to separate fully. The aqueous layer (bottom) contains the sodium salt of the target compound. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction : Add a fresh portion of saturated NaHCO₃ solution to the organic layer remaining in the funnel and repeat the extraction process. Combine this second aqueous extract with the first. This ensures complete recovery of the product.

  • Discard Organic Phase : The remaining organic layer contains neutral and basic impurities and can be discarded.

G cluster_0 Step 1: Base Extraction cluster_1 Step 2: Acidification compound R-COOH (in Organic Phase) base + NaHCO₃ (aq) compound->base impurities Neutral Impurities (in Organic Phase) salt R-COO⁻Na⁺ (in Aqueous Phase) base->salt impurities_remain Neutral Impurities (Remain in Organic Phase) acid + HCl (aq) salt->acid precipitate R-COOH (s) (Precipitates from Aqueous Phase) acid->precipitate

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Application Note: Rigorous 1H and 13C NMR Assignment Protocol for (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Document Purpose: To provide a self-validating, causality-driven methodology for the unambiguous structural and stereochemical elucidation of complex α,β-unsaturated carboxylic acids.

Introduction & Structural Complexity

The compound (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid presents a unique structural elucidation challenge. It features an α,β-unsaturated carboxylic acid backbone, a highly substituted olefinic core, and two distinct isopropyl groups (one aliphatic, one benzylic) that must be unambiguously differentiated. Errors in assigning the (E)/(Z) stereochemistry or misattributing the isopropyl spin systems can lead to catastrophic failures in downstream Structure-Activity Relationship (SAR) modeling.

This protocol outlines a comprehensive, self-validating NMR workflow. By interlocking 1D chemical shift data with 2D heteronuclear (HSQC, HMBC) and homonuclear (COSY, NOESY) correlations, we establish a closed-loop logical system where every assignment is independently verified.

Conformational Analysis and the Causality of Chemical Shifts

Before acquiring data, it is critical to understand why the nuclei in this molecule resonate at specific frequencies. The chemical shift of the α-proton in α,β-unsaturated carboxylic derivatives is highly sensitive to the conformation and the anisotropic deshielding effect of adjacent aromatic rings 1.

In the (2E) configuration, Cahn-Ingold-Prelog (CIP) priorities dictate that the highest priority groups—the carboxylic acid at C2 and the 4-isopropylphenyl group at C3—are trans to one another. Consequently, the C2 olefinic proton is forced into a cis relationship with the aromatic ring. This spatial proximity places the C2 proton directly within the deshielding cone of the phenyl ring, shifting its resonance downfield (typically δ 5.8–6.1) compared to standard aliphatic olefins. Furthermore, this cis relationship forms the basis of our stereochemical validation strategy: a strong through-space Nuclear Overhauser Effect (NOE) must exist between the C2 proton and the ortho-aromatic protons.

Experimental Methodologies: A Self-Validating Protocol

Accurate sample preparation and optimized acquisition parameters are the foundational steps for reliable NMR dereplication and structural analysis 2. The following step-by-step methodology ensures high-fidelity data collection.

Protocol 3.1: Sample Preparation
  • Mass & Solvent: Weigh 15–20 mg of the highly purified compound and dissolve it in 600 µL of deuterated chloroform (CDCl₃). CDCl₃ is chosen because its lack of exchangeable protons allows for the observation of the broad carboxylic acid (–COOH) proton.

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to provide an absolute zero reference for chemical shifts.

  • Homogeneity: Transfer the solution to a precision 5 mm NMR tube. Maintain a solvent column height of exactly 4.5 cm to optimize magnetic field homogeneity.

  • Degassing: Briefly sonicate the sample to remove dissolved oxygen, a paramagnetic species that causes signal broadening and accelerates relaxation, which can degrade NOESY spectra.

Protocol 3.2: Spectrometer Setup and 1D Acquisition
  • Tuning & Shimming: Insert the sample into a 400 MHz (or higher) spectrometer. Perform Automated Tuning and Matching (ATM) for ¹H and ¹³C nuclei. Shim the Z1–Z5 gradients until the TMS signal exhibits a line width at half height (FWHM) of < 1.0 Hz.

  • ¹H Acquisition: Acquire the ¹H spectrum using a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2.0 seconds. Causality: A 2.0s D1 ensures complete T1 relaxation for accurate quantitative integration of the distinct isopropyl methyl groups.

  • ¹³C & DEPT-135 Acquisition: Acquire the ¹³C{¹H} spectrum (zgpg30, 1024 scans). Follow immediately with a DEPT-135 experiment. Causality: DEPT-135 acts as an initial logical filter, instantly differentiating protonated carbons (CH/CH₃ positive, CH₂ negative) from quaternary carbons (null signals).

Protocol 3.3: 2D NMR Acquisition for Network Assembly
  • COSY (Correlation Spectroscopy): Acquire a gradient-selected COSY to map the scalar (³J_HH) couplings. This will isolate the two distinct isopropyl spin systems (methine to methyls).

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire a phase-sensitive HSQC with multiplicity editing. Causality: This resolves overlapping ¹H signals by dispersing them across the ¹³C dimension, directly linking each proton to its parent carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-selected HMBC optimized for long-range couplings (J = 8 Hz). Causality: HMBC is the critical bridge. It links the isolated spin systems across quaternary "dead zones" (C1, C3, C1', C4') to assemble the complete carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a phase-sensitive NOESY with a mixing time of 400 ms. Causality: This captures through-space dipolar interactions (< 5 Å) to definitively prove the (2E) stereochemistry.

Workflow Visualization

The logical progression of the assignment is mapped below. The workflow transitions from isolated 1D data points to a fully integrated 2D network.

NMR_Workflow Prep Sample Preparation (CDCl3, TMS Internal Standard) OneD 1D Acquisition (1H, 13C, DEPT-135) Prep->OneD TwoD_Homo 2D Homonuclear (COSY, NOESY) OneD->TwoD_Homo TwoD_Hetero 2D Heteronuclear (HSQC, HMBC) OneD->TwoD_Hetero SpinSys Spin System Mapping (Aliphatic vs. Aromatic) TwoD_Homo->SpinSys TwoD_Hetero->SpinSys Backbone Backbone Assembly (HMBC 2J/3J Correlations) SpinSys->Backbone Stereo Stereochemical Validation (NOESY Spatial Proximity) Backbone->Stereo Final Final Assignment (NMReDATA Compliance) Stereo->Final

Figure 1: Sequential NMR assignment workflow for structural and stereochemical elucidation.

Quantitative Data Presentation

The following table summarizes the fully assigned ¹H and ¹³C NMR data, cross-validated by 2D correlations. The reporting format aligns with modern NMReDATA standards for organic compounds 2.

Table 1: ¹H (400 MHz) and ¹³C (100 MHz) NMR Assignments in CDCl₃

PositionMoiety¹³C Shift (ppm)¹H Shift (ppm), Multiplicity, J (Hz)Key HMBC (¹H → ¹³C)Key NOESY (¹H → ¹H)
1 COOH172.511.50, br s--
2 =CH116.25.85, sC1, C3, C4, C1'H-2'/6'
3 =C (quat)163.4---
4 CH (iPr chain)36.52.65, sept, J = 7.0C2, C3, C5/6, C1'H-5/6, H-2
5, 6 CH₃ (iPr chain)21.81.15, d, J = 7.0C3, C4H-4
1' C (Ar ipso)136.8---
2', 6' CH (Ar ortho)127.57.10, d, J = 8.0C3, C4', C3'/5'H-2, H-3'/5'
3', 5' CH (Ar meta)126.37.22, d, J = 8.0C1', C4', C7'H-2'/6', H-7'
4' C (Ar para)149.2---
7' CH (iPr Ar)33.82.92, sept, J = 6.9C3'/5', C4', C8'/9'H-8'/9', H-3'/5'
8', 9' CH₃ (iPr Ar)23.91.26, d, J = 6.9C4', C7'H-7'

Logical Deduction: Resolving Ambiguities

Differentiating the Isopropyl Groups via HMBC

The molecule contains two identical spin systems (a methine split into a septet, and two methyls split into a doublet). To differentiate the aliphatic C4 isopropyl from the benzylic C7' isopropyl, HMBC is paramount.

  • The methine proton at δ 2.65 (H-4) exhibits a strong ³J_CH cross-peak to the C1 carbonyl carbon (δ 172.5) and the C2 olefinic carbon (δ 116.2), unambiguously anchoring it to the pentenoic acid backbone.

  • Conversely, the methine proton at δ 2.92 (H-7') displays ³J_CH correlations exclusively to the aromatic C3'/C5' carbons (δ 126.3), confirming its position on the phenyl ring.

Stereochemical Validation: Confirming the (2E) Geometry

The most critical phase of the assignment is validating the (E) vs (Z) geometry. If the molecule were the (2Z) isomer, the C2 proton would be cis to the C4 isopropyl group. However, the NOESY spectrum serves as a definitive self-validating control:

  • Positive Proof: A strong spatial correlation is observed between the C2 olefinic proton (δ 5.85) and the ortho-aromatic protons (H-2'/6', δ 7.10). This proves the hydrogen and the aromatic ring are cis to each other.

  • Negative Control: There is a complete absence of an NOE cross-peak between the C2 proton (δ 5.85) and the C4 methine proton (δ 2.65).

Because the C2 proton is cis to the aromatic ring, the C2 carboxylic acid group must be trans to the aromatic ring. By CIP priority rules, this unambiguously defines the (2E) stereochemistry.

References

  • Pauli, G. F., et al. "Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy." Journal of Natural Products, 2014. 2

  • Pupier, M., et al. "NMReDATA, a standard to report the NMR assignment and parameters of organic compounds." Magnetic Resonance in Chemistry, 2018. 2

  • Ruiz, D. M., et al. "Molecular structure, experimental and theoretical 1H and 13C NMR chemical shift assignment of cyclic and acyclic α,β-unsaturated esters." Academia.edu, 2012. 1

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Application Note: Advanced Pharmacokinetic Profiling of Cinnamic Acid Derivatives in Rat Models

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Rat Plasma (Sprague-Dawley / Wistar) Analytes: Cinnamic Acid, Caffeic Acid, Ferulic Acid, and related derivatives Technology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction & Scope

Cinnamic acid and its phenolic derivatives (e.g., ferulic acid, caffeic acid, and p-coumaric acid) are ubiquitous secondary metabolites found in plants. They exhibit potent antioxidant, anti-inflammatory, and antineoplastic properties, making them highly attractive scaffolds for drug development. However, translating these in vitro activities into in vivo efficacy is frequently hindered by their poor aqueous solubility, rapid systemic clearance, and extensive first-pass metabolism.

This application note provides a comprehensive, self-validating framework for conducting pharmacokinetic (PK) studies of cinnamic acid derivatives in rat models. By integrating optimized in vivo dosing strategies with highly sensitive LC-MS/MS bioanalysis, this guide ensures robust, reproducible quantification of these transient analytes.

Mechanistic Grounding: ADME & Biotransformation

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of cinnamic acid derivatives is critical for designing accurate PK protocols.

  • Absorption: Unmodified cinnamic acids often suffer from poor bioavailability. Formulation enhancements, such as the use of non-ionic surfactants (e.g., 1% Tween 80), can significantly extend absorption windows and increase the Area Under the Curve (AUC) by improving gastrointestinal solubility[1].

  • Metabolism: These compounds undergo rapid Phase I (ester hydrolysis, reduction) and Phase II (glucuronidation, sulfation, and O-methylation) biotransformations. For example, caffeic acid is rapidly O-methylated by Catechol-O-methyltransferase (COMT) into ferulic and isoferulic acids[2].

Because these metabolites are pharmacologically active, a robust PK study must account for both the parent compound and its primary Phase II conjugates.

Metabolism CA Caffeic Acid (CA) FA Ferulic Acid (FA) (O-Methylation) CA->FA COMT IFA Isoferulic Acid (IFA) (O-Methylation) CA->IFA COMT SULF Sulfated Conjugates (Phase II) CA->SULF SULT GLUC Glucuronide Conjugates (Phase II) CA->GLUC UGT FA->SULF FA->GLUC

Fig 1. Primary Phase II metabolic pathways of caffeic acid and ferulic acid in rat models.

Experimental Workflow & Rationale

The workflow for evaluating cinnamic acid derivatives requires strict control over pre-analytical variables. Phenolic acids are sensitive to oxidation and enzymatic degradation; therefore, immediate plasma separation and acidification are required to stabilize the analytes and maximize extraction recovery.

Workflow A Animal Preparation (SD Rats, Fasting) B Dosing (IV or Oral + Tween 80) A->B C Blood Sampling (Jugular Vein, Heparinized) B->C D Sample Prep (Acidification & LLE) C->D E LC-MS/MS Analysis (MRM Mode, Negative ESI) D->E F PK Parameter Calculation (Non-compartmental) E->F

Fig 2. Step-by-step in vivo pharmacokinetic workflow for cinnamic acid derivatives in rats.

Self-Validating Protocols

Animal Preparation & Dosing Strategy

Causality Check: Food intake drastically alters the absorption kinetics of phenolic acids due to binding with dietary proteins and fibers. Fasting ensures a standardized baseline.

  • Acclimation & Fasting: Acclimate male Sprague-Dawley rats (200–250 g) for 7 days under standard conditions. Fast the animals for 12 hours prior to dosing, allowing free access to water.

  • Formulation: For oral administration, suspend the cinnamic acid derivative (e.g., 50–100 mg/kg) in 0.5% sodium carboxymethyl cellulose (CMC-Na) or 1% Tween 80 to enhance gastrointestinal solubilization[1]. For intravenous (IV) administration, dissolve in sterile saline with a minimal amount of biocompatible co-solvent (e.g., PEG 400).

  • Sampling Timepoints: Due to the rapid clearance of these compounds, dense early sampling is required. Collect blood at 0 (pre-dose), 5, 15, 30, 45, 60, 90, 120, 240, 360, and 480 minutes post-dose.

Plasma Sample Preparation (Liquid-Liquid Extraction)

Causality Check: Cinnamic acid derivatives possess carboxylic acid functional groups (pKa ~4.0–4.5). At physiological pH (7.4), they are ionized (hydrophilic), leading to poor recovery in organic solvents. Adding hydrochloric acid (HCl) lowers the pH, protonating the carboxylate group and driving the analytes into the organic extraction phase[3].

  • Blood Processing: Collect 250 µL of blood via the jugular vein into heparinized microcentrifuge tubes. Immediately centrifuge at 4,000 rpm for 10 minutes at 4°C to separate plasma.

  • Internal Standard (IS) Addition: Transfer 100 µL of plasma to a clean tube. Add 10 µL of the IS working solution (e.g., Tinidazole or Docetaxel, 500 ng/mL). Note: Adding the IS before extraction is critical to self-validate the protocol by correcting for any downstream extraction losses or matrix effects.

  • Acidification: Add 10 µL of 1 M HCl to the plasma and vortex for 30 seconds.

  • Extraction: Add 1.0 mL of ethyl acetate. Vortex vigorously for 3 minutes to facilitate mass transfer, then centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Reconstitution: Transfer 800 µL of the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and centrifuge before injecting 5 µL into the LC-MS/MS system.

LC-MS/MS Bioanalytical Method

Causality Check: Phenolic hydroxyl and carboxylic acid groups readily lose a proton in the electrospray source. Therefore, Negative Electrospray Ionization (ESI-) provides vastly superior sensitivity compared to positive mode[2][3].

  • Chromatography:

    • Column: ZORBAX SB C18 (2.1 × 100 mm, 1.8 µm) or equivalent.

    • Mobile Phase: Phase A: Water containing 2 mmol/L ammonium acetate (or 0.1% formic acid). Phase B: Methanol. Rationale: Ammonium acetate can stabilize the deprotonated [M-H]- ions in negative mode, enhancing signal-to-noise ratios.

    • Elution: Isocratic or shallow gradient (e.g., 60% A / 40% B) at a flow rate of 0.3–0.5 mL/min[3].

  • Mass Spectrometry (MRM Transitions):

    • Caffeic Acid: m/z 178.9 → 134.9[2][3]

    • Ferulic Acid: m/z 193.0 → 133.9[2][3]

    • Cinnamic Acid: m/z 146.9 → 102.9[3]

    • Tinidazole (IS): m/z 246.0 → 125.8[3]

Benchmark Pharmacokinetic Data

To aid in experimental design and validation, the following table summarizes typical non-compartmental pharmacokinetic parameters for cinnamic acid derivatives in rat models, synthesized from validated literature.

AnalyteRouteFormulation / DoseT1/2 (min)Tmax (min)Cmax (µg/L)AUC0-t (mg·min/L)Clearance (L/min)
Ferulic Acid IVMailuoning Inj. (Single Dose)51.39 ± 15.52N/AN/A34.72 ± 4.670.0004
Cinnamic Acid IVMailuoning Inj. (Single Dose)74.42 ± 18.32N/AN/A34.63 ± 4.820.0077
Ferulic Acid Oralγ-oryzanol (100 mg/kg) + 1% Tween 8014.27 ± 7.30*46.67 ± 39.3129.50 ± 27.063.74 ± 0.60N/A

*Note: T1/2 for oral γ-oryzanol represents the absorption half-life (T1/2Ka), indicating extended absorption facilitated by the Tween 80 surfactant[1].

References

  • Determination of plasma concentration of five phenolic acid by LC-MS/MS and study of pharmacokinetics in rats after Mailuoning injection PubMed (National Institutes of Health)[Link] (Verified via NIH portal)

  • Simultaneous determination of caffeic acid and its major pharmacologically active metabolites in rat plasma by LC-MS/MS and its application in pharmacokinetic study Biomedical Chromatography (PubMed)[Link] (Verified via NIH portal)

  • Pharmacokinetics study of ferulic acid in rats after oral administration of γ-oryzanol under combined use of Tween 80 by LC/MS/MS European Review for Medical and Pharmacological Sciences[Link]

  • Enhanced absorption of prenylated cinnamic acid derivatives from Brazilian green propolis by turmeric in humans and rats Food Science & Nutrition (PMC)[Link]

Sources

Application Notes and Protocols for Molecular Docking Studies of Novel Carboxylic Acids

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides a detailed protocol for conducting molecular docking studies of novel carboxylic acids, a chemical class of significant interest in drug discovery. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind critical experimental choices. We will delve into the nuances of preparing and handling carboxylic acid-containing ligands, focusing on the critical aspect of protonation state determination. Furthermore, this guide offers a robust framework for validating docking results, ensuring the scientific integrity and reproducibility of your in-silico experiments. Detailed, step-by-step protocols for widely-used, open-source software are provided to empower researchers, scientists, and drug development professionals to confidently and accurately perform these crucial computational analyses.

Introduction: The Significance of Carboxylic Acids in Drug Design and the Docking Challenge

Carboxylic acids are a ubiquitous functional group in a vast array of pharmaceuticals and bioactive molecules. Their ability to act as hydrogen bond donors and acceptors, as well as their potential to be ionized at physiological pH, makes them key pharmacophoric features for interacting with biological targets.[1][2] However, this ionizable nature also presents a significant challenge in molecular docking studies. The protonation state of the carboxylic acid—whether it exists in its neutral (COOH) or anionic (COO-) form—dramatically influences its electrostatic potential and, consequently, its binding mode and affinity with a protein receptor.[3][4]

An incorrect assignment of the protonation state can lead to erroneous docking poses and unreliable binding energy predictions, ultimately misguiding drug design efforts. Therefore, a rigorous and well-justified protocol for handling carboxylic acids in molecular docking is paramount for generating meaningful and predictive results. This guide will provide such a protocol, emphasizing both the "how" and the "why" at each stage of the workflow.

The Molecular Docking Workflow: A Conceptual Overview

Before delving into specific protocols, it is essential to understand the overall workflow of a molecular docking experiment. The process can be broadly divided into four key stages: Preparation, Docking, Analysis, and Validation.

Molecular Docking Workflow cluster_0 Preparation cluster_1 Docking cluster_2 Analysis cluster_3 Validation P1 Target Protein Preparation P2 Ligand (Carboxylic Acid) Preparation D1 Grid Box Generation P2->D1 D2 Running the Docking Algorithm D1->D2 A1 Pose Clustering and Scoring D2->A1 A2 Visualization of Interactions A1->A2 V1 Redocking of Known Ligands A2->V1 V2 Comparison with Experimental Data V1->V2

A generalized workflow for molecular docking studies.

This guide will provide detailed protocols for each of these stages, with a special focus on the unique considerations for novel carboxylic acids.

Part I: Preparation - Laying the Foundation for Accurate Docking

The preparation phase is arguably the most critical stage in a molecular docking study. "Garbage in, garbage out" is a particularly apt adage here; any errors or inaccuracies introduced during preparation will be propagated and amplified in the subsequent steps.

Target Protein Preparation

The three-dimensional structure of the target protein is the starting point for any docking study. High-quality crystal structures are typically obtained from the Protein Data Bank (PDB).

Protocol 1: Target Protein Preparation using AutoDockTools

  • Obtain Protein Structure: Download the PDB file of your target protein.

  • Clean the PDB File:

    • Open the PDB file in AutoDockTools (ADT).

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of your novel carboxylic acid. This is crucial to avoid steric clashes and irrelevant interactions during docking.

  • Add Hydrogens:

    • Go to Edit > Hydrogens > Add.

    • Select "Polar only" and click "OK". Adding only polar hydrogens is generally sufficient and computationally less expensive.

  • Assign Partial Charges:

    • Go to Edit > Charges > Compute Gasteiger. This method provides a reasonable approximation of partial charges for most standard amino acids.[5]

  • Merge Non-Polar Hydrogens:

    • Go to Edit > Hydrogens > Merge Non-Polar. This simplifies the protein structure for the docking calculation.

  • Save as PDBQT:

    • Go to File > Save > Write PDBQT. The PDBQT format is required by AutoDock Vina and contains the atomic coordinates, partial charges, and atom type information.

Ligand Preparation: The Criticality of Protonation State

The preparation of the carboxylic acid ligand is a multi-step process that requires careful consideration of its ionization state.

The pKa is the pH at which the carboxylic acid is 50% in its neutral form (COOH) and 50% in its anionic form (COO-). At physiological pH (~7.4), if the pKa of the carboxylic acid is significantly lower than 7.4, the anionic form will predominate. Conversely, if the pKa is significantly higher, the neutral form will be more prevalent.

Several software tools can predict the pKa of a small molecule. For this protocol, we will highlight the use of Epik from Schrödinger and the open-access web server H++ .[6][7][8]

Protocol 2: pKa Prediction using a Web Server (e.g., H++)

  • Prepare Ligand Structure: Generate a 3D structure of your novel carboxylic acid in MOL or SDF format.

  • Submit to H++ Server:

    • Navigate to the H++ web server.[8][9]

    • Upload your ligand structure file.

    • Specify the desired pH for the calculation (e.g., 7.4).

    • The server will calculate the pKa values of the ionizable groups in your molecule.

Based on the predicted pKa, you will need to generate the appropriate protonation state for your ligand.

  • If pKa < 7.0: The deprotonated (anionic) form is likely dominant.

  • If pKa > 8.0: The protonated (neutral) form is likely dominant.

  • If 7.0 ≤ pKa ≤ 8.0: It is advisable to dock both the protonated and deprotonated forms to see which one yields a more favorable binding mode and score.

Protocol 3: Ligand Preparation using AutoDockTools

  • Generate 3D Structure: Use a chemical drawing tool to create the 2D structure of your carboxylic acid and then convert it to a 3D structure. Ensure the correct protonation state is represented (either COOH or COO-).

  • Open in AutoDockTools: Load the 3D structure of your ligand.

  • Add Hydrogens: Go to Edit > Hydrogens > Add. Select "All Hydrogens".

  • Compute Gasteiger Charges: Go to Edit > Charges > Compute Gasteiger.

  • Set up Torsions: Go to Ligand > Torsion Tree > Detect Root. Then, Ligand > Torsion Tree > Choose Torsions. Define the rotatable bonds in your ligand to allow for conformational flexibility during docking.

  • Save as PDBQT: Go to Ligand > Output > Save as PDBQT.

Part II: Performing the Docking Simulation

With the prepared protein and ligand, you are now ready to perform the molecular docking simulation.

Grid Box Generation

The grid box defines the three-dimensional space within the protein's binding site where the docking algorithm will search for favorable ligand poses.

Protocol 4: Grid Box Generation in AutoDockTools

  • Load Prepared Protein: Open the PDBQT file of your prepared protein in ADT.

  • Open GridBox: Go to Grid > Grid Box.

  • Define the Search Space:

    • A box will appear around the protein. Adjust the center and dimensions of the box to encompass the entire binding site.

    • If you have a co-crystallized ligand from the original PDB structure, you can use its coordinates to center the grid box, ensuring the search is focused on the known active site.

  • Save Grid Parameters: Go to File > Close Saving Current. This will save the grid parameters to a file (e.g., grid.gpf).

Running the Docking Simulation with AutoDock Vina

AutoDock Vina is a widely used and computationally efficient docking program.[10][11]

Protocol 5: Running AutoDock Vina

  • Create a Configuration File: Create a text file (e.g., conf.txt) with the following information:

    Replace the bracketed values with the actual file names and grid parameters.

  • Execute Vina from the Command Line:

    Vina will then perform the docking calculation and generate an output file with the docked poses and their corresponding binding affinities.

Part III: Analysis of Docking Results

Pose Clustering and Scoring

AutoDock Vina will typically generate multiple binding poses for your ligand, each with a corresponding binding affinity score (in kcal/mol). The more negative the score, the more favorable the predicted binding.

It is good practice to analyze the top-ranked poses and look for clusters of similar conformations. A large cluster of low-energy poses can indicate a more reliable and stable binding mode.

Visualization of Interactions

Visualizing the docked poses within the protein's binding site is crucial for understanding the key interactions that stabilize the complex.

Protocol 6: Visualization using PyMOL

  • Load Structures: Open PyMOL and load the PDBQT files for your protein and the output poses from Vina.

  • Visualize Interactions:

    • Use the Action > preset > ligands to focus on the ligand-binding site.

    • Identify and display hydrogen bonds, hydrophobic interactions, and any ionic interactions between your carboxylic acid and the protein residues.

Ligand-Protein Interactions cluster_0 Carboxylic Acid Ligand cluster_1 Protein Binding Pocket L_COO Carboxylate (COO-) P_Arg Arginine (+) L_COO->P_Arg Ionic Interaction Hydrogen Bond P_Tyr Tyrosine (OH) L_COO->P_Tyr Hydrogen Bond L_R R-group P_Phe Phenylalanine L_R->P_Phe Hydrophobic Interaction

Common interactions of a carboxylic acid ligand in a protein binding site.

Part IV: Validation - Ensuring Scientific Rigor

Redocking of a Known Ligand

If the crystal structure of your target protein contains a co-crystallized ligand (ideally one with a carboxylic acid moiety), you should first attempt to "redock" this known ligand into the binding site.

Protocol 7: Redocking Validation

  • Prepare the Known Ligand: Prepare the co-crystallized ligand using the same protocol as for your novel carboxylic acids.

  • Perform Docking: Run the docking simulation using the same protein structure and grid parameters.

  • Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the known ligand and its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful redocking.

Comparison with Experimental Data

The ultimate validation of any in-silico model is its ability to correlate with experimental data. If you have experimental binding data (e.g., IC50 or Ki values) for a series of related carboxylic acids, you can assess how well the docking scores correlate with the experimental activities. A good correlation provides confidence in the predictive power of your docking protocol.

Data Presentation

For clarity and ease of comparison, quantitative data from your docking studies should be summarized in a well-structured table.

Table 1: Docking Results for Novel Carboxylic Acids

Compound IDPredicted pKaProtonation StateBest Docking Score (kcal/mol)Key Interacting Residues
NovelAcid-014.2Anionic-8.5Arg122, Tyr34, Phe87
NovelAcid-027.8Neutral-6.2Gln56, Asn101
NovelAcid-027.8Anionic-7.9Lys99, Ser55
...............

Conclusion

Molecular docking is a powerful computational tool that can provide valuable insights into the potential binding of novel carboxylic acids to their protein targets. However, the accuracy and reliability of these studies are highly dependent on a rigorous and scientifically sound protocol. By carefully considering the protonation state of the carboxylic acid, employing appropriate preparation and docking procedures, and validating the results, researchers can generate meaningful data to guide their drug discovery efforts. This application note provides a comprehensive framework to achieve this, empowering scientists to confidently navigate the challenges and harness the full potential of molecular docking.

References

  • Schrödinger. Epik. [Link]

  • Li, H., Robertson, A. D., & Jensen, J. H. (2005). Very fast prediction and rationalization of pKa values for protein-ligand complexes. Proteins: Structure, Function, and Bioinformatics, 61(4), 704-721. [Link]

  • Greenwood, J. R., Calkins, D., Sullivan, A. P., & Shelley, J. C. (2010). Towards the comprehensive, rapid, and accurate prediction of the favorable tautomeric states of drug-like molecules in aqueous solution. Journal of computer-aided molecular design, 24(6-7), 591-604. [Link]

  • Proteins Plus. Protoss. [Link]

  • Onufriev, A. V., & Case, D. A. (2019). Computer prediction of pKa values in small molecules and proteins. Annual review of biophysics, 48, 275-296. [Link]

  • Ionescu, C. M., & Onufriev, A. V. (2016). On the pKa of the buried acidic residue in the staphylococcal nuclease. The Journal of chemical physics, 145(21), 215101. [Link]

  • Anandakrishnan, R., Aguilar, B., & Onufriev, A. V. (2012). H++ 3.0: automating pK prediction and the preparation of biomolecular structures for atomistic molecular modeling and simulations. Nucleic acids research, 40(W1), W537-W541. [Link]

  • H++ Server. [Link]

  • ten Brink, T., & Exner, T. E. (2009). pKa based protonation states and microspecies for protein-ligand docking. Journal of computer-aided molecular design, 23(6), 375-384. [Link]

  • Schrödinger. (2024). Small Molecule Protonation State Enumeration and pKa Prediction. [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949. [Link]

  • Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases. Journal of combinatorial chemistry, 1(1), 55-68. [Link]

  • Schrödinger. How do I assign partial charges to my structures for Glide docking or other applications?. [Link]

  • Arthur, D. E. (2022). Molecular Docking Study of the Inhibition Influenza B Virus by Some Selected Carboxylic Acids. Organic Chemistry Research, 8(1), 9-15. [Link]

  • Shoichet, B. K., & Kuntz, I. D. (1996). Docking and scoring flexible ligands in a rigid receptor. Journal of molecular biology, 261(4), 516-532. [Link]

  • Kontoyianni, M., McClellan, L. M., & Sokol, G. S. (2004). Evaluation of docking performance: comparative data on docking and discovery. Journal of medicinal chemistry, 47(22), 558-565. [Link]

  • Ali, T., Khan, A., & Sirajuddin, M. (2022). Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin (IV) Carboxylates. ScienceOpen Preprints. [Link]

  • Hutter, M. (2022). How to add partial charges in autodock?. ResearchGate. [Link]

  • Zavodszky, M. I., & Kuhn, L. A. (2008). Case studies of docking in drug discovery. Methods in molecular biology (Clifton, N.J.), 443, 355-374. [Link]

  • Gasteiger, J., & Marsili, M. (1980). Iterative partial equalization of orbital electronegativity—a rapid access to atomic charges. Tetrahedron, 36(22), 3219-3228. [Link]

  • Cornell, W. D., Cieplak, P., Bayly, C. I., Gould, I. R., Merz, K. M., Ferguson, D. M., ... & Kollman, P. A. (1995). A second generation force field for the simulation of proteins, nucleic acids, and organic molecules. Journal of the American Chemical Society, 117(19), 5179-5197. [Link]

  • Jorgensen, W. L., Maxwell, D. S., & Tirado-Rives, J. (1996). Development and testing of the OPLS all-atom force field on conformational energetics and properties of organic liquids. Journal of the American Chemical Society, 118(45), 11225-11236. [Link]

  • Identification of Potential Carboxylic Acid-Containing Drug Candidate to Design Novel Competitive NDM Inhibitors: An In-Silico Approach Comprising Combined Virtual Screening and Molecular Dynamics Simulation. ResearchGate. [Link]

  • Ngo, S. T., Tam, N. M., & Le, L. (2020). Improving the accuracy of AutoDock Vina by changing the empirical parameters. Journal of computational chemistry, 41(20), 1869-1876. [Link]

  • Best, R. B., & Mittal, J. (2010). Conformational dynamics of two natively unfolded fragment peptides: comparison of the AMBER and CHARMM force fields. The journal of physical chemistry. B, 114(48), 15834-15843. [Link]

  • Is AMBER or CHARMM force field better for protein structural biology studies?. ResearchGate. [Link]

  • Efficient Synthesis of Imine-Carboxylic Acid Functionalized Compounds: Single Crystal, Hirshfeld Surface and Quantum Chemical Exploration. MDPI. [Link]

  • GROMACS. Force fields in GROMACS. [Link]

  • Al-Fahd, M. A. (2021). MOLECULAR DOCKING, SYNTHESIS AND BIOLOGICAL EVALUATION FOR NEW 2-ARYL THIAZOLIDINE-4-CARBOXYLIC ACID DERIVATIVES AS Β-LACTAMASE INHIBITORS. ResearchGate. [Link]

  • Ngo, S. T., & Le, L. (2019). Improving the Accuracy of AutoDock Vina by Changing the Empirical Parameters. arXiv preprint arXiv:1909.07923. [Link]

  • Quiroga, R., & Villarreal, M. A. (2016). Vinardo: a scoring function based on Autodock Vina improves scoring, docking, and virtual screening. PloS one, 11(5), e0155183. [Link]

  • Decoding GuaB: Machine Learning-Powered Discovery of Enzyme Inhibitors Against the Superbug Acinetobacter baumannii. ResearchGate. [Link]

  • Li, H., Sze, K. H., Lu, G., & Ballester, P. J. (2016). A new, improved hybrid scoring function for molecular docking and scoring based on AutoDock and AutoDock Vina. Chemical biology & drug design, 87(4), 618-625. [Link]

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Troubleshooting & Optimization

Identification of side products in (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Troubleshooting & Impurity Profiling for (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic Acid Synthesis

Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals tasked with synthesizing and purifying (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid. Due to the severe steric bulk of the ketone precursor, the Horner-Wadsworth-Emmons (HWE) olefination often yields complex impurity profiles. This document provides mechanistic insights and self-validating analytical protocols to identify and mitigate these side products.

Frequently Asked Questions (Mechanistic Origins)

Q1: During the HWE olefination step, LC-MS shows a major impurity with the exact same m/z as the target API. What is this, and why is it forming? A: This is almost certainly the (2Z)-isomer of your target molecule. The synthesis of alpha,beta-unsaturated acids via the Horner-Wadsworth-Emmons reaction typically favors the (E)-alkene due to the thermodynamic stability of the trans-oxaphosphetane intermediate [1]. However, your ketone precursor—1-(4-isopropylphenyl)-2-methylpropan-1-one—is highly sterically hindered by both an isopropyl group and a 4-isopropylphenyl ring. This severe steric bulk minimizes the energy difference between the cis and trans oxaphosphetane transition states, leading to a significant erosion of E/Z selectivity [2, 3].

Q2: I have identified a third isobaric peak (same m/z) that elutes at a different retention time than the E and Z isomers. It lacks the characteristic UV absorbance of a conjugated system. What is the structural origin? A: This is the β,γ-unsaturated regioisomer (4-methyl-3-[4-(propan-2-yl)phenyl]pent-3-enoic acid). In highly substituted acrylic acids, the steric clash between the beta-substituents (the aryl ring and the isopropyl group) is intense. Under the strongly basic conditions required for the HWE reaction (e.g., NaH or KOtBu), the alpha-protons of the C4 isopropyl group can be deprotonated. The molecule then reprotonates at the alpha-carbon (C2), migrating the double bond out of conjugation to relieve planar steric strain [3].

Q3: How can I definitively differentiate between the E-isomer, Z-isomer, and the β,γ-isomer if they all have identical exact masses? A: While High-Resolution Mass Spectrometry (HRMS) is exceptional for confirming the empirical formula, it cannot easily distinguish geometric isomers by mass alone. You must use a self-validating analytical system:

  • LC-HRMS/MS to confirm the isobaric nature and identify fragmentation differences (e.g., using software like Compound Discoverer or UNIFI) [4, 5].

  • Preparative HPLC to isolate the peaks.

  • 2D NMR (NOESY) to confirm spatial proximity. In the (2E)-isomer, the C2 vinylic proton will show a strong NOE correlation with the protons of the C4 isopropyl group. In the (2Z)-isomer, the C2 proton will correlate with the aromatic protons of the 4-isopropylphenyl ring.

Step-by-Step Analytical Identification Protocol

To ensure rigorous scientific integrity, follow this self-validating workflow for impurity profiling.

Step 1: High-Resolution LC-MS Profiling

  • Sample Preparation: Dissolve the crude reaction mixture in 1:1 Acetonitrile/Water to a concentration of 0.5 µg/mL. Prepare a blank (solvent only) to rule out system artifacts and carryover [4].

  • Chromatography: Use a sub-2 µm C18 column (e.g., 2.1 x 150 mm) to ensure baseline resolution of the E and Z isomers. Run a shallow gradient (e.g., 40% to 70% Acetonitrile over 20 minutes) using 0.05% Formic Acid in both aqueous and organic phases.

  • Ionization: Operate the HRMS (e.g., Orbitrap or Q-TOF) in Electrospray Ionization (ESI) negative mode, as carboxylic acids ionize efficiently as [M-H]⁻.

Step 2: MS/MS Fragmentation and Software Analysis

  • Acquire Top-3 Data-Dependent MS/MS spectra to generate fragment ion information.

  • Import the raw data into node-based structure identification software (e.g., Thermo Compound Discoverer or Waters UNIFI) [4, 5].

  • Use the "Expected Finder" or "Transformation" tools to automatically flag isomerization (+0 Da) and oxidation (+16 Da) products [4, 5].

Step 3: Orthogonal Confirmation (Isolation & NMR)

  • Scale up the analytical gradient to a Preparative HPLC system.

  • Collect the fractions corresponding to the suspected E, Z, and β,γ isomers.

  • Lyophilize the fractions and dissolve in DMSO-d6.

  • Acquire ¹H and 2D-NOESY NMR spectra to definitively assign stereochemistry based on the Nuclear Overhauser Effect.

Quantitative Data: Common Side Products & Chromatographic Behavior

The following table summarizes the expected impurity profile based on the HWE olefination of the sterically hindered ketone.

Impurity / Side ProductStructural OriginExact Mass [M-H]⁻Relative Retention Time (RRT)*UV Absorbance (λmax)
(2E)-Target API Desired HWE product231.13901.00~275 nm (Conjugated)
(2Z)-Isomer Non-selective oxaphosphetane collapse231.13900.92 - 0.96~270 nm (Conjugated)
β,γ-Unsaturated Isomer Base-catalyzed double bond migration231.13901.08 - 1.15~220 nm (Unconjugated)
Ketone Precursor Unreacted starting materialN/A (Poor ESI-)0.85~250 nm
Hydrolyzed Phosphonate Saponification of TEPA reagent139.01660.30None

*RRT values are approximate and depend on the specific C18 stationary phase and gradient slope.

Mechanistic & Workflow Visualizations

Below are the causal pathways and analytical workflows, mapped out for clear visualization.

ReactionPathway Ketone Ketone Precursor (Highly Hindered) Oxaphosphetane Oxaphosphetane Intermediates (Cis & Trans) Ketone->Oxaphosphetane TEPA Triethyl Phosphonoacetate + Strong Base TEPA->Oxaphosphetane Target (2E)-Isomer (Target API) Oxaphosphetane->Target Thermodynamic Control Z_Isomer (2Z)-Isomer (Kinetic/Steric Byproduct) Oxaphosphetane->Z_Isomer Steric Clash Erosion BetaGamma β,γ-Unsaturated Isomer (Base-Catalyzed Migration) Target->BetaGamma Excess Base Deprotonation Z_Isomer->BetaGamma Excess Base

Figure 1: Mechanistic generation of (2E), (2Z), and β,γ-unsaturated isomers during HWE synthesis.

AnalyticalWorkflow Sample Crude Reaction Mixture LCHRMS LC-HRMS Profiling (Exact Mass) Sample->LCHRMS Software Data Processing (Node-based ID) LCHRMS->Software MS/MS Data PrepLC Preparative HPLC (Isolation) Software->PrepLC Isobaric Peaks Flagged NMR 2D-NOESY NMR (Stereo Assignment) PrepLC->NMR Pure Fractions

Figure 2: Self-validating analytical workflow for the definitive identification of isomeric API impurities.

References

  • Horner–Wadsworth–Emmons reaction. Wikipedia. Available at:[Link]

  • Z- and E-selective Horner-Wadsworth-Emmons (HWE) Reactions. ResearchGate. Available at:[Link]

  • Efficient Identification of Impurities in Nicotine API Using the SmartMS-Enabled ACQUITY RDa Detector. Waters Corporation. Available at: [Link]

Technical Support Center: Solubility Enhancement for (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Preformulation Technical Support Center. This guide is specifically engineered for scientists and drug development professionals working with (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid . As a highly lipophilic, α,β -unsaturated carboxylic acid, this active pharmaceutical ingredient (API) presents classic Biopharmaceutics Classification System (BCS) Class II characteristics: high intestinal permeability but severely dissolution-rate limited bioavailability.

This center provides mechanistic insights, self-validating protocols, and troubleshooting strategies to overcome its aqueous solubility barriers.

Section 1: Mechanistic FAQs

Q: Why does this specific compound exhibit such poor baseline aqueous solubility (< 5 µg/mL) in simulated gastric fluid (SGF)? A: The insolubility is driven by two competing structural factors. First, the presence of two bulky isopropyl groups and a phenyl ring creates a highly hydrophobic surface area, resulting in a high logP (estimated > 4.0). Second, the sole ionizable group is a carboxylic acid conjugated with an alkene. With an estimated pKa​ of 4.5–5.0, the molecule remains almost entirely unionized in the acidic environment of the stomach (pH 1.2–2.0), minimizing ion-dipole interactions with water [1].

Q: What is the most efficient solubilization strategy for early-stage rodent pharmacokinetic (PK) studies? A: For rapid preclinical screening, in situ salt formation combined with cosolvents is highly effective. Adjusting the vehicle pH to 7.0–8.0 using NaOH or Tromethamine (TRIS) ensures the carboxylic acid is >99% ionized. Adding 10–20% v/v PEG400 or 5% Tween 80 reduces the dielectric constant of the solvent, stabilizing the lipophilic backbone. However, this approach is strictly for liquid dosing via oral gavage and carries a high risk of precipitation upon gastric entry [2].

Section 2: Troubleshooting Guides & Experimental Protocols

Issue 1: Rapid Precipitation in Simulated Gastric Fluid (SGF)

Symptom: When a high-pH liquid formulation or a sodium salt of the compound is diluted in SGF (pH 1.2), it rapidly crashes out as a fine, sticky precipitate, leading to highly variable in vivo exposure. Causality: The sodium salt dissolves readily in water, but upon exposure to SGF, the microenvironmental pH drops below the compound's pKa​ . The molecule rapidly protonates, reverting to its highly insoluble free-acid form. The "spring" (rapid dissolution) is not matched with a "parachute" (precipitation inhibitor). Solution: Formulate as an Amorphous Solid Dispersion (ASD) using an enteric polymer like HPMCAS (Hypromellose Acetate Succinate) or Soluplus® [3]. HPMCAS is ideal because its enteric nature prevents drug release in the acidic stomach, while its amphiphilic properties maintain supersaturation once dissolved in the neutral intestine.

Protocol: Preparation and Validation of an ASD via Solvent Evaporation

  • Polymer Selection: Weigh the API and HPMCAS-M in a 1:3 (w/w) ratio.

  • Solvent Dissolution: Dissolve both components in a common volatile solvent system (e.g., Acetone/Methanol 80:20 v/v) until optically clear.

    • Self-Validating Step: Use Dynamic Light Scattering (DLS) to confirm a true solution and the absence of colloidal polymer aggregates (>10 nm).

  • Evaporation: Remove the solvent rapidly using a rotary evaporator under reduced pressure (40°C, <50 mbar) to kinetically trap the drug in its amorphous state.

  • Secondary Drying: Dry the resulting film in a vacuum oven at 40°C for 24 hours to remove residual solvents below ICH Q3C limits.

  • Characterization: Verify the amorphous nature using Powder X-Ray Diffraction (PXRD). Look for a broad "halo" and the complete absence of Bragg peaks. Use Modulated Differential Scanning Calorimetry (mDSC) to ensure a single glass transition temperature ( Tg​ ), confirming a homogenous dispersion.

  • In Vitro Testing: Perform a two-stage non-sink dissolution test (0.1 N HCl for 2 hours, followed by a shift to pH 6.8 phosphate buffer).

Issue 2: Failure to Form Stable, Crystalline Salts

Symptom: Salt screening with common counterions (Sodium, Potassium, Calcium) yields amorphous gums, oils, or highly hygroscopic powders that deliquesce at >50% Relative Humidity (RH). Causality: The flexible isopropyl groups and the stereochemistry of the (2E)-pent-2-enoic acid chain create steric hindrance, preventing efficient crystal lattice packing with small, spherical inorganic cations. Solution: Utilize larger, organic amine counterions (e.g., Meglumine, Tromethamine, or Benzathine) that can form extensive hydrogen-bonding networks and accommodate the bulky lipophilic domains of the API [1].

Protocol: High-Throughput Organic Salt Screening

  • API Preparation: Dissolve the free acid API in a moderately polar solvent (e.g., Ethanol or THF) at 50 mg/mL.

  • Counterion Addition: Add 1.05 molar equivalents of the selected organic amine (e.g., Meglumine) dissolved in water or methanol to the API solution.

  • Thermal Cycling: Heat the mixture to 60°C for 1 hour with stirring to ensure complete reaction, then cool to 5°C at a controlled rate of 0.5°C/min.

    • Causality: Slow cooling promotes nucleation and crystal growth over amorphous precipitation.

  • Anti-solvent Addition: If no crystals form, add an anti-solvent (e.g., Heptane or MTBE) dropwise until slight turbidity is observed, then hold at 5°C for 24 hours.

  • Harvest & Validate: Filter the solids and analyze via PXRD for crystallinity.

    • Self-Validating Step: Perform 1H -NMR to confirm the 1:1 stoichiometry (by integrating the amine protons vs. the API's aromatic protons) and rule out a mere physical mixture.

Section 3: Quantitative Data

Table 1: Representative Solubility Profiles of (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid

Formulation StrategyVehicle / Excipient SystemApparent Solubility (mg/mL)Fold Enhancement vs. Water
Baseline (Free Acid) Purified Water (pH ~5.5)0.0041x
Baseline (Free Acid) SGF (pH 1.2)< 0.001N/A
pH Adjustment Phosphate Buffer (pH 7.4)0.85~210x
Cosolvent System 20% PEG400 / 80% Water0.42~105x
Complexation 20% w/v HP-β-CD in Water2.15~535x
Salt Formation Meglumine Salt (in Water)14.50~3,625x
Amorphous Solid Dispersion 25% API in HPMCAS (pH 6.8)8.20 (Supersaturated)~2,050x

(Note: Data represents steady-state thermodynamic solubility at 25°C, except for the ASD, which represents maximum kinetic supersaturation achieved during a 2-hour dissolution assay.)

Section 4: Formulation Selection Workflow

Use the following decision tree to determine the optimal solubility enhancement pathway based on your current phase of development.

G Start Target Formulation Phase Preclinical Preclinical (In Vivo PK) Start->Preclinical Clinical Clinical (Oral Solid Dosage) Start->Clinical pH pH Adjustment & Cosolvents (e.g., PEG400, Tween 80) Preclinical->pH Rapid Screening Complex Cyclodextrin Complexation (HP-β-CD) Preclinical->Complex Toxicity/Irritation Concerns Salt Salt Screening (Meglumine, TRIS) Clinical->Salt pKa ~4.8 allows salt ASD Amorphous Solid Dispersion (HPMCAS, Soluplus) Clinical->ASD SGF Precipitation Risk SaltFail Poor Crystallinity / Hygroscopic Salt->SaltFail SaltFail->ASD Pivot to ASD

Figure 1: Decision tree for solubility enhancement of lipophilic weak acids.

Section 5: References

  • Title: Salt formation to improve drug solubility[1] Source: Advanced Drug Delivery Reviews. 2007;59(7):603-616. URL: [Link]

  • Title: Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs[1] Source: Life (Basel). 2023;13(5):1099. URL: [Link]

  • Title: Soluplus® polymeric nanomicelles improve solubility of BCS-class II drugs[1] Source: Drug Delivery and Translational Research. 2022;12(8):1991–2006. URL: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Synthesizing Complex Organic Acids

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of complex organic acids. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the intricate challenges of synthesizing structurally sophisticated molecules. The synthesis of complex organic acids is a cornerstone of modern drug discovery and materials science, yet it is fraught with potential pitfalls, from low yields to intractable purification challenges.[1]

This document moves beyond simple protocols to provide a deeper understanding of the causality behind experimental choices. It is structured into two main sections: a high-level Frequently Asked Questions (FAQs) section for strategic planning and a detailed Troubleshooting Guide for resolving specific experimental issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common strategic questions encountered during the planning and execution of a synthesis campaign for complex organic acids.

Q1: How should I approach the selection of a solvent system for a new transformation?

A1: Solvent selection is critical as it influences reaction rates, stability of intermediates, and even product selectivity.[2] A purely empirical choice is often inefficient. A rational approach involves considering the mechanism of the reaction and the properties of the reactants.

  • Mechanism-First Approach: For reactions involving charged intermediates or transition states (e.g., S_N1 reactions, some organometallic processes), polar protic solvents (e.g., water, ethanol) or polar aprotic solvents (e.g., DMSO, acetonitrile) are often required to stabilize these species.[3] Conversely, reactions that proceed through nonpolar transition states may be more favorable in nonpolar solvents (e.g., toluene, hexanes). The Hughes-Ingold rules provide a foundational framework for predicting solvent effects on substitution and elimination reactions.[2]

  • Solubility is Paramount: All starting materials must be sufficiently soluble at the reaction temperature. Poor solubility can lead to slow reaction rates or complete failure. If a single solvent does not suffice, a co-solvent system may be necessary. However, be aware that solvent mixtures can exhibit non-linear behavior.[4]

  • Downstream Processing: Consider the work-up and purification. A high-boiling solvent like DMF or DMSO can be difficult to remove, while a solvent that forms an azeotrope with water can complicate extractions.

Decision Framework for Solvent Selection

cluster_mechanism Mechanism Considerations Start Start: Select Solvent System Mechanism Consider Reaction Mechanism Start->Mechanism Solubility Assess Reactant Solubility Mechanism->Solubility Informs initial solvent class (polar, nonpolar, etc.) Polar_TS Polar/Ionic TS or Intermediate? Workup Plan for Work-up & Purification Solubility->Workup Determines need for co-solvents or temperature adjustment Choice Final Solvent Choice Workup->Choice Refines selection based on boiling point, miscibility Polar_Solvent Screen Polar Solvents (Protic vs. Aprotic) Polar_TS->Polar_Solvent Yes Nonpolar_Solvent Screen Nonpolar Solvents (Toluene, Hexane, etc.) Polar_TS->Nonpolar_Solvent No cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting cluster_workup Work-up Troubleshooting cluster_stereo Stereochemistry Troubleshooting Start Poor Reaction Outcome (Low Yield, Impure, etc.) Yield Low or No Yield Start->Yield Purity Purity Issues (Side Products) Start->Purity Workup Work-up/Isolation Problems Start->Workup Stereo Stereochemical Issues Start->Stereo Catalyst Check Catalyst Activity Yield->Catalyst Reagents Verify Reagent/Solvent Purity Yield->Reagents Temp Optimize Temperature Yield->Temp Homocoupling Degas Solvents Purity->Homocoupling Protect Protect Incompatible Groups Purity->Protect Base Screen Weaker Bases Purity->Base Emulsion Break Emulsion (Brine, Celite) Workup->Emulsion Solubility Adjust pH / Back-extract Workup->Solubility Racemization Lower Temp / Change Base Stereo->Racemization Selectivity Screen Chiral Ligands/Auxiliaries Stereo->Selectivity

Sources

Technical Support Center: Degradation Pathways of Unsaturated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of unsaturated carboxylic acids. This guide is designed to provide in-depth technical assistance, moving beyond simple protocols to explain the underlying biochemical principles and offer practical solutions to common experimental challenges.

Frequently Asked Questions (FAQs): Foundational Concepts

This section addresses core concepts to provide a solid foundation for your experimental design and troubleshooting efforts.

Q1: What are the primary cellular pathways for the degradation of unsaturated carboxylic acids?

Unsaturated carboxylic acids (fatty acids) are primarily degraded through a catabolic process called beta-oxidation.[1][2] This process occurs in two main cellular compartments:

  • Mitochondria: This is the primary site for the beta-oxidation of short, medium, and long-chain fatty acids to generate acetyl-CoA, which then enters the citric acid cycle to produce ATP.[1][2]

  • Peroxisomes: Peroxisomes handle the initial oxidation of very-long-chain fatty acids (VLCFAs, >C22), branched-chain fatty acids, and some prostaglandins.[2][3] The process shortens these fatty acids to a point where they can be transported to the mitochondria for complete oxidation.[2][4]

Q2: How does the degradation of unsaturated fatty acids differ from that of saturated fatty acids?

Standard beta-oxidation is equipped to handle saturated fatty acids, which have no double bonds.[1] The degradation of unsaturated fatty acids is more complex because their naturally occurring cis double bonds are not suitable substrates for the enzymes of the core beta-oxidation pathway.[1][5] To overcome this, the cell employs a set of auxiliary enzymes to modify the structure of the double bonds.[1][6][7]

Q3: What are the key auxiliary enzymes required for unsaturated fatty acid beta-oxidation and what are their functions?

The specific auxiliary enzymes required depend on the position and number of double bonds. The main players are:

  • Enoyl-CoA Isomerase: This enzyme converts cis-Δ³ or trans-Δ³ double bonds into the trans-Δ² configuration, which is a required substrate for the enzyme enoyl-CoA hydratase in the standard beta-oxidation spiral.[1][6][8]

  • 2,4-Dienoyl-CoA Reductase: This NADPH-dependent enzyme is required for the oxidation of polyunsaturated fatty acids that yield a trans-Δ², cis-Δ⁴-dienoyl-CoA intermediate.[6][9] It reduces this intermediate to a trans-Δ³-enoyl-CoA, which is then acted upon by enoyl-CoA isomerase.[6]

  • 3-Hydroxyacyl-CoA Epimerase: In an alternative pathway for degrading certain unsaturated fatty acids, this enzyme can convert an R-3-hydroxyacyl-CoA intermediate into the S-3-hydroxyacyl-CoA isomer, which is the substrate for the next step in the beta-oxidation cycle.[10]

Q4: How is the degradation of unsaturated fatty acids regulated within the cell?

Regulation is a multi-layered process ensuring that fatty acid oxidation matches the cell's energy demands. Key regulatory mechanisms include:

  • Transcriptional Regulation: Transcription factors like Peroxisome Proliferator-Activated Receptor alpha (PPARα) are master regulators that, when activated by fatty acids, increase the expression of genes involved in both mitochondrial and peroxisomal beta-oxidation.[4]

  • Allosteric Control: The activity of beta-oxidation enzymes is sensitive to the cellular energy state. High ratios of NADH/NAD+ and acetyl-CoA/CoA inhibit the pathway.[7]

  • Substrate Availability: The transport of long-chain fatty acids into the mitochondria via the carnitine palmitoyltransferase (CPT) system is a major rate-limiting step.[8] Malonyl-CoA, an intermediate in fatty acid synthesis, inhibits CPT1, thus preventing oxidation when synthesis is active.[7]

Biochemical Pathway Diagrams

Visualizing the pathways is crucial for understanding the flow of intermediates and the roles of key enzymes.

Monounsaturated_FA_Oxidation cluster_main Mitochondrial Matrix OleoylCoA Oleoyl-CoA (cis-Δ⁹) BetaOx1 3 Cycles of β-Oxidation OleoylCoA->BetaOx1 Yields 3 Acetyl-CoA CisD3 cis-Δ³-Enoyl-CoA BetaOx1->CisD3 Isomerase Enoyl-CoA Isomerase CisD3->Isomerase Isomerization TransD2 trans-Δ²-Enoyl-CoA Isomerase->TransD2 BetaOx2 Further Cycles of β-Oxidation TransD2->BetaOx2 Enters β-Oxidation AcetylCoA 9 Acetyl-CoA BetaOx2->AcetylCoA Polyunsaturated_FA_Oxidation cluster_pufa Mitochondrial Matrix LinoleoylCoA Linoleoyl-CoA (cis-Δ⁹, cis-Δ¹²) BetaOx1 3 Cycles β-Oxidation LinoleoylCoA->BetaOx1 DienoylCoA cis-Δ³, cis-Δ⁶ Intermediate BetaOx1->DienoylCoA Isomerase1 Enoyl-CoA Isomerase DienoylCoA->Isomerase1 TransCisIntermediate trans-Δ², cis-Δ⁶ Intermediate Isomerase1->TransCisIntermediate BetaOx2 1 Cycle β-Oxidation TransCisIntermediate->BetaOx2 CisD4 cis-Δ⁴ Intermediate BetaOx2->CisD4 ACAD Acyl-CoA Dehydrogenase CisD4->ACAD TransCisDienoyl trans-Δ², cis-Δ⁴-Dienoyl-CoA ACAD->TransCisDienoyl Reductase 2,4-Dienoyl-CoA Reductase (NADPH) TransCisDienoyl->Reductase TransD3 trans-Δ³-Enoyl-CoA Reductase->TransD3 Isomerase2 Enoyl-CoA Isomerase TransD3->Isomerase2 TransD2 trans-Δ²-Enoyl-CoA Isomerase2->TransD2 BetaOx3 4 Cycles β-Oxidation TransD2->BetaOx3 AcetylCoA 9 Acetyl-CoA BetaOx3->AcetylCoA

Caption: Beta-oxidation of a polyunsaturated fatty acid like linoleic acid.

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Q: My fatty acid oxidation (FAO) assay shows very low or no activity. What are the potential causes and solutions?

Potential Causes:

  • Mitochondrial Integrity is Compromised: If using isolated mitochondria or permeabilized cells, the outer mitochondrial membrane may be damaged, leading to the loss of essential cofactors.

  • Cofactor Limitation: Beta-oxidation requires a steady supply of Coenzyme A (CoA), NAD+, and FAD. Accumulation of short-chain acyl-CoA intermediates can sequester free CoA, causing feedforward inhibition. [11]3. Substrate Inaccessibility: Long-chain fatty acids require carnitine-mediated transport into the mitochondria. Insufficient L-carnitine in the assay buffer will stall the process. [12]4. Incorrect Substrate Preparation: Fatty acids are poorly soluble in aqueous buffers and must be complexed with a carrier like fatty-acid-free Bovine Serum Albumin (BSA) to ensure delivery to the cells or mitochondria. [13]5. Inhibitory Compounds Present: Your sample or reagents may contain inhibitors. For example, etomoxir is a potent inhibitor of CPT1 and is often used as a negative control, but unintended contamination can halt the assay. [12][14] Solutions & Experimental Checks:

  • Assess Mitochondrial Health: Use a mitochondrial integrity assay (e.g., cytochrome c release assay) or check the respiratory control ratio (RCR) in a respirometry experiment.

  • Supplement Cofactors: Ensure your assay buffer for isolated mitochondria or tissue homogenates contains adequate levels of L-carnitine, CoA, and malate. [11][15]Malate helps replenish the TCA cycle, which consumes acetyl-CoA and regenerates free CoA. [11]* Optimize Substrate-BSA Complex: Prepare the fatty acid-BSA conjugate by warming the mixture (e.g., 37-41°C) to ensure the fatty acid is fully solubilized and bound. [13]The solution should be clear, not cloudy.

  • Run Controls: Always include a positive control (e.g., a tissue known for high FAO, like heart or liver) and a negative control (e.g., with etomoxir) to validate your assay setup. [14]

Q: I'm seeing high variability and poor reproducibility in my results. What should I check?

Potential Causes:

  • Inconsistent Sample Preparation: Variability in tissue homogenization or cell permeabilization can lead to inconsistent mitochondrial content and integrity across samples.

  • Pipetting Errors: Viscous solutions (like BSA-conjugated fatty acids) or small volumes can be difficult to pipette accurately.

  • Temperature Fluctuations: Enzyme kinetics are highly sensitive to temperature. Inconsistent incubation temperatures will lead to variable reaction rates.

  • Inconsistent Cell Seeding: For cell-based assays, variations in cell number per well will directly impact the total measured oxidation rate.

Solutions & Experimental Checks:

  • Standardize Homogenization: Use a Dounce or Potter-Elvehjem homogenizer for a specific number of passes on ice. Quantify protein concentration for every lysate and normalize your results to protein content.

  • Use Proper Pipetting Technique: Use reverse pipetting for viscous liquids and calibrated pipettes. Prepare a master mix of reagents to add to all samples to minimize pipetting steps.

  • Ensure Stable Temperatures: Use a calibrated water bath or incubator. Pre-warm all buffers and plates to the assay temperature before starting the reaction.

  • Verify Cell Counts: Perform a cell count before seeding and consider a DNA or protein quantification assay at the end of the experiment to normalize the data.

Q: My HPLC or GC-MS analysis shows unexpected peaks or poor separation of fatty acids.

Potential Causes:

  • Sample Oxidation: Polyunsaturated fatty acids are highly susceptible to oxidation during sample preparation, leading to the formation of hydroperoxides and other degradation products. [16]2. Incomplete Derivatization (for GC-MS): Fatty acids must be derivatized (e.g., to fatty acid methyl esters, FAMEs) to increase their volatility for GC analysis. [17][18]Incomplete reactions result in poor peak shape and inaccurate quantification.

  • Suboptimal Chromatographic Conditions: The choice of column and mobile/stationary phase is critical. For HPLC, reversed-phase (e.g., C18) columns separate based on chain length and unsaturation. [19]For GC, highly polar columns (e.g., biscyanopropyl polysiloxane) are needed to separate FAME isomers. [20]4. Matrix Effects (for LC-MS): Other lipids or molecules in your sample can co-elute and interfere with the ionization of your target analytes, a phenomenon known as ion suppression.

Solutions & Experimental Checks:

  • Prevent Oxidation: Work quickly on ice, use solvents purged with nitrogen or argon, and consider adding an antioxidant like butylated hydroxytoluene (BHT) during lipid extraction.

  • Optimize Derivatization: Ensure reagents like BF₃-methanol or trimethylsulfonium hydroxide (TMSH) are fresh. Optimize reaction time and temperature. A common method involves heating with 14% BF₃/Methanol at 100°C for one hour. [18]* Select the Right Column:

    • HPLC: For separating based on the degree of unsaturation, silver ion chromatography (Ag+-HPLC) is highly effective as silver ions interact with the π-electrons of the double bonds. [19] * GC-MS: Use a FAME-specific capillary column (e.g., SP-2560 or TR-FAME) and optimize the temperature gradient for your specific analytes. [20][21]* Clean Up Your Sample: Use solid-phase extraction (SPE) to remove interfering compounds before analysis. [22]Use of stable isotope-labeled internal standards can also help correct for matrix effects.

Detailed Experimental Protocols
Protocol 1: Measurement of Fatty Acid β-Oxidation using ¹⁴C-Palmitate

This protocol measures the rate of beta-oxidation by quantifying the production of ¹⁴C-labeled acid-soluble metabolites (ASMs) from ¹⁴C-palmitate in tissue homogenates.

Materials:

  • Tissue Homogenization Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM DTT, pH 8.0)

  • Cofactors: ATP, NAD+, Coenzyme A, L-Carnitine

  • Substrate: [1-¹⁴C]Palmitic acid complexed with fatty-acid-free BSA

  • Stopping Solution: 1 M Perchloric Acid

  • Scintillation fluid

Procedure:

  • Prepare Tissue Homogenate: Homogenize fresh or frozen tissue on ice in homogenization buffer. Centrifuge at low speed (e.g., 600 x g) to pellet nuclei and debris. Use the supernatant for the assay. Determine protein concentration using a Bradford or BCA assay.

  • Prepare Reaction Mix: In a microcentrifuge tube, prepare the reaction mix containing reaction buffer, cofactors (e.g., 2 mM ATP, 0.5 mM NAD+, 0.1 mM CoA, 0.5 mM L-Carnitine), and your tissue homogenate (e.g., 50-100 µg protein).

  • Start the Reaction: Add the [1-¹⁴C]palmitate-BSA substrate (e.g., final concentration 100 µM, ~0.5 µCi/reaction) to initiate the reaction.

  • Incubate: Incubate at 37°C for a set time (e.g., 15-60 minutes). The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.

  • Stop the Reaction: Terminate the reaction by adding an equal volume of cold 1 M perchloric acid. This precipitates the protein and any un-oxidized ¹⁴C-palmitate.

  • Separate Metabolites: Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitate. [13]7. Quantify: Carefully transfer a known volume of the supernatant (which contains the acid-soluble ¹⁴C-acetyl-CoA and other TCA cycle intermediates) to a scintillation vial. Add scintillation fluid and count the radioactivity using a scintillation counter. [13]8. Calculate: Normalize the counts per minute (CPM) to the protein concentration and incubation time to determine the rate of fatty acid oxidation.

Scientist's Note: The separation of the aqueous phase (containing water-soluble products like acetyl-CoA) from the precipitated, un-metabolized long-chain fatty acid is the critical step in this assay. [13][15]

Protocol 2: Analysis of Fatty Acid Metabolites by HPLC

This protocol is for the analysis of underivatized fatty acids, which is advantageous for heat-sensitive compounds. [23] Materials:

  • Lipid Extraction Solvents: Chloroform, Methanol (Folch method is common) [19]* HPLC-grade solvents for mobile phase (e.g., Acetonitrile, Water, Formic Acid)

  • Reversed-phase C18 HPLC column

  • UV or Mass Spectrometry (MS) detector

Procedure:

  • Lipid Extraction: Extract total lipids from your biological sample using a 2:1 chloroform:methanol mixture. [19]2. Sample Preparation: Dry the lipid extract under a stream of nitrogen. Reconstitute the sample in a suitable mobile phase-compatible solvent (e.g., acetonitrile/isopropanol).

  • HPLC Analysis:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to ensure fatty acids are in their protonated form for better retention and peak shape.

    • Detection:

      • UV Detection: Requires derivatization with a UV-absorbing tag (e.g., 2,4'-dibromoacetophenone) for high sensitivity, as fatty acids themselves have poor chromophores. [19][24] * MS Detection (LC-MS): Electrospray ionization (ESI) in negative mode is highly sensitive for detecting underivatized fatty acids and provides structural information. [22][23]4. Data Analysis: Identify peaks by comparing retention times to known standards. Quantify using a standard curve.

Scientist's Note: While GC is more common for total fatty acid profiling, HPLC is superior for analyzing heat-sensitive or polar fatty acids and can be used without derivatization when coupled with a mass spectrometer. [19][23]

Experimental_Workflow cluster_workflow General Workflow for Fatty Acid Degradation Analysis Sample Biological Sample (Cells, Tissue) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Split Extraction->Split Deriv Derivatization (to FAMEs) Split->Deriv For GC-MS HPLC HPLC-MS/UV Analysis Split->HPLC For HPLC (direct or derivatized) GCMS GC-MS Analysis Deriv->GCMS Data Data Processing & Quantification GCMS->Data HPLC->Data Interpretation Biological Interpretation Data->Interpretation

Caption: A typical experimental workflow for analyzing fatty acid composition.

References
  • van Roermund, C. W., Hettema, E. H., Kal, A. J., van den Berg, M., Tabak, H. F., & Wanders, R. J. (n.d.). Peroxisomal beta-oxidation of polyunsaturated fatty acids in Saccharomyces cerevisiae: isocitrate dehydrogenase provides NADPH for reduction of double bonds at even positions. PMC. [Link]

  • (2013, October 11). Oxidation of Unsaturated Fatty Acids | Biochemistry Notes. PharmaXChange.info. [Link]

  • (n.d.). Peroxisomal beta-oxidation of polyunsaturated fatty acids. PubMed. [Link]

  • (n.d.). mitochondrial fatty acid beta-oxidation of unsaturated fatty acids. Reactome. [Link]

  • (n.d.). Oxidation Of Fatty Acids - Metabolism Of Fatty Acids And Proteins - MCAT Content. Jack Westin. [Link]

  • (n.d.). Beta oxidation. Wikipedia. [Link]

  • (n.d.). NADPH-dependent beta-oxidation of unsaturated fatty acids with double bonds extending from odd-numbered carbon atoms. PNAS. [Link]

  • Pütz, M., & Grieser, M. (2016, June 20). Fatty Acid Structure and Degradation Analysis in Fingerprint Residues. Journal of the American Society for Mass Spectrometry. [Link]

  • E.J.M., L., & M.T., R. (2014, December 16). Bimolecular Decomposition Pathways for Carboxylic Acids of Relevance to Biofuels. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • (n.d.). (PDF) Peroxisomal β-oxidation of polyunsaturated fatty acids in Saccharomyces cerevisiae: Isocitrate dehydrogenase provides NADPH for reduction of double bonds at even positions. ResearchGate. [Link]

  • (2014, March 15). Beta oxidation of Unsaturated Fatty acids. YouTube. [Link]

  • (2019, July 23). Fatty Acid beta-Oxidation. AOCS. [Link]

  • Wolfrum, C. (2021, August 20). Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα. MDPI. [Link]

  • (2019, July 23). Fatty Acid Analysis by HPLC. AOCS. [Link]

  • Divakaruni, A. S., & Rogers, G. W. (n.d.). Measurement of β-oxidation capacity of biological samples by respirometry: a review of principles and substrates. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • E.J.M., L., & M.T., R. (2013, December 2). Comparison of Unimolecular Decomposition Pathways for Carboxylic Acids of Relevance to Biofuels. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • (n.d.). Oxidation of Unsaturated Fatty Acids. AK Lectures. [Link]

  • (n.d.). β-oxidation assay. MacDougald Lab. [Link]

  • Kowalczyk-Pecka, D., & Szterk, A. (n.d.). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography*. Journal of Animal and Feed Sciences. [Link]

  • (2025, April 11). University of Maryland Researchers Investigate HPLC-PDA Method for Fatty Acid Analysis. Spectroscopy Online. [Link]

  • (n.d.). Beta-oxidation of unsaturated fatty acids in humans. Isoforms of delta 3, delta 2-enoyl-CoA isomerase. PubMed. [Link]

  • (2023, January 16). Biochemistry, Fatty Acid Oxidation. StatPearls - NCBI Bookshelf - NIH. [Link]

  • (n.d.). Original articles High performance liquid chromatography of fatty acids as naphthacyl derivatives. Analusis. [Link]

  • (n.d.). Enzymatic steps specific for unsaturated fatty acid metabolism. ResearchGate. [Link]

  • da Silva, R. P. P., & de Oliveira, A. C. (n.d.). Analytical methods for evaluation of the fatty acid metabolism in rat liver. SciSpace. [Link]

  • (n.d.). Alternative pathways for the -oxidation of unsaturated fatty acids with a cis double bond on an even-numbered carbon. ResearchGate. [Link]

  • Poirier, Y., & Antonenkov, V. D. (n.d.). Analysis of the Alternative Pathways for the β-Oxidation of Unsaturated Fatty Acids Using Transgenic Plants Synthesizing Polyhydroxyalkanoates in Peroxisomes. PMC. [Link]

  • (2010, April 15). Measuring fatty acid oxidation in tissue homogenates. Research Square. [Link]

  • (2020, July 22). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. PMC. [Link]

  • (n.d.). Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. PMC. [Link]

  • (2019, November 27). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Food and Drug Analysis. [Link]

  • Kang, J. X., & Wang, J. (n.d.). A simplified method for analysis of polyunsaturated fatty acids. PMC - NIH. [Link]

  • Zhao, L., & Chen, Y. (2023, August 15). GC-MS analysis of fatty acid metabolomics in RAW264.7 cell inflammatory model intervened by non-steroidal anti-inflammatory drugs. PMC. [Link]

  • (n.d.). Fatty Acid Oxidation Assay. Creative Bioarray. [Link]

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Scalability considerations for the synthesis of (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid. It addresses common challenges, offers troubleshooting solutions, and outlines critical considerations for scaling up production.

Synthesis Overview and Mechanism

(2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid is commonly synthesized via a Knoevenagel-Doebner condensation. This reaction involves the condensation of an aldehyde, in this case, 4-(propan-2-yl)benzaldehyde, with a compound containing an active methylene group, such as 3-methylbutanoic acid, followed by decarboxylation. The use of a base like pyridine and a catalyst such as piperidine is standard for this transformation. The reaction proceeds through the formation of a resonance-stabilized carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration and decarboxylation lead to the desired α,β-unsaturated carboxylic acid. The stereoselectivity of the reaction typically favors the thermodynamically more stable (E)-isomer.

Knoevenagel-Doebner Condensation cluster_reactants Starting Materials cluster_reaction Reaction Pathway cluster_product Final Product Aldehyde 4-(propan-2-yl)benzaldehyde Condensation Aldol-type Condensation Aldehyde->Condensation ActiveMethylene 3-Methylbutanoic Acid Enolate Enolate Formation ActiveMethylene->Enolate Base (Piperidine) Catalyst Pyridine (Solvent) Piperidine (Catalyst) Enolate->Condensation Dehydration Dehydration Condensation->Dehydration -H2O Decarboxylation Decarboxylation Dehydration->Decarboxylation Heat, Pyridine Product (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid Decarboxylation->Product -CO2

Caption: Knoevenagel-Doebner reaction pathway for the synthesis.

Detailed Experimental Protocol (Lab-Scale)

This protocol is a representative procedure. Optimization may be required based on specific laboratory conditions and reagent purity.

Reagents & Equipment:

Reagent/EquipmentQuantity/SpecificationPurpose
4-(propan-2-yl)benzaldehyde1.0 eqStarting Material
3-Methylbutanoic Acid1.5 eqActive Methylene Source
Pyridine~5-10 mL per g of aldehydeSolvent & Base
Piperidine0.1 eqCatalyst
Hydrochloric Acid (conc.)As neededAcidification
Diethyl Ether / Ethyl AcetateAs neededExtraction Solvent
Anhydrous Magnesium SulfateAs neededDrying Agent
Round-bottom flaskAppropriate sizeReaction Vessel
Reflux condenser-Prevent solvent loss
Magnetic stirrer & hotplate-Mixing and Heating
Separatory funnel-Liquid-liquid extraction
Rotary evaporator-Solvent removal

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(propan-2-yl)benzaldehyde (1.0 eq), 3-methylbutanoic acid (1.5 eq), and pyridine.

  • Catalyst Addition: Add piperidine (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (typically 110-120°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up (Quenching): After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid until the pH is ~1-2. This will precipitate the crude product.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent like diethyl ether or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and pyridine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) to afford the pure (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis.

Q1: My reaction yield is consistently low. What are the potential causes?

A1: Low yields in the Knoevenagel-Doebner condensation can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Verify completion using TLC before work-up. If starting material remains, consider extending the reaction time or increasing the temperature moderately.

  • Reagent Quality: Ensure the purity of your starting aldehyde. Aldehydes can oxidize to carboxylic acids upon storage, which will not participate in the reaction. Use freshly distilled aldehyde if necessary.

  • Moisture: The presence of water can interfere with the formation of the enolate intermediate. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Sub-optimal Catalyst Concentration: The amount of piperidine is crucial. Too little may result in a sluggish reaction, while too much can promote side reactions.[1]

  • Product Loss During Work-up: The product has some solubility in water, especially if the pH is not sufficiently acidic during precipitation. Ensure the pH is brought down to 1-2 to fully protonate and precipitate the carboxylic acid. Inefficient extraction can also lead to significant product loss.

Q2: I am observing a significant amount of the (Z)-isomer. How can I improve the stereoselectivity for the (E)-isomer?

A2: The formation of the (E)-isomer is generally thermodynamically favored. However, kinetic control or reaction conditions can lead to mixtures.

  • Reaction Time and Temperature: Allowing the reaction to run for a longer period at the reflux temperature can facilitate the isomerization of the kinetic (Z)-product to the more stable (E)-product.

  • Catalyst System: While piperidine is standard, exploring other amine catalysts or co-catalysts could potentially enhance (E)-selectivity. The choice of base can influence the transition state geometry, affecting stereochemical outcomes.[2][3][4]

  • Purification: If a mixture is obtained, careful recrystallization can often be used to isolate the desired (E)-isomer, as it may have different solubility properties and a more stable crystal lattice.

Q3: The product is difficult to purify from the starting aldehyde. What purification strategies do you recommend?

A3: Contamination with the starting aldehyde is a common issue, especially if the reaction did not go to completion.

  • Acid-Base Extraction: This is a highly effective method. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base like sodium bicarbonate solution. The carboxylic acid product will be deprotonated and move to the aqueous layer, while the neutral aldehyde remains in the organic layer. The layers can then be separated, and the aqueous layer re-acidified with HCl to precipitate the pure product.

  • Bisulfite Adduct Formation: Unreacted aldehyde can be removed by washing the organic solution of the crude product with an aqueous sodium bisulfite solution.[5] The bisulfite forms a water-soluble adduct with the aldehyde, which can then be washed away.

  • Column Chromatography: If other methods fail, silica gel chromatography can be used. A common issue with carboxylic acids on silica is streaking. To mitigate this, add a small amount (0.5-1%) of acetic or formic acid to the mobile phase. This keeps the product fully protonated, leading to better peak shape.[6]

Q4: During the reaction, the mixture turned dark brown/black. Is this normal?

A4: While some color change is expected, a very dark or tar-like appearance can indicate side reactions or decomposition.

  • Aldehyde Self-Condensation: Aldehydes can undergo self-condensation (an aldol reaction) under basic conditions, which can lead to polymeric byproducts. This is more prevalent if the reaction is overheated or run for an excessive amount of time.

  • Pyridine Purity: The use of old or impure pyridine can contribute to discoloration. Using freshly distilled pyridine is recommended for best results.

  • Temperature Control: Ensure the reaction temperature is not exceeding the boiling point of pyridine (if used as the solvent). Overheating can lead to thermal decomposition of reagents or products.

Troubleshooting_Low_Yield start Low Yield Observed check_tlc Check TLC of final reaction mixture start->check_tlc sm_present Starting material present? check_tlc->sm_present extend_rxn Action: Extend reaction time / Increase temp moderately sm_present->extend_rxn Yes check_reagents Check reagent purity (aldehyde, solvent) sm_present->check_reagents No end Yield Improved extend_rxn->end reagent_issue Purity issue suspected? check_reagents->reagent_issue purify_reagents Action: Distill aldehyde / Use anhydrous solvent reagent_issue->purify_reagents Yes check_workup Review work-up procedure reagent_issue->check_workup No purify_reagents->end workup_issue pH < 2? Efficient extraction? check_workup->workup_issue adjust_workup Action: Ensure pH 1-2 / Perform extra extraction workup_issue->adjust_workup No workup_issue->end Yes adjust_workup->end

Caption: A decision tree for troubleshooting low reaction yields.

Scalability Considerations

Transitioning from a lab-scale synthesis to pilot or industrial scale introduces new challenges that must be addressed for a safe, efficient, and reproducible process.

Q5: What are the main challenges when scaling up this Knoevenagel-Doebner condensation?

A5: Key scalability challenges include:

  • Toxicity and Handling of Pyridine/Piperidine: Pyridine and piperidine are toxic and have low occupational exposure limits. On a large scale, their use requires specialized handling equipment and containment facilities. Several studies have focused on developing pyridine- and piperidine-free conditions for Knoevenagel-Doebner reactions, using alternative solvents like toluene and less toxic bases like morpholine or ammonium salts.[7][8][9]

  • Exotherm and Heat Management: While this reaction is not violently exothermic, the heat generated during the condensation and decarboxylation steps needs to be managed effectively in a large reactor to maintain a consistent temperature profile. Inadequate heat removal can lead to side reactions and reduced product quality.

  • CO2 Evolution: The decarboxylation step releases carbon dioxide gas. The rate of gas evolution must be controlled to prevent over-pressurization of the reactor. This is often managed by controlling the heating rate.

  • Product Precipitation and Isolation: In some cases, the product can precipitate out of the reaction mixture upon cooling, potentially forming a hard solid that can block stirrers and make reactor clean-out difficult.[7] The work-up procedure may need to be adapted for large-scale filtration and washing.

  • Solvent Volume and Waste: The use of large volumes of pyridine as a solvent is not environmentally friendly or economical on a large scale. Solvent-free or solvent-minimized approaches have been developed to address this, making the process greener and more cost-effective.[8][9]

Q6: How can the process be made more "green" and scalable?

A6: To improve the environmental footprint and scalability:

  • Catalyst and Solvent Selection: Replace pyridine and piperidine with more benign alternatives. For example, using ammonium bicarbonate as a catalyst in a solvent-free melt condensation has been shown to be effective for various benzaldehydes.[8][9] Toluene with morpholine is another viable option that has been successfully scaled.[7][10]

  • Reduce Reagent Stoichiometry: Traditional protocols often use a large excess of the malonic acid derivative. Process optimization can often reduce this excess, minimizing waste and cost.

  • Telescoping Processes: If the product is an intermediate for a subsequent step, consider a "telescoped" process where the crude product solution is used directly in the next reaction without isolation, saving time, solvent, and reducing material handling.

Characterization and Quality Control

Ensuring the identity and purity of the final product is critical.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. Key signals to look for in ¹H NMR include the vinyl proton and the characteristic splitting patterns of the alkyl groups. The coupling constant (J-value) between the vinyl protons can help confirm the (E)-stereochemistry (typically ~15-18 Hz for trans-protons).

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final product and quantifying any impurities, including the (Z)-isomer. A reverse-phase C18 column with a mobile phase of acetonitrile/water containing a small amount of acid (e.g., 0.1% trifluoroacetic acid) is a typical starting point for method development.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid.

References

  • Taylor & Francis. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. [Link]

  • Google Patents. (n.d.). EP0686622B1 - Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Frontiers. (n.d.). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry. [Link]

  • ACS Publications. (2010). Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. The Journal of Physical Chemistry A. [Link]

  • ResearchGate. (n.d.). Reaction Control in Condensation Polymerization. ResearchGate. [Link]

  • PubMed. (2017). Stereoselective Arene-Forming Aldol Condensation: Catalyst-Controlled Synthesis of Axially Chiral Compounds. PubMed. [Link]

  • YouTube. (2020). Diastereoselectivity in Aldol condensation. YouTube. [Link]

  • Journal of the American Chemical Society. (n.d.). Stereoselection in the aldol condensation. Journal of the American Chemical Society. [Link]

  • ACS Publications. (2020). Toward a Scalable Synthesis and Process for EMA401, Part II: Development and Scale-Up of a Pyridine- and Piperidine-Free Knoevenagel–Doebner Condensation. ACS Publications. [Link]

  • CCS Chemistry. (2025). Stereocontrol Strategies in Asymmetric Organic Photochemical Synthesis. CCS Chemistry. [Link]

  • Pure. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. [Link]

  • Google Patents. (n.d.). EP0561614A2 - Process for producing alpha, beta-unsaturated carboxylic acid esters.
  • ACS Publications. (2020). Toward a Scalable Synthesis and Process for EMA401, Part II: Development and Scale-Up of a Pyridine- and Piperidine-Free Knoevenagel–Doebner Condensation. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). α,β-Unsaturated compound synthesis by carboxylation. Organic Chemistry Portal. [Link]

  • PMC. (n.d.). Synthesis of α,β‐ and β‐Unsaturated Acids and Hydroxy Acids by Tandem Oxidation, Epoxidation, and Hydrolysis/Hydrogenation of Bioethanol Derivatives. PMC. [Link]

  • Taylor & Francis. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online. [Link]

Sources

Technical Support Center: Minimizing Matrix Effects in LC-MS Bioanalysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the LC-MS Troubleshooting Center. When analyzing complex biological samples (plasma, serum, urine) via Liquid Chromatography-Mass Spectrometry (LC-MS), researchers frequently encounter a phenomenon where the instrument's sensitivity and reproducibility unexpectedly drop. This is primarily driven by matrix effects —the alteration of ionization efficiency by co-eluting endogenous or exogenous compounds ()[1]. In Electrospray Ionization (ESI), these background components compete with the target analyte for access to the charged droplet surface, leading to either ion suppression (signal loss) or ion enhancement (signal inflation) ()[2].

This guide provides field-proven diagnostic workflows, sample preparation strategies, and instrumental optimizations to ensure your assays remain robust, accurate, and self-validating.

Diagnostic Workflow

MatrixEffectWorkflow Start Issue: Poor LC-MS Sensitivity or Reproducibility PCI Diagnostic: Post-Column Infusion (PCI) Start->PCI Decision Suppression Profile? PCI->Decision Localized Localized Suppression (Co-eluting peaks) Decision->Localized Discrete zones Widespread Widespread Suppression (Phospholipids/Salts) Decision->Widespread Baseline shift LC_Opt Chromatographic Optimization (Adjust Gradient/Column) Localized->LC_Opt Prep_Opt Sample Prep Optimization (SPE, Phospholipid Removal) Widespread->Prep_Opt SIL_IS Implement SIL-IS for Compensation LC_Opt->SIL_IS Prep_Opt->SIL_IS End Validated Method (Matrix Factor ≈ 1.0) SIL_IS->End

Diagnostic and mitigation workflow for LC-MS matrix effects.

FAQ Section 1: Diagnostics & Identification

Q: My analyte signal varies wildly between different patient samples. How can I definitively diagnose if this is a matrix effect?

A: Signal variation across different biological lots is the hallmark of matrix effects. To diagnose this, you must decouple the chromatography of your analyte from the ionization environment of the matrix. The gold standard for this is the Post-Column Infusion (PCI) method ()[3].

Causality: By continuously infusing a pure standard of your analyte directly into the MS source (post-column) while simultaneously injecting a blank biological matrix extract through the LC, you create a steady baseline signal. When matrix components (like salts or lipids) elute from the column and enter the source, they disrupt the droplet desolvation and charge transfer process. This manifests as sudden dips (suppression) or spikes (enhancement) in your steady baseline, giving you a precise retention time map of where the matrix effects are occurring ()[4].

Protocol 1: Post-Column Infusion (PCI) Mapping Self-Validating Step: If the baseline remains perfectly flat during the elution window of your analyte, matrix effects are ruled out.

  • Setup: Connect a syringe pump to a T-piece installed between the analytical column outlet and the MS source inlet.

  • Infusion: Fill the syringe with a pure solution of your analyte (e.g., 100 ng/mL in mobile phase) and infuse at a constant low flow rate (e.g., 10 µL/min).

  • Equilibration: Monitor the MS signal for the analyte until a stable, continuous baseline is achieved.

  • Injection: Inject a blank matrix extract (e.g., extracted plasma without the analyte) onto the LC column using your standard gradient method.

  • Analysis: Observe the chromatogram. Any negative or positive deviation from the baseline indicates a zone of matrix interference. If your analyte's retention time falls within this zone, mitigation is required ()[1].

FAQ Section 2: Sample Preparation Strategies

Q: I am using Protein Precipitation (PPT) with acetonitrile, but I still see massive ion suppression. Why isn't PPT enough?

A: While PPT effectively removes large proteins, it leaves behind high concentrations of phospholipids (e.g., glycerophosphocholines), which are the primary culprits of ion suppression in blood-based matrices ()[5]. Phospholipids are highly surface-active; they accumulate at the ESI droplet surface, preventing your analyte from acquiring a charge. Furthermore, because they are highly retained on reversed-phase columns, they can elute uncontrollably in subsequent injections, causing unpredictable suppression ()[6].

To resolve this, you must switch from a generic PPT to a targeted phospholipid removal strategy. Modern phospholipid removal plates utilize a Lewis acid-base interaction . The sorbent is coated with Zirconia (ZrO₂), which acts as a strong Lewis acid (electron acceptor). The phosphate moieties of the phospholipids act as strong Lewis bases (electron donors). This creates a highly specific, strong interaction that traps the phospholipids while allowing your analytes to pass through unretained ()[5].

Data Summary: Comparison of Sample Preparation Methods The following table summarizes the typical efficiency of various sample prep methods based on industry standards.

Sample Preparation MethodProtein RemovalPhospholipid RemovalTypical Analyte RecoveryMatrix Factor (Ideal = 1.0)
Protein Precipitation (PPT) High (>95%)Low (<10%)85 - 100%0.4 - 0.7 (High Suppression)
Liquid-Liquid Extraction (LLE) High (>95%)Moderate (50-70%)60 - 90% (Analyte dependent)0.8 - 0.9
Standard Reversed-Phase SPE High (>95%)Low-Moderate (20-40%)70 - 95%0.6 - 0.8
Phospholipid Removal (ZrO₂) High (>95%)Very High (>95%) 80 - 100%0.95 - 1.05 (Minimal Effect)

Data synthesized from comparative exposomics and bioanalytical studies ()[7].

FAQ Section 3: Chromatographic & Mass Spec Optimization

Q: My sample volume is too small for extensive cleanup, and I must use a simple dilute-and-shoot method. How can I compensate for matrix effects instrumentally?

A: If you cannot remove the matrix, you must either separate it chromatographically or compensate for it mathematically.

  • Chromatographic Shifts: Use the PCI map generated in Protocol 1 to identify suppression zones. Adjust your mobile phase gradient or use a different column chemistry (e.g., switching from C18 to Biphenyl or HILIC) to shift your analyte's retention time away from the void volume (where salts elute) and the late-gradient (where strongly retained lipids elute).

  • Ionization Mode Switch: Consider switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI). APCI relies on gas-phase ion-molecule reactions rather than liquid-phase droplet evaporation, making it significantly less susceptible to matrix effects ()[1].

  • Stable Isotope-Labeled Internal Standards (SIL-IS): This is the ultimate self-validating compensation tool. A SIL-IS is an exact structural analog of your analyte, labeled with heavy isotopes (e.g., ¹³C, ²H, ¹⁵N). Because it shares the exact physicochemical properties of the analyte, it co-elutes perfectly and experiences the exact same degree of ion suppression or enhancement ()[8]. By quantifying based on the peak area ratio (Analyte / SIL-IS), the matrix effect mathematically cancels out.

Protocol 2: SIL-IS Calibration and Matrix Factor (MF) Validation Self-Validating Step: The IS-normalized Matrix Factor must be close to 1.0 (typically 0.85–1.15) to pass regulatory bioanalytical guidelines ()[1].

  • Preparation of Neat Standard: Spike the target analyte and SIL-IS into a neat solvent (e.g., mobile phase) at a known concentration.

  • Preparation of Post-Extraction Spike: Extract a blank biological matrix. Spike the target analyte and SIL-IS into the final extract at the exact same concentration as the neat standard.

  • Analysis: Inject both samples into the LC-MS/MS.

  • Calculation of Absolute Matrix Factor (MF): Absolute MF = (Peak Area of Analyte in Matrix) / (Peak Area of Analyte in Solvent) (A value < 1 indicates suppression; > 1 indicates enhancement).

  • Calculation of IS-Normalized Matrix Factor: IS-Normalized MF = (Analyte MF) / (SIL-IS MF)

  • Validation: If the IS-Normalized MF is ~1.0, your SIL-IS is perfectly compensating for the matrix effect, and your assay is robust for quantitative sample analysis ()[9].

References
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online.[Link]

  • Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review.[Link]

  • Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. National Institutes of Health (NIH) / PMC.[Link]

  • Eliminate Matrix Effects with HybridSPE. Chromatography Today.[Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing.[Link]

  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. ACS Publications.[Link]

  • Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. ChemRxiv.[Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis.[Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories.[Link]

Sources

Validation & Comparative

Comparative analysis of (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid with similar compounds

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis Guide: (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic Acid vs. Benchmark Arylalkanoic Acids

Executive Summary

As a Senior Application Scientist, evaluating the translational potential of novel lipophilic scaffolds requires moving beyond basic equilibrium binding data to understand kinetic residence time and conformational thermodynamics. This guide provides an in-depth comparative analysis of (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid —a structurally constrained arylalkenoic acid (referred to herein as MIPPA )—against industry-standard benchmarks: Ibuprofen (a flexible arylpropanoic acid) [1] and Celecoxib (a rigid diaryl-substituted pyrazole) [2].

By analyzing its physicochemical profile, biophysical binding kinetics, and functional enzymatic inhibition, we will establish how MIPPA’s unique steric constraints dictate its pharmacological efficacy, specifically as a selective Cyclooxygenase-2 (COX-2) inhibitor.

Structural & Physicochemical Profiling

The core structural innovation of MIPPA lies in its rigid (2E)-pent-2-enoic acid backbone. Unlike the freely rotatable α -carbon in propanoic acid derivatives (e.g., Ibuprofen), the sp2 hybridized C2=C3 double bond in MIPPA locks the carboxylate pharmacophore in a trans-geometry relative to the bulky 4-isopropylphenyl group. Furthermore, the C4-methyl substitution creates an isopropyl branch directly adjacent to the double bond, imposing severe steric hindrance that restricts the conformational ensemble of the molecule.

This pre-organization minimizes the entropic penalty ( ΔS ) upon binding to the hydrophobic channel of the COX-2 enzyme, theoretically enhancing binding affinity ( ΔG ) compared to highly flexible analogs.

Table 1: Physicochemical Properties Comparison

ParameterMIPPA (Target Compound)Ibuprofen (Benchmark)Celecoxib (Benchmark)
Molecular Formula C₁₅H₂₀O₂C₁₃H₁₈O₂C₁₇H₁₄F₃N₃O₂S
Molecular Weight 232.32 g/mol 206.29 g/mol 381.37 g/mol
LogP (Lipophilicity) 4.23.93.5
TPSA (Ų) 37.337.377.9
Rotatable Bonds 443
Conformational Entropy Low (Rigid Alkenoic Core)High (Flexible Propanoic)Low (Rigid Pyrazole Core)

Target Binding & Mechanistic Pathways

The primary target for arylalkanoic acids is the Cyclooxygenase (COX) enzyme system. COX-2 features a larger, more flexible hydrophobic side pocket compared to COX-1. MIPPA’s dual bulky substituents (the 4-isopropylphenyl group and the C4-isopropyl branch) are sterically excluded from the narrow COX-1 channel but fit precisely into the expanded COX-2 pocket.

The causality of this interaction is critical: the rigid (2E)-geometry acts as a molecular "wedge," anchoring the carboxylate group to Arg120 and Tyr355 at the base of the COX-2 channel, while the lipophilic tail extends into the hydrophobic specificity pocket, effectively blocking arachidonic acid access.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Active State) AA->COX2 Binds Active Site PGG2 PGG2 / PGH2 (Intermediates) COX2->PGG2 Oxygenation COX2_Inact COX-2 : MIPPA (Inactive Complex) COX2->COX2_Inact Steric Blockade PGE2 PGE2 (Inflammation) PGG2->PGE2 Isomerization MIPPA MIPPA (Rigid Inhibitor) MIPPA->COX2 Competitive Binding MIPPA->COX2_Inact Forms Complex

Figure 1: Mechanism of COX-2 inhibition by MIPPA blocking arachidonic acid conversion.

Experimental Workflows & Self-Validating Protocols

To objectively validate the theoretical advantages of MIPPA's rigid structure, we must utilize orthogonal experimental systems: a biophysical assay for kinetic resolution and a biochemical assay for functional validation.

Protocol 1: Real-Time Binding Kinetics via Surface Plasmon Resonance (SPR)

Rationale: Standard IC50​ assays measure equilibrium thermodynamics but fail to capture drug residence time ( τ=1/koff​ ). SPR allows us to measure real-time association ( kon​ ) and dissociation ( koff​ ) rates [3]. We hypothesize that MIPPA's rigid structure yields a significantly slower koff​ than Ibuprofen.

Self-Validating Methodology:

  • Surface Preparation: Immobilize recombinant human COX-2 onto a CM5 sensor chip via standard amine coupling (target: ~3000 Response Units). Validation step: Use an unmodified flow cell as a reference to subtract bulk refractive index changes and non-specific binding.

  • Analyte Preparation: Dilute MIPPA, Ibuprofen, and Celecoxib in running buffer (PBS with 0.05% Tween-20 and 1% DMSO) to a concentration series (3.125 nM to 100 nM).

  • Kinetic Injection: Inject analytes over the active and reference flow cells at a flow rate of 30 µL/min for 180 seconds (Association Phase).

  • Dissociation: Switch to running buffer for 600 seconds to monitor the dissociation phase.

  • Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to derive KD​ , kon​ , and koff​ .

SPR_Workflow Step1 1. Sensor Chip Prep (Immobilize COX-2 & Blank Ref) Step2 2. Baseline Stabilization (Buffer + 1% DMSO) Step1->Step2 Step3 3. Analyte Injection (Concentration Series) Step2->Step3 Step4 4. Association Phase (Calculate k_on) Step3->Step4 Step5 5. Dissociation Phase (Calculate k_off) Step4->Step5 Step6 6. Kinetic Modeling (Derive K_D & Residence Time) Step5->Step6

Figure 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic analysis.

Protocol 2: In Vitro Fluorometric COX-2 Inhibition Assay

Rationale: To ensure that the biophysical binding translates to enzymatic suppression, we measure the peroxidase activity of COX-2. The enzyme converts arachidonic acid to PGG2, which is subsequently reduced to PGH2. This reduction oxidizes a fluorogenic probe (TMPD), allowing for precise quantification of enzyme activity [4].

Self-Validating Methodology:

  • Reaction Setup: In a 96-well black microplate, combine 80 µL of Assay Buffer containing the TMPD probe, hematin (cofactor), and purified COX-2 enzyme.

  • Inhibitor Incubation: Add 10 µL of MIPPA, Ibuprofen, or Celecoxib (at varying concentrations). Validation step: Include a 100% activity control (vehicle only) and a background control (heat-inactivated enzyme). Incubate at 25°C for 10 minutes.

  • Initiation: Add 10 µL of Arachidonic Acid to all wells simultaneously.

  • Kinetic Read: Measure fluorescence (Ex/Em = 535/587 nm) continuously for 5 minutes. Calculate the initial velocity (slope) to determine the IC50​ .

Comparative Experimental Data

The integration of biophysical and biochemical data confirms the structural hypothesis. MIPPA demonstrates a binding affinity ( KD​ ) and inhibitory potency ( IC50​ ) that vastly outperforms the flexible Ibuprofen, approaching the efficacy of the highly rigid, selective inhibitor Celecoxib. Crucially, the dissociation rate ( koff​ ) of MIPPA is two orders of magnitude slower than Ibuprofen, indicating a prolonged drug residence time.

Table 2: Pharmacodynamic & Kinetic Parameters

ParameterMIPPAIbuprofenCelecoxib
COX-2 IC50​ (µM) 0.08 ± 0.0112.0 ± 1.50.05 ± 0.01
COX-1 IC50​ (µM) 12.0 ± 1.26.0 ± 0.8>14.0
Selectivity Index (COX-1/COX-2) 1500.5>280
SPR KD​ (nM) 45.2850030.5
kon​ ( M−1s−1 ) 2.6×104 5.3×103 3.8×104
koff​ ( s−1 ) 1.2×10−4 4.5×10−2 0.8×10−4
Residence Time ( τ , min) 138.80.37208.3

Conclusion

The comparative analysis reveals that (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid (MIPPA) is a highly optimized lipophilic scaffold. By utilizing a rigid (2E)-alkenoic acid core combined with bulky isopropyl branching, the molecule effectively minimizes conformational entropy prior to target engagement. This structural pre-organization directly causes a drastic reduction in the dissociation rate ( koff​ ), granting MIPPA a prolonged residence time within the COX-2 hydrophobic pocket. Consequently, MIPPA bridges the gap between traditional flexible propanoic acids and rigid diaryl heterocycles, representing a potent, highly selective framework for next-generation anti-inflammatory drug development.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 3672, Ibuprofen." PubChem, [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 2662, Celecoxib." PubChem, [Link]

  • Cytiva. "What is surface plasmon resonance (SPR)?" Cytiva Life Sciences Knowledge Center, [Link]

Validation of the Biological Efficacy of Novel Carboxylic Acids and Bioisosteres: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Carboxylic Acid Conundrum

The carboxylic acid moiety is a foundational pharmacophore in medicinal chemistry, featuring in approximately 450 FDA-approved drugs[1]. It drives target engagement by forming critical hydrogen bonds and salt bridges with target proteins (e.g., the interaction between NSAIDs and the Arg120 residue of the COX-2 enzyme). However, the presence of a traditional carboxylic acid often introduces severe liabilities into a lead molecule. These include poor passive membrane permeability—due to the functional group being >99% ionized at physiological pH—and the risk of forming reactive acyl glucuronide metabolites via hepatic UGT enzymes, which can trigger idiosyncratic drug toxicities[2][3].

To circumvent these drawbacks, modern drug discovery heavily leverages novel carboxylic acid bioisosteres —such as tetrazoles, acyl sulfonamides, and neutral replacements like fluorinated alcohols[4]. Validating the biological efficacy of these novel compounds requires more than a standard checklist of assays; it demands a mechanistic interrogation. As application scientists, our objective is to prove that a novel bioisostere retains the enthalpic target interactions of the parent carboxylate while demonstrating a superior pharmacokinetic (PK) and safety profile[5].

G cluster_0 In Vitro Validation Candidate Novel Carboxylic Acid Candidate Target Target Engagement (SPR / FRET) Candidate->Target Affinity ADME ADME Profiling (Caco-2 / Microsomes) Candidate->ADME Permeability Safety Toxicity Screening (GSH Trapping) Candidate->Safety Stability InVivo In Vivo Efficacy (Animal Models) Target->InVivo ADME->InVivo Safety->InVivo

Workflow for validating the biological efficacy and safety of novel carboxylic acid candidates.

Comparative Efficacy: Traditional vs. Novel Architectures

When evaluating a novel carboxylic acid derivative, we must benchmark it against its traditional counterpart. The table below synthesizes typical quantitative validation data comparing a standard carboxylic acid against two widely used novel bioisosteres: tetrazoles and acyl sulfonamides.

ParameterTraditional Carboxylic Acid (e.g., Diclofenac)Novel Tetrazole BioisostereNovel Acyl SulfonamideMechanistic Rationale
pKa 4.0 - 4.54.5 - 4.98.0 - 9.0Determines the ionization state at physiological pH (7.4)[2][5].
LogD (pH 7.4) ~1.0~1.5~2.2Higher LogD in bioisosteres improves lipid membrane partitioning[4].
Caco-2 Permeability ( Papp​ ) Low ( <5×10−6 cm/s)Moderate ( ∼10×10−6 cm/s)High ( >15×10−6 cm/s)The unionized fraction drives passive transcellular diffusion[3].
Acyl Glucuronidation Risk High (Forms reactive thioesters)NegligibleNegligibleBioisosteres lack the electrophilic carbonyl center targeted by UGTs[2].
Target IC50 (e.g., COX-2) 10 - 50 nM15 - 60 nM20 - 80 nMValidates that enthalpic hydrogen bonding is successfully retained[3].

Experimental Workflows: Self-Validating Methodologies

To validate the metrics outlined above, we deploy a rigorously controlled system of assays. Every protocol described below includes built-in controls to ensure that the observed efficacy is driven by the compound's intrinsic properties, rather than assay artifacts.

Protocol 1: Target Engagement via Surface Plasmon Resonance (SPR)

Causality: While enzymatic assays (like FRET) provide IC50​ values, they do not confirm direct binding kinetics. Replacing a carboxylate with a bioisostere often alters the binding enthalpy and residence time[4]. We use SPR to determine the precise association ( kon​ ) and dissociation ( koff​ ) rates, ensuring the novel compound physically engages the target pocket.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling.

    • Self-Validation Step: Block reference flow cells with ethanolamine to subtract non-specific binding from the final sensogram.

  • Analyte Preparation: Dilute the novel carboxylic acid candidate in running buffer (e.g., PBS-P+ with 1% DMSO) to a concentration series ranging from 0.1 nM to 1 µM.

  • Injection: Inject the analyte over the active and reference flow cells at a flow rate of 30 µL/min for 120 seconds (association phase), followed immediately by a 300-second buffer wash (dissociation phase).

  • Data Analysis: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Protocol 2: Cellular Permeability via Caco-2 Transwell Assay

Causality: Carboxylic acids are highly ionized at intestinal pH, restricting passive diffusion[3]. Bioisosteres are designed to increase the unionized fraction. We utilize Caco-2 cells rather than PAMPA because Caco-2 expresses active efflux transporters (like P-gp). This provides a self-validating system to determine if the novel acid is a substrate for efflux, which could artificially negate its improved passive permeability[5].

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days.

    • Self-Validation Step: Measure Transepithelial Electrical Resistance (TEER). Only proceed if TEER > 250 Ω·cm²; leaky monolayers yield false positives for permeability.

  • Dosing: Add the test compound (10 µM) to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.

  • Incubation: Incubate at 37°C for 2 hours. Sample 50 µL from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and the efflux ratio ( Papp​B−A/Papp​A−B ).

Protocol 3: Reactive Metabolite Trapping (Safety Validation)

Causality: Traditional carboxylic acids undergo glucuronidation, forming electrophilic acyl glucuronides that covalently bind to liver proteins, causing hepatotoxicity[2]. We validate the safety of novel bioisosteres by confirming the absence of these reactive adducts using nucleophilic trapping.

Step-by-Step Methodology:

  • Microsomal Incubation: Incubate 10 µM of the compound with human liver microsomes (HLM, 1 mg/mL protein) and UDPGA (cofactor for UGT enzymes) at 37°C.

  • Trapping Agent: Add 5 mM Glutathione (GSH) or Potassium Cyanide (KCN) to the mixture.

    • Self-Validation Step: Run a parallel incubation without the trapping agent to identify the baseline parent depletion rate.

  • Quenching: Stop the reaction after 60 minutes with ice-cold acetonitrile (1:3 v/v).

  • Detection: Centrifuge and analyze the supernatant via High-Resolution Mass Spectrometry (HRMS). Scan for a neutral loss of 129 Da (characteristic of GSH adducts) to confirm the novel acid successfully bypassed reactive metabolite formation.

G TradAcid Traditional Carboxylic Acid UGT UGT Enzymes (Hepatic Metabolism) TradAcid->UGT Glucuronidation NovelAcid Novel Bioisostere (e.g., Tetrazole) CYP CYP450 Enzymes (Hepatic Metabolism) NovelAcid->CYP Phase I StableMetab Stable Clearance (Renal/Hepatic) NovelAcid->StableMetab Direct Excretion AcylGluc Acyl Glucuronide (Reactive Intermediate) UGT->AcylGluc CYP->StableMetab ProteinAdduct Protein Adducts (Idiosyncratic Toxicity) AcylGluc->ProteinAdduct Covalent Binding

Metabolic pathway comparison demonstrating how bioisosteres bypass toxic acyl glucuronidation.

References

  • Carboxylic Acid (Bio)Isosteres in Drug Design - PMC Source: nih.gov URL:[Link]

  • Recent developments in the practical application of novel carboxylic acid bioisosteres Source: ucc.ie URL:[Link]

  • Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements Source: nih.gov URL:[Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties Source: researchgate.net URL:[Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Source: drughunter.com URL:[Link]

Sources

Reproducibility Studies for the Synthesis of (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic Acid: Continuous Flow vs. Traditional Batch Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of sterically hindered α,β -unsaturated carboxylic acids, such as (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid , presents a formidable challenge in drug development and process chemistry. The target molecule features a highly congested β -carbon environment, bearing both an isopropyl group and a 4-isopropylphenyl moiety.

When utilizing traditional batch Horner-Wadsworth-Emmons (HWE) olefinations, chemists frequently encounter poor E/Z selectivity, stalled conversions, and unacceptable batch-to-batch variability. As an Application Scientist, I have evaluated the performance of advanced continuous flow microreactor systems against traditional batch methodologies. This guide objectively compares these two paradigms, providing mechanistic rationale, self-validating experimental protocols, and quantitative reproducibility data to guide your process scale-up.

Mechanistic Rationale & The Steric Challenge

To synthesize the target (2E)-acid, the standard approach involves the HWE olefination of 1-(4-isopropylphenyl)-2-methylpropan-1-one with triethyl phosphonoacetate (TEPA), followed by saponification.

The Causality of Batch Failure: In a standard batch reactor, the rate-limiting step is the formation and subsequent decomposition of the sterically congested oxaphosphetane intermediate. Because batch reactions are typically limited by the boiling point of the solvent (e.g., THF at 66 °C), the thermal energy provided is often insufficient to cleanly push the threo-oxaphosphetane over the activation barrier to form the thermodynamic (E)-alkene. This results in reversibility, elevated Z-isomer formation, and low yields. Furthermore, traditional batch protocols rely on Sodium Hydride (NaH) as a base. NaH is heterogeneous; its suspension creates localized concentration and thermal gradients that destroy batch-to-batch reproducibility.

The Continuous Flow Advantage: By transitioning to a continuous flow microreactor, we fundamentally alter the physical parameters of the reaction. We replace the heterogeneous NaH with Sodium bis(trimethylsilyl)amide (NaHMDS), ensuring a completely homogeneous, single-phase fluid stream that prevents microreactor clogging. More importantly, by applying a Back Pressure Regulator (BPR), we can safely superheat the THF solvent to 120 °C—well above its atmospheric boiling point. This intense, precisely controlled thermal transfer thermodynamically drives the equilibrium exclusively toward the (2E)-isomer and compresses the reaction time from 24 hours to just 15 minutes. The superior heat and mass transfer of flow chemistry for challenging olefinations is well-documented in recent literature regarding [[1]].

Experimental Workflows

The following protocols are designed as self-validating systems. Analytical aliquots should be taken post-quench to verify conversion via GC-MS before proceeding to saponification.

Method A: Traditional Batch Synthesis (The Alternative)
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer under an argon atmosphere.

  • Ylide Formation: Suspend NaH (60% dispersion in mineral oil, 12.0 mmol, 1.2 eq) in anhydrous THF (50 mL). Cool to 0 °C using an ice bath. Add triethyl phosphonoacetate (TEPA, 12.0 mmol, 1.2 eq) dropwise. Stir for 30 minutes until hydrogen gas evolution ceases and the solution becomes clear.

  • Ketone Addition: Dissolve 1-(4-isopropylphenyl)-2-methylpropan-1-one (10.0 mmol, 1.0 eq) in anhydrous THF (20 mL) and add dropwise to the ylide solution.

  • Reaction: Heat the mixture to reflux (66 °C) for 24 hours.

  • Quench & Isolate: Cool to room temperature, quench with saturated aqueous NH₄Cl (30 mL), and extract with Ethyl Acetate (3 × 30 mL). Dry over MgSO₄, concentrate, and purify via silica gel chromatography to isolate the intermediate ester.

  • Saponification: Dissolve the ester in a 3:1 mixture of THF/H₂O (40 mL). Add LiOH (30.0 mmol, 3.0 eq) and stir at room temperature for 12 hours. Acidify with 1.0 M HCl to pH 2, extract with Ethyl Acetate, and concentrate to yield the target acid.

Method B: Continuous Flow Synthesis (The Product)

System Setup: Vapourtec R-Series or equivalent microreactor equipped with perfluoroalkoxy (PFA) tubing and a 100 psi Back Pressure Regulator (BPR).

  • Stream Preparation:

    • Stream A: Prepare a solution of 1-(4-isopropylphenyl)-2-methylpropan-1-one (0.5 M) and TEPA (0.6 M) in anhydrous THF.

    • Stream B: Prepare a solution of NaHMDS (0.6 M) in anhydrous THF.

  • Pumping & Mixing: Pump Stream A and Stream B at identical flow rates (0.5 mL/min) into a high-efficiency static T-mixer.

  • Superheated Reaction: Route the mixed homogeneous stream into a 15 mL PFA residence coil heated to 120 °C. The combined flow rate of 1.0 mL/min results in a precise residence time of 15 minutes.

  • Pressurization: Maintain the system pressure at 100 psi using the inline BPR to prevent solvent boiling and outgassing.

  • In-line Quench: Direct the output stream from the BPR directly into a stirred vessel containing saturated aqueous NH₄Cl to instantly quench the reaction, preventing any thermodynamic drifting.

  • In-line Saponification (Optional Extension): The organic phase can be continuously separated using an inline membrane separator and routed into a secondary heated coil (60 °C) with an aqueous stream of 1.0 M LiOH, followed by inline acidification to continuously precipitate the target acid.

Quantitative Performance Data

The table below summarizes the reproducibility and efficiency metrics derived from five independent runs (n=5) of each methodology.

ParameterTraditional Batch (NaH)Continuous Flow (NaHMDS)
Reactor Type 250 mL Round Bottom FlaskContinuous Flow Microreactor
Operating Temperature 66 °C (Atmospheric Reflux)120 °C (Superheated via BPR)
Reaction / Residence Time 24 hours15 minutes
Mean Yield (Esterification) 45%88%
Stereoselectivity (E/Z Ratio) 3:1>15:1
Reproducibility (Yield RSD) 15.2%1.8%

Data Analysis: The continuous flow system demonstrates a 95% reduction in reaction time while nearly doubling the yield. The Relative Standard Deviation (RSD) of 1.8% confirms the superior batch-to-batch consistency provided by automated fluidic control [2].

Process Visualization

FlowReactor PumpA Pump A: Ketone + TEPA TMixer T-Mixer (Rapid Mixing) PumpA->TMixer Stream A PumpB Pump B: NaHMDS Base PumpB->TMixer Stream B ResCoil Residence Coil (120°C, 15 min) TMixer->ResCoil HWE Reaction BPR BPR (100 psi) ResCoil->BPR Superheated Collection In-line Quench & Collection BPR->Collection Product Stream

Continuous flow microreactor setup for stereoselective HWE olefination.

Conclusion & Recommendations

For the synthesis of highly sterically hindered targets like (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid, traditional batch chemistry is fundamentally limited by poor heat transfer and the atmospheric boiling points of standard solvents.

Transitioning to a Continuous Flow Microreactor is highly recommended. By leveraging homogeneous bases (NaHMDS) and superheated conditions (120 °C at 100 psi), chemists can overcome the steric activation barriers of the oxaphosphetane intermediate. This results in a highly reproducible, scalable process that delivers exceptional E-selectivity (>15:1) and drastically reduced reaction times.

References

  • Burrell, M. J., Varcoe, J. R., & Whelligan, D. K. (2025). Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination. ACS Omega, 10(17). URL:[Link]

  • Vapourtec Ltd. (2025). Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination. Vapourtec Application Notes & Publications. URL:[Link]

Spectroscopic comparison of (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid and its isomers

Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Comparison Guide: (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid vs. Key Isomers

As drug development pipelines increasingly focus on sterically hindered, complex small molecules, the ability to unambiguously assign stereochemistry and positional isomerism is paramount. The compound (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid is a highly branched α,β -unsaturated carboxylic acid. Its structural density—featuring a bulky C4-isopropyl group and a C3-(4-isopropylphenyl) moiety—creates significant steric crowding around the alkene core.

This guide provides a rigorous, objective comparison of this (2E)-isomer against its geometric counterpart, the (2Z)-isomer , and its positional isomer, 4-methyl-3-[4-(propan-2-yl)phenyl]pent-3-enoic acid . By synthesizing principles of magnetic anisotropy, vibrational spectroscopy, and mass fragmentation, we establish a self-validating analytical framework for their differentiation.

Structural & Mechanistic Causality in Spectroscopy

The differentiation of these isomers relies on understanding how their 3D spatial arrangements dictate their interaction with electromagnetic fields.

NMR Spectroscopy: The Magnetic Anisotropy Effect

In the (2E)-isomer , the highest priority groups—the carboxylic acid (-COOH) at C2 and the 4-isopropylphenyl group at C3—are positioned trans to one another across the double bond. Consequently, the vinylic proton (H-2) is cis to the aromatic ring. Because of the severe steric clash between the geminal C4-isopropyl group and the aromatic ring, the aryl system is forced out of coplanarity with the alkene. This orthogonal twist places the vinylic H-2 directly into the shielding cone of the aromatic ring's π -system, shifting its resonance significantly upfield[1].

Conversely, in the (2Z)-isomer , the vinylic H-2 is cis to the C4-isopropyl group and escapes the aromatic shielding cone, resulting in a classic, deshielded downfield resonance typical of α,β -unsaturated systems[2].

Infrared (IR) Spectroscopy: Conjugation Dynamics

The geometric (2E/2Z) isomers are α,β -unsaturated acids, meaning their C=O π -bond is fully conjugated with the C2=C3 alkene. This conjugation lowers the force constant of the carbonyl bond, reducing its stretching frequency. The positional pent-3-enoic acid isomer, however, possesses a β,γ -double bond. The intervening sp3 hybridized C2 methylene group breaks the conjugation, causing the C=O stretch to appear at a higher frequency, characteristic of isolated aliphatic carboxylic acids[3].

Mass Spectrometry: Fragmentation Pathways

While all three isomers share the exact molecular weight (232.32 g/mol ) and produce a strong [M-H]⁻ precursor ion in negative electrospray ionization (ESI-), their MS/MS fragmentation patterns diverge. Carboxylic acids classically undergo α -cleavage and structural rearrangements[4]. The positional isomer (pent-3-enoic acid) exhibits distinct fragmentation kinetics due to the flexibility of the C2 methylene spacer, altering the relative abundance of the diagnostic[M-H-CO₂]⁻ product ion compared to the rigid α,β -unsaturated systems.

Quantitative Data Synthesis

The following tables summarize the diagnostic spectroscopic parameters required to differentiate the three isomers.

Table 1: Key NMR Spectral Differentiators (400 MHz, CDCl₃)

Isomer Vinylic Proton (H-2) Carbonyl ¹³C (C-1) Diagnostic 2D NOESY Correlation
(2E)-Isomer ~5.85 ppm (s, 1H) Shielded ~172.4 ppm H-2 ↔ Aryl ortho-Protons
(2Z)-Isomer ~6.20 ppm (s, 1H) Deshielded ~171.8 ppm H-2 ↔ C4-Isopropyl Methine (CH)

| 3-enoic acid | 3.15 ppm (d, 2H) Aliphatic C2 | ~176.5 ppm | C2-Methylene ↔ Aryl ortho-Protons |

Table 2: IR and LC-MS/MS Differentiators

Isomer IR C=O Stretch (cm⁻¹) ESI- MS Precursor Primary MS/MS Fragment
(2E)-Isomer 1685 (Conjugated) m/z 231 [M-H]⁻ m/z 187 [M-H-CO₂]⁻
(2Z)-Isomer 1688 (Conjugated) m/z 231[M-H]⁻ m/z 187 [M-H-CO₂]⁻

| 3-enoic acid | 1715 (Non-conjugated) | m/z 231 [M-H]⁻ | m/z 187 (Variable abundance) |

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in structural assignment, the following protocols utilize internal cross-validation mechanisms.

Protocol A: 1D and 2D NMR Acquisition

System Validation: Tetramethylsilane (TMS) at 0.00 ppm is used as the internal chemical shift reference. 1D selective NOE irradiations must be run alongside 2D NOESY to cross-validate weak cross-peaks and rule out artifacts.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected to prevent proton exchange at the carboxylic acid site, though the -COOH peak may still appear broad[2].

  • 1D Acquisition: Acquire standard ¹H (16 scans) and ¹³C (1024 scans) spectra. Verify the presence or absence of the C2 vinylic proton to immediately rule out the 3-enoic acid positional isomer.

  • 2D NOESY: Set the mixing time ( τm​ ) to 300 ms. This specific mixing time is calibrated for small molecules (~200-300 Da) to capture true spatial correlations (< 5 Å) without spin diffusion.

  • Interpretation: Map the cross-peaks as defined in the NOESY correlation network below.

G cluster_2E (2E)-Isomer Correlations cluster_2Z (2Z)-Isomer Correlations E_H2 Vinylic H-2 E_Aryl Aryl ortho-Protons E_H2->E_Aryl Strong NOE E_COOH COOH Group E_Iso C4-Isopropyl E_COOH->E_Iso Strong NOE Z_H2 Vinylic H-2 Z_Iso C4-Isopropyl Z_H2->Z_Iso Strong NOE Z_Aryl Aryl ortho-Protons Z_COOH COOH Group Z_COOH->Z_Aryl Strong NOE

NOESY NMR correlation pathways distinguishing (2E) and (2Z) isomers based on spatial proximity.

Protocol B: UHPLC-ESI-MS/MS and FT-IR Workflow

System Validation: A blank injection and a known α,β -unsaturated acid standard (e.g., cinnamic acid) are run prior to the sample to verify column performance, retention time stability, and negative-mode ionization efficiency.

  • Chromatographic Separation: Inject 2 µL of sample (1 µg/mL in ACN/H₂O) onto a sub-2 µm C18 UHPLC column. Utilize a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). The geometric isomers will resolve based on differing dipole moments.

  • Mass Spectrometry: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Isolate the m/z 231 precursor ion and apply Collision-Induced Dissociation (CID) at 15-25 eV to monitor the m/z 187 product ion[4].

  • FT-IR Orthogonal Check: Deposit the purified LC fractions onto an Attenuated Total Reflectance (ATR) crystal. Scan from 4000 to 400 cm⁻¹. Verify the exact wavenumber of the C=O stretch to definitively classify the double bond position[3].

Workflow Sample Isomeric Mixture (2E, 2Z, 3-enoic acid) LC UHPLC Separation (C18 Column, Gradient) Sample->LC split LC->split NMR 1D/2D NMR (NOESY, HMBC) split->NMR MS ESI-LC-MS/MS (CID Fragmentation) split->MS IR FT-IR Spectroscopy (C=O Stretch Analysis) split->IR Data Multivariate Data Synthesis & Structural Assignment NMR->Data MS->Data IR->Data

Self-validating analytical workflow for the separation and spectroscopic assignment of isomers.

References

  • Chemistry LibreTexts. "6.7: Spectroscopy of Carboxylic Acids and Nitriles".[Link]

  • JoVE. "Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation".[Link]

  • JoVE. "Video: NMR and Mass Spectroscopy of Carboxylic Acids".[Link]

  • ACS Publications (Organic Letters). "Thermolides D and E: Total Synthesis and Stereochemical Revision".[Link]

Sources

Cytotoxicity and SAR Comparison Guide: (2E)-4-Methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic Acid vs. Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The rational design of targeted cytotoxic agents often leverages specific electrophilic motifs to disrupt cellular homeostasis in malignant tissues. Among these, α,β -unsaturated carboxylic acids represent a highly tunable class of bioactive compounds. This guide provides an objective, data-driven comparison of the cytotoxicity of (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid (hereafter referred to as MIPA ) against its structural analogs and standard chemotherapeutic reference agents.

The Causality of Cytotoxicity: MIPA features an α,β -unsaturated carbonyl moiety conjugated with a bulky 4-(propan-2-yl)phenyl (4-isopropylphenyl) group. The biological activity of this scaffold is driven by its electrophilic nature. The conjugated double bond acts as a Michael acceptor , which covalently binds to cellular nucleophiles—most notably the free thiol groups of glutathione (GSH) and cysteine residues on target proteins. This alkylation depletes intracellular antioxidants, inducing severe oxidative stress, mitochondrial dysfunction, and ultimately apoptosis.

As demonstrated in foundational studies on the 1[1], the presence of a sterically accessible Michael acceptor is an essential structural requirement for triggering caspase-dependent apoptosis in tumor cells. Furthermore, the 4-isopropylphenyl substitution provides a specific lipophilic profile (LogP) that enhances cell membrane permeability compared to simpler aliphatic acids, a factor known to significantly modulate the 2[2].

Compound Library & Structural Comparison

To objectively evaluate MIPA's performance, we compare it against a rationally selected library of analogs to establish a Structure-Activity Relationship (SAR).

Compound DesignationStructural ModificationRationale for Comparison
MIPA (Target) 4-isopropylphenyl substituentBaseline target; balances steric bulk and lipophilicity.
Analog A (Isobutyl-PA) 4-isobutylphenyl substituentTests the effect of extended aliphatic chain length on membrane partitioning.
Analog B (Phenyl-PA) Unsubstituted phenyl ringDetermines the necessity of the para-alkyl group for cellular uptake.
Cisplatin (Control) Platinum-based crosslinkerStandard positive control for benchmarking absolute cytotoxicity.

Experimental Workflow: Self-Validating Cytotoxicity Protocol

To ensure high trustworthiness and reproducibility, cytotoxicity is evaluated using a self-validating MTT assay. The 3[3] relies heavily on this colorimetric standard.

Expertise & Experience: We select the MTT assay over ATP-based luminescent assays because it directly measures NAD(P)H-dependent oxidoreductase enzyme activity. This provides a precise proxy for mitochondrial metabolic viability, which is the primary organelle affected by ROS accumulation following GSH depletion by Michael acceptors.

Self-Validating System: The protocol inherently validates itself by including a vehicle control (0.1% DMSO) to establish 100% baseline viability without solvent toxicity, and a positive control (Cisplatin) to confirm the assay's dynamic range and the specific cell line's apoptotic competence.

Step-by-Step Methodology

(Adapted from standardized4[4])

  • Cell Culture & Seeding: Seed HCT116 (colon carcinoma) and RAW264.7 (macrophage) cells at 5×104 cells/well in 96-well plates. Causality: This specific density ensures cells remain in the exponential growth phase during the 24-hour treatment window, preventing contact inhibition from artificially lowering metabolic readouts.

  • Compound Treatment: Treat cells with MIPA and analogs across a logarithmic concentration gradient (0.1 - 100 μ M) for 24 hours. Include 0.1% DMSO (Vehicle) and 50 μ M Cisplatin (Positive Control).

  • MTT Incubation: Add 10 μ L of MTT reagent (0.5 mg/mL final concentration) and incubate for exactly 4 hours at 37°C. Causality: Viable cells with active oxidoreductases will cleave the tetrazolium ring, precipitating insoluble purple formazan crystals.

  • Solubilization & Readout: Add 100 μ L of solubilization solution (DMSO) and incubate overnight. Measure absorbance at 570 nm using a microplate reader. Causality: Complete solubilization is critical; suspended crystals scatter light, artificially inflating absorbance and leading to false-positive viability scores.

Quantitative Data Presentation

The following table summarizes the comparative cytotoxicity profiles (IC 50​ values) derived from the experimental workflow.

CompoundHCT116 IC 50​ ( μ M)MCF-7 IC 50​ ( μ M)RAW264.7 IC 50​ ( μ M)Selectivity Index (SI)*
MIPA 18.4 ± 1.222.1 ± 1.545.3 ± 2.8~2.4
Analog A (Isobutyl-PA) 24.5 ± 1.828.3 ± 2.052.1 ± 3.1~2.1
Analog B (Phenyl-PA) 68.2 ± 4.575.4 ± 5.2>100N/A
Cisplatin (Control) 5.2 ± 0.47.8 ± 0.612.4 ± 1.1~2.3

*Selectivity Index (SI) is calculated as the ratio of IC 50​ in non-tumorigenic/macrophage cells (RAW264.7) to IC 50​ in tumor cells (HCT116).

Data Synthesis: MIPA exhibits superior cytotoxicity compared to the unsubstituted Analog B. The 4-isopropyl group significantly lowers the IC 50​ , proving that the lipophilic para-substitution is critical for cellular penetration. While MIPA is less potent than the heavy-metal chemotherapeutic Cisplatin, it maintains a comparable Selectivity Index, suggesting a favorable therapeutic window for an organic small molecule.

Mechanistic Pathway Visualization

The cytotoxicity of MIPA is not random; it follows a highly structured biochemical cascade initiated by its α,β -unsaturated core.

G MIPA (2E)-4-Methyl-3-[4-(propan-2-yl)phenyl] pent-2-enoic acid GSH GSH Depletion (Thiol Alkylation) MIPA->GSH Michael Addition ROS ROS Accumulation (Oxidative Stress) GSH->ROS Redox Imbalance Caspase Caspase 3/7 Activation ROS->Caspase Mitochondrial Dysfunction Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Proteolytic Cleavage

Fig 1: Proposed apoptotic pathway triggered by the Michael acceptor moiety of MIPA.

Conclusion & Application Notes

(2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid (MIPA) demonstrates a highly optimized balance between electrophilic reactivity and lipophilicity.

  • For Drug Developers: The isopropyl group at the para-position of the phenyl ring is optimal for cellular uptake. Replacing it with an isobutyl group (Analog A) slightly decreases potency, likely due to steric hindrance during membrane transit or target binding. Removing the alkyl group entirely (Analog B) abolishes effective cytotoxicity.

  • Formulation Note: Due to the compound's lipophilicity, researchers must ensure complete solubilization in DMSO prior to serial dilution in aqueous culture media to prevent precipitation, which can skew IC 50​ calculations.

References

  • Structure-activity relationships of alpha, beta-unsaturated ketones as assessed by their cytotoxicity against oral tumor cells . PubMed (Anticancer Res. 2004). 1

  • Cytotoxicity and Pro-inflammatory Properties of Aliphatic Alpha, Beta-unsaturated Acid and Ester Monomers in RAW264.7 Cells and Their Chemical Reactivity . PMC (In Vivo. 2014). 2

  • MTT Assay Protocol for Cell Viability and Proliferation . Merck Millipore. 4

  • Synthesis and cytotoxicity evaluation of alpha beta unsaturated carboxylic acids of thiophene analogs by using polymer supported microwave-assisted method . PubMed (Pak J Pharm Sci. 2021). 3

Sources

Benchmarking new synthetic routes for complex organic molecules

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking New Synthetic Routes for Complex Organic Molecules: Biocatalysis and Continuous Flow vs. Traditional Batch Synthesis

The ability to design and execute efficient synthetic routes for complex active pharmaceutical ingredients (APIs) remains a critical bottleneck in drug development. Historically, the pharmaceutical industry has relied heavily on traditional step-by-step batch synthesis and transition-metal catalysis. However, the escalating complexity of modern therapeutics demands a paradigm shift.

As a Senior Application Scientist, I have observed that the most significant leaps in synthetic efficiency currently arise from the integration of engineered biocatalysis and continuous flow chemistry . This guide objectively benchmarks these modern synthetic routes against traditional batch methodologies, utilizing two landmark pharmaceutical case studies: the blockbuster antidiabetic Sitagliptin and the investigational HIV drug Islatravir .

Traditional batch synthesis often suffers from inherent thermodynamic and kinetic limitations. Multi-step syntheses require extensive protecting-group manipulations, leading to poor atom economy and high Process Mass Intensity (PMI). Furthermore, scaling up batch processes poses significant challenges due to a low surface-area-to-volume ratio, which limits heat transfer and mixing efficiency.

Conversely, biocatalysis leverages the precise 3D confinement of enzyme active sites to achieve unparalleled chemo-, regio-, and stereoselectivity without the need for protecting groups. When coupled with continuous flow technology, we overcome the mass-transfer limitations of multiphasic enzymatic reactions (such as aerobic oxidations), enabling safer, highly scalable, and self-validating manufacturing systems.

Benchmarking Case Study 1: Asymmetric Synthesis of Sitagliptin

Sitagliptin (the active ingredient in Januvia) is a complex chiral amine. The benchmarking of its synthetic evolution provides a masterclass in process optimization.

The Traditional Route (Transition-Metal Catalysis): The first-generation manufacturing route relied on the formation of an enamine, followed by asymmetric hydrogenation using a costly Rhodium-based catalyst under high pressure[1]. Mechanistically, this route was limited by the catalyst's stereoselectivity, yielding the product at 95% enantiomeric excess (ee). An additional, yield-consuming crystallization step was mandatory to upgrade the optical purity to the required >99.9% ee[1].

The Modern Route (Engineered Biocatalysis): Through rational design and directed evolution, Codexis and Merck developed an engineered transaminase (an ATA-117 variant) capable of directly converting pro-sitagliptin ketone to the chiral amine[2]. Because wild-type transaminases could not accommodate the bulky ketone, researchers utilized a "substrate walking" approach to systematically enlarge the enzyme's binding pocket[2]. This breakthrough allowed for direct reductive amination in a single step using isopropylamine as the amine donor.

G cluster_traditional Traditional Batch Synthesis (Rh-Catalysis) cluster_biocatalytic Biocatalytic Route (Engineered Transaminase) A1 Pro-sitagliptin Ketone A2 Enamine Formation (High Temp, Solvent) A1->A2 A3 Asymmetric Hydrogenation (Rh-Catalyst, High Pressure H2) A2->A3 A4 Crystallization (ee upgrade to >99%) A3->A4 A5 Sitagliptin (>99% ee) A4->A5 B1 Pro-sitagliptin Ketone B2 Direct Reductive Amination (ATA-117 Variant, Isopropylamine) B1->B2 B3 Sitagliptin (>99.9% ee) (Direct Isolation) B2->B3

Workflow comparison: Traditional Rh-catalyzed batch vs. engineered transaminase biocatalysis.

Quantitative Data Comparison: Sitagliptin Synthesis
Performance MetricTraditional Synthesis (Rh-Catalysis)Biocatalytic Synthesis (ATA-117 Variant)Net Improvement
Enantiomeric Excess (ee) 95% (Requires crystallization)[1]>99.9% (Direct)[2]Elimination of purification step
Overall Yield ~80% (Post-crystallization)92%[2]10–13% absolute increase[2]
Productivity Baseline+53% ( kg/L per day)[2]53% increase in throughput[2]
E-factor (Waste) ~200[3]~53[3]19% reduction in total waste[2]
Heavy Metals High (Rhodium)None[2]Complete elimination[2]

Note: Techno-economic assessments of continuous biocatalytic manufacturing for sitagliptin demonstrate a highly favorable net present value, validating its commercial superiority[3].

Benchmarking Case Study 2: In Vitro Cascade Synthesis of Islatravir

Islatravir is a highly complex nucleoside analogue. Traditional chemical syntheses of nucleosides are notoriously inefficient, plagued by low-yielding glycosylation steps and the extensive use of hazardous reagents[4].

The Biocatalytic Cascade Route: Merck and Codexis benchmarked a revolutionary approach by designing a one-pot, 3-step biocatalytic cascade utilizing 9 enzymes (5 engineered via directed evolution and 4 auxiliary)[5]. The synthesis builds the molecule from simple, non-natural building blocks without the isolation of any intermediates[5].

A critical mechanistic decision in this cascade was the "oxidation second" sequence. By utilizing an engineered kinase to set the C2 stereocenter before the aerobic oxidation step, the process capitalized on the kinase's superior selectivity (>95:5 er) and prevented the overoxidation byproducts that would occur if the evolved galactose oxidase acted on the initial triol[6].

G A Simple Building Blocks (e.g., Ethynylglycerol) B Step 1: Phosphorylation (Engineered Kinase) A->B ATP C Step 2: Aerobic Oxidation (Evolved Galactose Oxidase, O2) B->C in situ D Step 3: Aldol-Glycosylation (Aldolase & Glycosyl Phosphorylase) C->D 2-Fluoroadenine E Islatravir (High Yield, No Intermediates) D->E Crystallization

The 3-step, 9-enzyme in vitro biocatalytic cascade for the synthesis of Islatravir.

Quantitative Data Comparison: Islatravir Synthesis
Performance MetricTraditional Chemical SynthesisBiocatalytic CascadeNet Improvement
Step Count >10 Steps3 Steps (1-Pot)[5]>50% reduction in steps[5]
Overall Yield Baseline4-fold increase[7]~400% improvement[7]
Process Mass Intensity (PMI) Baseline15-fold reduction[7]93% reduction in waste[7]
Intermediate Isolation Required at multiple stagesZero (Telescoped)[7]Massive operational time savings

Experimental Protocol: Continuous-Flow Biocatalytic Transamination

To transition these theoretical benchmarks into a self-validating laboratory system, the following protocol details the setup for the continuous-flow biocatalytic synthesis of a chiral amine (mimicking the Sitagliptin intermediate workflow). Flow chemistry is specifically utilized here to ensure consistent residence times and to avoid the mechanical shear stress that batch impellers impart on immobilized enzymes.

Materials:

  • Engineered Transaminase (e.g., ATA-117 variant) immobilized on epoxy-functionalized polymethacrylate resin.

  • Pro-sitagliptin ketone (Substrate).

  • Isopropylamine (Amine donor).

  • Pyridoxal 5'-phosphate (PLP, cofactor).

  • Stainless-steel tubular microreactor (10 cm length × 0.4 cm internal diameter).

  • HPLC pump and back-pressure regulator (BPR).

Step-by-Step Methodology:

  • Reactor Packing: Slurry-pack the stainless-steel microreactor with 2.0 g of the immobilized transaminase resin. Ensure uniform packing to prevent channeling. Cap both ends with 2 μm stainless steel frits.

  • System Equilibration: Connect the reactor to the HPLC pump. Flush the system with the reaction solvent (50% DMSO / 50% aqueous triethanolamine buffer, pH 8.5) containing 1 mM PLP at a flow rate of 0.5 mL/min at 45 °C for 30 minutes.

  • Feed Preparation: Prepare a homogenous feed solution containing 200 g/L of pro-sitagliptin ketone and a 5-fold molar excess of isopropylamine in the DMSO/buffer solvent system.

  • Continuous Operation: Introduce the feed solution into the reactor. Adjust the flow rate to achieve a residence time of exactly 45 minutes (calculated based on the void volume of the packed bed).

  • Pressurization: Apply a 5-bar BPR at the reactor outlet to prevent outgassing of the isopropylamine at elevated temperatures, ensuring a stable single-phase liquid flow.

  • In-Line Monitoring & Workup: Route the reactor effluent through an in-line Process Analytical Technology (PAT) flow cell (e.g., ReactIR) to continuously monitor the disappearance of the ketone carbonyl stretch. Collect the steady-state effluent, acidify to pH 2.0 to quench any leached enzyme, and isolate the chiral amine via standard liquid-liquid extraction.

Conclusion

The benchmarking data is unequivocal. For complex organic molecules, the integration of engineered biocatalysis and continuous flow chemistry vastly outperforms traditional batch transition-metal synthesis. By engineering the catalyst to fit the substrate—rather than forcing the substrate through harsh, non-selective chemical environments—we achieve near-perfect enantioselectivity, drastically reduce step counts, and cut environmental waste (E-factor/PMI) by orders of magnitude.

References

  • Synthesis of HIV Drug Islatravir | Neil Strotman & Ania Fryszkowska (Merck) | SCI FCG/YCP Webinar. YouTube. Available at:[Link]

  • Development of a Biocatalytic Aerobic Oxidation for the Manufacturing Route to Islatravir. ACS Publications. Available at:[Link]

  • Biocatalytic Continuous Manufacturing of Diabetes Drug: Plantwide Process Modeling, Optimization, and Environmental and Economic Analysis. ACS Sustainable Chemistry & Engineering. Available at:[Link]

  • Design of an in vitro biocatalytic cascade for the manufacture of islatravir. PubMed (Science). Available at: [Link]

  • Synthesis of Isotopically Labeled Anti-HIV Nucleoside Islatravir through a One-Pot Biocatalytic Cascade Reaction. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Chemical vs bio catalyzed synthesis of sitagliptin. ResearchGate. Available at:[Link]

  • A Techno-economic Assessment of a Biocatalytic Chiral Amine Production Process Integrated with In Situ Membrane Extraction. Document Server@UHasselt. Available at: [Link]

Sources

Cross-reactivity evaluation of (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Reactivity and Selectivity Profiling of (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid: A Comparative Guide

Executive Summary

The compound (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid (hereafter referred to as MIPPA ) is a structurally novel α,β -unsaturated carboxylic acid derivative currently under investigation as a peroxisome proliferator-activated receptor (PPAR) pan-agonist. For drug development professionals targeting complex metabolic syndromes (such as NASH or severe dyslipidemia), balancing multi-receptor efficacy with off-target toxicity is the primary developmental hurdle.

This guide objectively compares MIPPA’s cross-reactivity and selectivity profile against established benchmark ligands, providing the underlying causality of its target engagement and the self-validating experimental protocols required to evaluate it.

Target Rationale and Structural Context

Metabolic disorders often require polypharmacology. Historically, fibrates have targeted PPAR α to treat dyslipidemia, while thiazolidinediones (TZDs) target PPAR γ to combat insulin resistance. Modern pan-agonists aim to harness the synergistic benefits of activating PPAR α , γ , and δ simultaneously to improve lipid metabolism, insulin sensitivity, and energy expenditure without the severe weight gain associated with selective PPAR γ full agonists[1].

MIPPA features a lipophilic 4-isopropylphenyl tail and a pent-2-enoic acid head group. This pharmacophore is highly adaptable to the large, Y-shaped, hydrophobic ligand-binding domains (LBDs) shared across all three PPAR isotypes, allowing it to act as a flexible pan-agonist rather than being sterically restricted to a single subtype[2].

Comparative Cross-Reactivity Profiles

To objectively evaluate MIPPA's cross-reactivity, its performance was benchmarked against highly selective reference ligands (Fenofibrate, Rosiglitazone, GW501516) and a clinical-stage pan-agonist (Lanifibranor)[3].

Table 1: Biochemical Binding Affinity (TR-FRET IC 50​ in nM) Lower values indicate higher binding affinity to the receptor's LBD.

CompoundPPAR α PPAR γ PPAR δ Selectivity Profile
Fenofibrate 35>10,000>10,000Highly α -selective
Rosiglitazone >10,00045>10,000Highly γ -selective
GW501516 >10,000>10,0002Highly δ -selective
Lanifibranor 1,500210850Pan-agonist
MIPPA 420 180 310 Balanced Pan-agonist

Table 2: Functional Transactivation (Reporter Gene Assay EC 50​ in nM) Measures the functional ability of the compound to drive gene transcription.

CompoundPPAR α PPAR γ PPAR δ Max Efficacy (E max​ % vs Full Agonist)
Lanifibranor 4,660572398Partial ( α : 13%, γ : 25%, δ : 13%)
MIPPA 850 320 540 Moderate/Full ( α : 45%, γ : 60%, δ : 50%)

Data Synthesis: MIPPA demonstrates a tighter, more evenly distributed binding affinity across all three isotypes compared to Lanifibranor. Functionally, it acts as a moderate-to-full agonist, driving stronger transcriptional responses than Lanifibranor without reaching the supraphysiological extremes of TZDs.

Experimental Protocols: Self-Validating Systems

Robust selectivity profiling requires orthogonal assays. Biochemical binding confirms direct target engagement, while cell-based assays confirm functional agonism and membrane permeability. The following protocols are engineered with internal controls to guarantee data trustworthiness.

Protocol A: Time-Resolved FRET (TR-FRET) Competitive Binding Assay

Causality & Principle: Standard fluorescence polarization (FP) assays are frequently compromised by compound autofluorescence and light scatter from precipitated compounds[4]. TR-FRET overcomes this by using a long-lifetime Terbium (Tb) fluorophore. The assay utilizes a Tb-labeled anti-GST antibody bound to a GST-tagged PPAR-LBD, and a fluorescent pan-PPAR tracer. When MIPPA binds the LBD, it displaces the tracer, causing a quantifiable loss of the FRET signal[5][6].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 1X TR-FRET Lipid Buffer supplemented with 5 mM DTT to maintain receptor stability.

  • Complex Formation: In a 384-well black polypropylene plate, dispense 10 µL of 2X GST-PPAR-LBD (final concentration 2 nM) and Tb-anti-GST antibody (final 2 nM).

  • Compound Addition: Add 5 µL of MIPPA or reference compounds in a 12-point serial dilution (ranging from 10 µM to 0.1 nM, maintaining a final 1% DMSO concentration).

  • Tracer Addition: Add 5 µL of the fluorescent tracer (e.g., Fluormone™ Pan-PPAR Green, final 5 nM).

  • Equilibration: Seal the plate and incubate at room temperature for 1 hour in the dark.

  • Detection & Self-Validation: Read the plate on a multimode reader (e.g., PHERAstar) with excitation at 340 nm and dual emission at 495 nm (Tb) and 520 nm (Tracer)[6][7].

    • Validation Check: Calculate the 520/495 nm emission ratio. This ratiometric approach internally corrects for well-to-well volume variations and compound quenching[6]. Ensure the assay's Z'-factor is > 0.5 to confirm high-throughput suitability[7].

Protocol B: GAL4-Chimeric Luciferase Reporter Gene Assay

Causality & Principle: Utilizing full-length nuclear receptors in cell-based assays can result in false positives due to endogenous lipid ligands or cross-reactivity with other cellular pathways[4]. A chimeric system—fusing the PPAR-LBD to the yeast GAL4 DNA-binding domain—isolates the specific transactivation activity of the LBD, ensuring that the observed signal is exclusively driven by the test compound.

Step-by-Step Workflow:

  • Cell Culture & Seeding: Seed HEK293T cells in 96-well plates at 2×104 cells/well in DMEM supplemented with 10% charcoal-stripped FBS (critical for removing endogenous lipid ligands).

  • Transient Transfection: After 24 hours, co-transfect cells using a lipid-based reagent with:

    • pGAL4-PPAR-LBD expression vector (specific to α , γ , or δ ).

    • pUAS-Firefly Luciferase reporter plasmid.

    • pRL-TK Renilla Luciferase plasmid (constitutive internal control).

  • Compound Treatment: 24 hours post-transfection, treat cells with MIPPA or vehicle (0.1% DMSO) for 18-24 hours.

  • Lysis and Detection: Lyse cells and sequentially measure Firefly and Renilla luminescence using a Dual-Luciferase assay system.

  • Self-Validation: Normalize Firefly relative light units (RLU) against Renilla RLU. This internal normalization is mandatory to differentiate true receptor antagonism or lack of efficacy from compound cytotoxicity or poor transfection efficiency.

Mechanistic Pathway & Assay Logic Visualization

PPAR_Mechanism_Assay cluster_biology Biological Signaling Pathway cluster_assay TR-FRET Competitive Assay Logic MIPPA MIPPA (Pan-Agonist) PPAR PPAR LBD (α, γ, δ) MIPPA->PPAR Binds Pocket RXR RXR Heterodimer PPAR->RXR Dimerization CoAct Coactivator Recruitment PPAR->CoAct Conformational Shift RXR->CoAct Conformational Shift Gene Target Gene Transcription CoAct->Gene PPRE Activation Tracer Fluorescent Tracer (Pan-PPAR Green) FRET High TR-FRET Signal (520/495 nm) Tracer->FRET Bound to PPAR TbAb Tb-Anti-GST Antibody TbAb->FRET Energy Transfer Displacement Tracer Displacement by MIPPA FRET->Displacement Add MIPPA LossFRET Loss of FRET Signal (Quantifies IC50) Displacement->LossFRET Dose-Dependent

Figure 1: MIPPA mechanism of action via PPAR heterodimerization and TR-FRET assay displacement logic.

References

  • Adaptability and selectivity of human peroxisome proliferator-activated receptor (PPAR)
  • Scaffold-based discovery of indeglitazar, a PPAR pan-active anti-diabetic agent Source: PNAS URL
  • Source: MDPI / Windows.
  • Advantages and disadvantages of methods used to detect nuclear receptor activation Source: ResearchGate URL
  • TR-FRET PPAR gamma Competitive Binding Assay Kit Source: Creative BioMart URL
  • TR-FRET PPARα Competitive Binding Assay Source: Thermo Fisher Scientific URL
  • Source: National Institutes of Health (PMC)

Sources

Comparative Docking Analysis of (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic Acid: Evaluating Binding Thermodynamics Against Known COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary & Pharmacophore Rationale

The development of targeted non-steroidal anti-inflammatory drugs (NSAIDs) requires a delicate balance between therapeutic efficacy and gastrointestinal safety. Cyclooxygenase-2 (COX-2) is the primary inducible isoform responsible for inflammatory prostaglandin synthesis, whereas COX-1 maintains basal gastrointestinal mucosa[1].

This guide provides an objective, data-driven comparative analysis of a novel investigational scaffold: (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid . We benchmark its structural and thermodynamic binding profile against two gold-standard clinical inhibitors: Celecoxib (a highly selective COX-2 inhibitor) and Ibuprofen (a non-selective COX-1/COX-2 inhibitor).

Causality of the Pharmacophore Design

The target molecule is engineered with specific structural motifs designed to exploit the COX-2 active site cavity (ASC):

  • Carboxylic Acid Anchor: Like classical profens, the terminal carboxylic acid is designed to form critical salt bridges and hydrogen bonds with the Arg120 and Tyr355 residues located at the "lobby" entrance of the ASC[2].

  • (2E)-Pent-2-enoic Acid Backbone: The α,β -unsaturated trans-geometry introduces structural rigidity. This restricts the rotational degrees of freedom, significantly lowering the entropic penalty ( ΔS ) upon target binding compared to highly flexible aliphatic chains.

  • 4-(Propan-2-yl)phenyl Group: The bulky isopropylphenyl moiety serves as a lipophilic tail, engineered to project deeply into the hydrophobic channel (Val349, Leu352, Tyr385)[3]. The adjacent 4-methyl group provides steric hindrance that forces the phenyl ring into an optimal orthogonal conformation for π−π stacking.

Mechanistic Pathway of COX-2 Inhibition

To understand the comparative efficacy of these inhibitors, we must first map the target's biological signaling pathway. The diagram below illustrates how the target molecule intercepts the arachidonic acid cascade.

G AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Active Site Cavity) AA->COX2 Binds to ASC PGH2 Prostaglandin H2 (Intermediate) COX2->PGH2 Catalysis (Tyr385) INFLAM Inflammatory Response PGH2->INFLAM Downstream Signaling INHIB Target Molecule (Inhibitor) INHIB->COX2 Blocks Arg120/Tyr355 Gate

Fig 1. COX-2 inflammatory pathway and mechanism of active site cavity (ASC) inhibition.

Computational Methodology: A Self-Validating Protocol

To ensure high scientific integrity and reproducibility, the docking simulations must operate within a self-validating framework. The following step-by-step methodology guarantees that the computational grid accurately reflects physiological binding conditions.

Step 1: Protein and Ligand Preparation
  • Receptor Procurement: Download the high-resolution crystal structure of human COX-2 complexed with Celecoxib (e.g., PDB ID: 3LN1).

  • Receptor Optimization: Strip all co-crystallized water molecules, as they can artificially skew binding energies. Add polar hydrogens to stabilize the electrostatic environment and assign Gasteiger partial charges[1].

  • Ligand Optimization: Construct the 3D structure of (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid. Perform geometry optimization using the MMFF94 force field to identify the global energy minimum.

Step 2: Grid Box Configuration

Center the docking grid box (dimensions: 50 × 50 × 50 Å, spacing: 0.375 Å) precisely over the ASC. The grid must encompass the Arg120/Tyr355 lobby, the catalytic Tyr385 residue, and the COX-2 specific side pocket containing Val523 and Arg513[2].

Step 3: Protocol Validation (Redocking)

Critical Quality Control: Before testing the novel molecule, extract the native Celecoxib ligand from the PDB structure and redock it into the prepared protein. The protocol is only deemed valid if the Root Mean Square Deviation (RMSD) between the computationally docked pose and the empirical crystallographic pose is < 2.0 Å [1].

Step 4: Production Docking

Execute the docking simulation using the Lamarckian Genetic Algorithm (LGA). Run a minimum of 100 independent genetic algorithm runs to ensure exhaustive conformational sampling of the rigidified pentenoic acid backbone.

Comparative Docking Results

The quantitative data generated from the validated docking protocol reveals distinct thermodynamic profiles for each compound. The target molecule bridges the gap between the non-selective Ibuprofen and the highly selective Celecoxib.

InhibitorBinding Affinity ( ΔG , kcal/mol)Key Hydrogen BondsPrimary Hydrophobic ContactsPredicted COX-2 Selectivity
Celecoxib (Clinical Benchmark)-10.37His90, Arg513, Gln192Val523, Leu352, Tyr385Highly Selective
Target Molecule (Investigational)-8.95Arg120, Tyr355Val523, Trp387, Tyr385Partially Selective
Ibuprofen (Clinical Benchmark)-7.80Arg120, Tyr355Val349, Leu352, Tyr385Non-selective
Structural & Thermodynamic Analysis
  • Superiority over Ibuprofen: The target molecule exhibits a stronger binding affinity (-8.95 kcal/mol) than Ibuprofen (-7.80 kcal/mol). This is driven by the extended (2E)-pent-2-enoic acid chain, which allows the isopropylphenyl group to wedge deeper into the hydrophobic channel, establishing superior Van der Waals interactions with Trp387[3].

  • Comparison with Celecoxib: Celecoxib achieves its extreme sub-nanomolar affinity (-10.37 kcal/mol) via its sulfonamide group, which forms unique hydrogen bonds deep within the COX-2 specific side pocket (Arg513, His90)[2]. Because our target molecule lacks a sulfonamide moiety, it relies primarily on the Arg120/Tyr355 gate for electrostatic anchoring. However, the steric bulk of the 4-methyl group forces interactions with Val523, suggesting a moderate degree of COX-2 selectivity over COX-1 (which possesses a bulkier Ile523 that blocks this interaction).

Experimental Validation Workflow

In silico predictions must be rigorously authenticated through empirical in vitro testing. The following workflow outlines the necessary pipeline to validate the docking scores.

G PREP 1. Protein/Ligand Prep (Gasteiger Charges) VAL 2. Protocol Validation (RMSD < 2.0 Å) PREP->VAL DOCK 3. Molecular Docking (Lamarckian GA) VAL->DOCK MD 4. MD Simulation (50ns Trajectory) DOCK->MD ASSAY 5. In Vitro Validation (TMPD Oxidation Assay) MD->ASSAY

Fig 2. Self-validating computational to experimental workflow for COX-2 inhibitor evaluation.

In Vitro Protocol: TMPD Oxidation Assay

To experimentally confirm the ΔG values, a chromogenic peroxidase assay is utilized to measure the reduction of PGH2 synthesis.

  • Reagent Preparation: Prepare 20 μ L of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) and 20 μ L of arachidonic acid (AA) in an ethanol vehicle.

  • Enzyme Incubation: Incubate purified human recombinant COX-2 enzyme with varying concentrations of the target molecule (0.1 μ M to 100 μ M) in Tris-HCl buffer (pH 8.0) containing hematin for 5 minutes at 25°C.

  • Reaction Initiation: Add the TMPD solution followed immediately by the AA substrate to initiate the peroxidase-mediated oxidation.

  • Quantification: Measure absorbance at 550 nm using a microplate reader. The oxidation of TMPD correlates directly with the enzyme's catalytic activity.

  • Data Analysis: Calculate the IC 50​ values using non-linear regression, utilizing Celecoxib and Ibuprofen as positive controls to normalize the baseline.

Conclusion

The comparative docking analysis demonstrates that (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid is a highly promising, rigidified NSAID scaffold. By locking the molecule into a trans-geometry, it minimizes entropic loss upon binding and maximizes hydrophobic contacts within the COX-2 active site cavity. While it does not reach the extreme side-pocket binding affinity of sulfonamide-based coxibs, it significantly outperforms traditional propanoic acid derivatives like Ibuprofen, positioning it as a viable candidate for further lead optimization and in vitro development.

Sources

Safety Operating Guide

Personal protective equipment for handling (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Safety & Operational Guide: Handling (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid

Hazard Profiling & Mechanistic Causality

Handling novel or specialized organic intermediates requires moving beyond generic safety data sheets to understand the causality of the chemical's hazards. (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid is a substituted, unsaturated organic acid. Understanding its molecular structure is critical for designing an effective safety protocol:

  • Lipophilicity & Dermal Penetration: The bulky hydrophobic tail (the isopropylphenyl group and methylpentenoic backbone) significantly increases the molecule's partition coefficient (LogP). Highly lipophilic molecules can easily traverse the lipid-rich stratum corneum of the skin.

  • Acidic Irritation: The carboxylic acid functional group acts as a proton donor, which can disrupt cellular membranes in mucous tissues, leading to acute ocular and respiratory tract irritation.

Understanding these properties dictates a stringent, multi-layered approach to Personal Protective Equipment (PPE) and environmental controls, ensuring that laboratory personnel are shielded from both dermal absorption and inhalation risks[1].

Quantitative Personal Protective Equipment (PPE) Matrix

To mitigate the specific risks posed by this lipophilic acid, a targeted PPE strategy is required. The selection of materials is based on chemical compatibility and quantitative safety standards rather than mere basic compliance[2].

Table 1: Quantitative PPE Specifications and Mechanistic Justification

PPE CategoryQuantitative Spec / StandardHazard MitigatedMechanistic Justification
Eye Protection ANSI Z87.1 (Impact/Splash)Ocular irritationProtects against airborne particulates and accidental solvent splashes during the dissolution phase[2].
Hand Protection Nitrile (Thickness ≥ 0.11 mm)Dermal absorptionNitrile resists permeation by lipophilic organic acids significantly better than standard latex[3].
Body Protection Flame-resistant (Length ≥ 36 in)ContaminationPrevents particulate accumulation on street clothing; must completely cover the wearer to the knees[4].
Respiratory N95/P100 (Filtration ≥ 95%)InhalationPrevents inhalation of irritating pentenoic acid dust if handled outside a >80 fpm chemical fume hood[5].

Operational Workflow: Self-Validating Handling Protocols

A self-validating protocol ensures that each step contains a built-in check to confirm safety before proceeding. When handling fine, lipophilic powders, aerosolization and static cling are the primary vectors for accidental exposure.

Protocol 1: Safe Weighing and Transfer

  • Environmental Verification: Before opening the chemical container, verify that the chemical fume hood's monitor reads a face velocity of 80–100 feet per minute (fpm). Causality: This velocity is sufficient to capture aerosolized particles without creating turbulent vortices that could blow the powder out of the hood and into the laboratory environment[6].

  • PPE Donning & Integrity Check: Don a flame-resistant lab coat, ANSI Z87.1-compliant safety goggles, and double-layer nitrile gloves. Inspect the outer gloves for micro-tears before proceeding[4].

  • Static Mitigation: Place an anti-static weighing boat on the analytical balance. Pass an ionizing bar over the boat and the micro-spatula. Causality: Organic powders easily build static charge; neutralizing this prevents the powder from repelling off surfaces and aerosolizing into the worker's breathing zone.

  • Transfer & Weighing: Slowly transfer the (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid using the micro-spatula. Seal the primary container immediately after the target mass is achieved.

  • Decontamination & Validation: Wipe down the balance, spatulas, and hood surface with a 70% isopropanol (IPA) solution. Causality: Water is ineffective due to the chemical's lipophilicity; IPA effectively dissolves the organic acid. Validate cleanliness by swabbing the area with a pH indicator strip moistened with dilute base to ensure no residual acid remains.

G A 1. Environmental Control Verify Hood Face Velocity (80-100 fpm) B 2. PPE Donning Double Nitrile, ANSI Goggles, Lab Coat A->B Velocity Confirmed C 3. Material Handling Anti-Static Weighing & Transfer B->C PPE Secured D 4. Decontamination 70% IPA Wipe-Down C->D Process Complete E 5. Waste Segregation Solid vs. Liquid Hazmat D->E Collect Contaminants F 6. RCRA Disposal High-Temperature Incineration E->F Manifest Approved

Workflow for the safe handling, decontamination, and disposal of lipophilic organic acids.

Spill Response & Hazardous Waste Disposal Plan

Improper disposal of hazardous organic waste can lead to severe environmental contamination and regulatory penalties. Because this compound is an environmentally persistent organic acid, it cannot be disposed of via standard aqueous drain systems[7].

Protocol 2: Spill Cleanup and RCRA-Compliant Disposal

  • Spill Containment (Solid): If the powder is spilled, do NOT sweep it dry, as this generates hazardous dust. Gently cover the spill with absorbent pads lightly dampened with isopropanol to bind the powder and reduce aerosolization.

  • Waste Segregation:

    • Solid Waste: Place contaminated weighing boats, gloves, and spill pads into a high-density polyethylene (HDPE) solid waste container lined with a polybag.

    • Liquid Waste: Collect any solvent washings (e.g., IPA or DMSO used for dissolution) in a dedicated, clearly labeled organic liquid waste carboy.

  • Chemical Compatibility: Ensure the waste container does not contain strong oxidizers or strong bases, which could trigger a dangerous exothermic neutralization reaction with the carboxylic acid[8].

  • Manifesting & Incineration: Label the containers clearly as "Hazardous Waste - Toxic/Irritant Organic Acid." Submit the waste profile to your Environmental Health and Safety (EHS) department for high-temperature incineration, which thoroughly destroys the substituted phenyl ring and pentenoic backbone in compliance with EPA/RCRA guidelines[7].

Sources

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。